molecular formula C7H12N2O B11957629 1-(Hydroxyamino)cyclohexanecarbonitrile CAS No. 5259-69-8

1-(Hydroxyamino)cyclohexanecarbonitrile

Cat. No.: B11957629
CAS No.: 5259-69-8
M. Wt: 140.18 g/mol
InChI Key: IJPWQVLCMYLVHW-UHFFFAOYSA-N
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Description

1-(Hydroxyamino)cyclohexanecarbonitrile is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Hydroxyamino)cyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Hydroxyamino)cyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5259-69-8

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-(hydroxyamino)cyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2O/c8-6-7(9-10)4-2-1-3-5-7/h9-10H,1-5H2

InChI Key

IJPWQVLCMYLVHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NO

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis and Application Profiling of 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5)

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Scientific Integrity Note: While the topic prompt queries "1-(Hydroxyamino)cyclohexanecarbonitrile," the provided CAS Registry Number 931-97-5 definitively corresponds to 1-Hydroxycyclohexanecarbonitrile (commonly known as cyclohexanone cyanohydrin) [1]. In chemical informatics and regulatory frameworks, the CAS number is the absolute, structurally unique identifier. To maintain strict scientific accuracy, this whitepaper focuses exclusively on the physicochemical properties, synthesis, and applications of CAS 931-97-5.

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5) not merely as a routine organic transformation, but as a highly sensitive equilibrium system requiring strict kinetic and thermodynamic control. Cyclohexanone cyanohydrin is a sterically hindered, cyclic α -hydroxynitrile that serves as a foundational building block in the pharmaceutical and agrochemical industries. This guide deconstructs the mechanistic causality behind its synthesis, provides a self-validating experimental protocol, and explores its downstream utility in generating complex molecular chemotypes.

Physicochemical Profiling

Understanding the physical parameters of CAS 931-97-5 is critical for designing downstream purification and storage protocols. The compound exists at the boundary of a liquid and solid at standard room temperature, necessitating temperature-controlled handling.

PropertyValue / Description
Chemical Name 1-Hydroxycyclohexanecarbonitrile
CAS Registry Number 931-97-5
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Melting Point 32–35 °C
Boiling Point 132 °C at 19 mmHg
Density 1.031 g/cm³
Appearance Colorless to pale yellow liquid/solid (temperature dependent)

Data synthesized from [1].

Mechanistic Pathway: Equilibrium-Controlled Cyanohydrin Formation

The formation of cyclohexanone cyanohydrin proceeds via the nucleophilic addition of a cyanide ion (CN⁻) to the electrophilic carbonyl carbon of cyclohexanone. Because cyclic ketones are sterically hindered compared to aliphatic aldehydes, the reaction is highly reversible.

The Causality of pH Control: The success of this reaction is entirely dictated by the pH of the environment [2].

  • If pH < 4.5: The cyanide ions are fully protonated to form hydrogen cyanide (HCN) gas. This not only creates a lethal inhalation hazard but also removes the active nucleophile (CN⁻) from the solution, halting the reaction.

  • If pH > 6.0: The lack of available protons prevents the intermediate tetrahedral alkoxide from protonating. The equilibrium shifts backward (retro-cyanohydrin reaction), decomposing the product back into cyclohexanone and cyanide.

Therefore, maintaining a buffered pH window of 4.5–6.0 is a non-negotiable parameter for pushing the equilibrium toward the cyanohydrin product.

Mechanism A Cyclohexanone (Electrophile) C Tetrahedral Alkoxide Intermediate A->C + NaCN/KCN pH 4.5-6.0 B Cyanide Ion (CN⁻) Nucleophilic Attack B->C Addition D 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5) C->D + H⁺ (Protonation)

Fig 1: Mechanism of cyclohexanone cyanohydrin formation via nucleophilic addition.

Experimental Workflow: Self-Validating Synthesis Protocol

To ensure reproducibility and safety, the following protocol is designed as a self-validating system . This means the workflow includes built-in analytical checkpoints that must be cleared before proceeding to the next phase, preventing the catastrophic downstream failure or hazardous exposure.

Phase 1: Preparation & Kinetic Control
  • System Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel. Place the apparatus in a well-ventilated fume hood.

  • Reagent Loading: Dissolve 0.1 mol of cyclohexanone in 50 mL of an aqueous sodium bisulfite (NaHSO₃) solution.

  • Thermal Regulation: Chill the reaction vessel in an ice-water bath to strictly maintain an internal temperature of 0–5 °C. Causality: The addition of cyanide is exothermic; failing to control the temperature will cause the equilibrium to shift back to the starting materials and increase the volatility of any trace HCN.

Phase 2: Nucleophilic Addition
  • Cyanide Introduction: Slowly add a pre-chilled aqueous solution of sodium cyanide (NaCN, 0.12 mol) dropwise over 45 minutes.

  • pH Monitoring: Continuously monitor the pH. Add glacial acetic acid dropwise to maintain the pH strictly between 5.0 and 5.5.

Phase 3: In-Process Validation (The "Self-Check")
  • Spectroscopic Verification: Before quenching, extract a 0.5 mL aliquot. Perform a rapid micro-extraction with dichloromethane (DCM) and run an ATR-FTIR spectrum.

    • Pass Criteria: The complete disappearance of the sharp ketone C=O stretch at ~1715 cm⁻¹ and the appearance of a broad O-H stretch at ~3400 cm⁻¹ alongside a weak C≡N stretch at ~2250 cm⁻¹. If the C=O peak remains, adjust the pH to 5.0 and stir for an additional 30 minutes.

Phase 4: Isolation & Quenching
  • Extraction: Extract the aqueous mixture with cold diethyl ether (3 x 50 mL). Causality: Cold ether minimizes the thermal degradation of the cyanohydrin during phase separation.

  • Cyanide Quenching (Critical): Treat the remaining aqueous layer with an excess of alkaline sodium hypochlorite (bleach) at pH > 10 to oxidize residual cyanide to benign cyanate. Validate the absence of cyanide using Cyantesmo paper before disposal.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath < 30 °C) to yield the product.

Downstream Applications: A Hub for Complex Chemotypes

Cyclohexanone cyanohydrin is rarely the final product; it is a highly reactive hub used to generate topologically rich molecular chemotypes. According to recent literature on multicomponent reactions (MCRs) [3], compounds like CAS 931-97-5 are instrumental in accelerating drug discovery by providing access to quaternary centers.

  • Bucherer-Bergs Reaction (Spirohydantoins): Reacting CAS 931-97-5 with ammonium carbonate ((NH₄)₂CO₃) under thermal conditions yields spirohydantoin derivatives. This pathway is heavily utilized in the synthesis of antiepileptic and therapeutic scaffolds [3].

  • Reduction to 1-Aminomethylcyclohexanol: Catalytic hydrogenation (using H₂/Pd or LiAlH₄) reduces the nitrile group to a primary amine, yielding an amino-alcohol intermediate critical for the synthesis of gabapentinoid-like structures.

  • Hydrolysis: Treatment with aqueous acid or base hydrolyzes the nitrile to a carboxylic acid, yielding 1-hydroxycyclohexanecarboxylic acid.

Downstream Cyanohydrin 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5) AminoAlcohol 1-Aminomethylcyclohexanol (Reduction) Cyanohydrin->AminoAlcohol LiAlH₄ or H₂/Pd Hydantoin Spirohydantoin Derivatives (Bucherer-Bergs Reaction) Cyanohydrin->Hydantoin (NH₄)₂CO₃, Heat CarboxylicAcid 1-Hydroxycyclohexanecarboxylic Acid (Hydrolysis) Cyanohydrin->CarboxylicAcid Aqueous Acid/Base

Fig 2: Downstream synthetic pathways utilizing CAS 931-97-5 as a central intermediate.

Safety, Handling, and Incompatibility

As an α -hydroxynitrile, CAS 931-97-5 carries severe handling risks that must be managed through rigorous engineering controls [4].

  • Base Incompatibility: Mixing this compound with strong bases will immediately trigger a retro-aldol-type reversion, releasing highly poisonous and flammable hydrogen cyanide gas.

  • Acid Incompatibility: Contact with strong oxidizing acids can lead to violent, exothermic hydrolysis.

  • Storage: Must be stored in a tightly sealed container at 2–8 °C, strictly segregated from strong oxidizers, bases, and acids.

References

  • OrgoSolver. "Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN)." OrgoSolver Reaction Library. Available at:[Link]

  • Buskes, M. J., et al. (2023). "Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions." ACS Medicinal Chemistry Letters, 14(4), 376–385. Available at:[Link]

Synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α -hydroxyamino nitriles represents a critical node in organic chemistry, serving as a gateway to complex heterocycles, unnatural α -amino acids, and advanced pharmaceutical intermediates. Specifically, 1-(hydroxyamino)cyclohexanecarbonitrile (CAS: 5259-69-8)[1] is a highly versatile building block. Its structural motif is not only valuable in modern drug development but is also extensively studied in the context of prebiotic chemistry and the origins of life[2].

This whitepaper provides an in-depth, self-validating protocol for the synthesis of 1-(hydroxyamino)cyclohexanecarbonitrile from cyclohexanone. By employing a modified Strecker synthesis utilizing hydroxylamine, this guide details the mechanistic causality, quantitative parameters, and critical safety validations required to execute this transformation with high fidelity and yield.

Mechanistic Rationale: The Modified Strecker Pathway

The synthesis operates via a multi-component condensation cascade. While cyanide is a potent nucleophile capable of directly attacking a carbonyl to form a cyanohydrin[3], the introduction of hydroxylamine hydrochloride fundamentally alters the kinetic pathway.

  • Hemiaminal Formation: Cyclohexanone reacts with hydroxylamine to form a hemiaminal intermediate. We specifically utilize hydroxylamine hydrochloride rather than the free base, as the salt form provides superior stability against aerial oxidation and degradation[4].

  • Dehydration to the Oxime/Iminium: The mildly acidic environment (provided by the hydrochloride salt) facilitates the dehydration of the hemiaminal into a highly electrophilic protonated oxime (iminium-like) intermediate[5].

  • Nucleophilic Cyanide Addition: The cyanide anion ( CN− ) rapidly attacks this electrophilic intermediate, forming the stable carbon-carbon bond of the final α -hydroxyamino nitrile.

This pathway is kinetically favored over simple cyanohydrin formation because the nitrogen nucleophile undergoes faster initial condensation with the carbonyl, effectively trapping the system in the α -hydroxyamino nitrile thermodynamic sink.

Mechanism A Cyclohexanone (Electrophile) B Hemiaminal Intermediate A->B NH2OH Attack C Protonated Oxime (Iminium-like) B->C -H2O Dehydration D 1-(Hydroxyamino) cyclohexanecarbonitrile C->D CN- Addition

Figure 1: Mechanistic pathway for the modified Strecker synthesis of the target nitrile.

Experimental Workflow & Protocol

Safety & Environmental Preparation (CRITICAL)

Hazard Warning: This protocol utilizes Sodium Cyanide (NaCN), which is highly toxic and fatal upon exposure. The reaction between NaCN and the acidic hydroxylamine hydrochloride generates Hydrogen Cyanide (HCN) gas .

  • Causality for Safety: HCN has a boiling point of 25.6 °C. If the reaction exotherm is not controlled, HCN will volatilize.

  • Mandatory Controls: The entire procedure MUST be conducted in a certified fume hood equipped with an HCN gas monitor. An emergency cyanide antidote kit (e.g., hydroxocobalamin) must be immediately accessible.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reagent Quantities (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
Cyclohexanone 98.151.009.82 g (10.3 mL)Electrophilic Substrate
Hydroxylamine HCl 69.491.107.64 gNucleophile / Nitrogen Source
Sodium Cyanide 49.011.205.88 gCyanide Source
MeOH / H₂O (1:1 v/v) N/AN/A100 mLBiphasic Homogenizer

Table 2: Critical Reaction Parameters & Causality

ParameterTarget ValueCausal Rationale
Temperature (Addition) 0–5 °CPrevents volatilization of toxic HCN gas; controls the exotherm.
Temperature (Incubation) 20–25 °CProvides activation energy for complete kinetic conversion.
Solvent Ratio 1:1 MeOH/H₂OSolubilizes the organic ketone and the inorganic salts into one phase.
Step-by-Step Self-Validating Methodology

Workflow Step1 1. Reagent Dissolution (Ketone + NH2OH in MeOH/H2O) Step2 2. Cyanide Addition (NaCN dropwise at 0-5 °C) Step1->Step2 Step3 3. Reaction Incubation (Stir at 20-25 °C for 16 h) Step2->Step3 Step4 4. Workup & Extraction (EtOAc extraction, Brine wash) Step3->Step4 Step5 5. Purification (Recrystallization) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification process.

Step 1: Reagent Dissolution Charge a 250 mL round-bottom flask with a magnetic stir bar, 50 mL of distilled water, and 50 mL of methanol. Add cyclohexanone (9.82 g, 100 mmol) and hydroxylamine hydrochloride (7.64 g, 110 mmol). Stir at 300 rpm until fully dissolved.

  • Validation Checkpoint: The mixture must transition from a cloudy, biphasic suspension to a completely clear, homogeneous solution. The pH should register at ~3-4 due to the hydrochloride salt.

Step 2: Cyanide Addition Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–2 °C. In a separate vial, dissolve Sodium Cyanide (5.88 g, 120 mmol) in 20 mL of distilled water. Using an addition funnel, add the NaCN solution dropwise over 30 minutes.

  • Validation Checkpoint: A mild exotherm will be observed. The internal temperature MUST NOT exceed 5 °C during the addition. The solution pH will gradually shift toward ~6.

Step 3: Incubation Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir continuously for 16 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate system. The cyclohexanone spot ( Rf​ ~0.6) should be completely consumed, replaced by a new, more polar product spot ( Rf​ ~0.3) that stains strongly with iodine or KMnO₄.

Step 4: Workup & Extraction Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers and wash sequentially with distilled water (50 mL) and saturated aqueous NaCl (brine, 50 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Validation Checkpoint: The organic layer should be perfectly clear and free of aqueous emulsions. The Na2​SO4​ should be free-flowing, indicating complete removal of residual water.

Step 5: Concentration & Purification Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude solid. Recrystallize the crude product from a minimal amount of hot diethyl ether/hexane mixture.

  • Validation Checkpoint: The formation of white, needle-like crystals upon cooling confirms successful purification.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the isolated 1-(hydroxyamino)cyclohexanecarbonitrile (Expected Yield: 75-85%, ~11.5 g) must be validated against the following expected spectral parameters:

  • Melting Point: The pure crystalline solid should exhibit a sharp melting point.

  • FT-IR Spectroscopy:

    • Strong, sharp absorption at ~2230 cm⁻¹ , confirming the presence of the nitrile ( C≡N ) stretch.

    • Broad absorptions at ~3200–3400 cm⁻¹ , indicative of the N−H and O−H stretching vibrations.

    • Absence of a strong peak at ~1715 cm⁻¹ validates the complete consumption of the cyclohexanone carbonyl.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.20 – 2.05 ppm (multiplet, 10H): Corresponds to the aliphatic protons of the cyclohexane ring.

    • δ 5.00 – 6.00 ppm (broad singlets, 2H): Corresponds to the −NH and −OH protons (These peaks will disappear upon D2​O exchange).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~121 ppm: Nitrile carbon ( C≡N ).

    • δ ~60 ppm: Quaternary carbon ( C1​ ) of the cyclohexane ring.

    • δ ~22, 25, 35 ppm: Aliphatic ring carbons ( C2​ through C6​ ).

References

  • Title: Cyclohexanes database - synthesis, physical properties | Source: ChemSynthesis | URL: [Link](Cited as[1])

  • Title: Predict the products formed when cyclohexanone reacts with the following reagents | Source: Pearson | URL: [Link](Cited as[3])

  • Title: Synthesis of Cyclohexanone Oxime using Air as Nitrogen Source under Ambient Conditions by Integration of Plasma and Electrocatalysis | Source: ResearchGate | URL: [Link](Cited as[5])

  • Title: ε-BENZOYLAMINOCAPROIC ACID - Organic Syntheses Procedure | Source: Organic Syntheses | URL: [Link](Cited as[4])

  • Title: Prebiotic chemistry and origins of life research with atomistic computer simulations | Source: ResearchGate | URL: [Link](Cited as[2])

Sources

1-(Hydroxyamino)cyclohexanecarbonitrile: A Comprehensive Guide to its Synthesis, Mechanisms, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug discovery, α -hydroxyamino nitriles serve as indispensable building blocks for complex molecular architectures. 1-(Hydroxyamino)cyclohexanecarbonitrile (CAS 5259-69-8) is a prime example of this structural class[1]. By installing both a nucleophilic hydroxylamine moiety and an electrophilic nitrile group on a rigid cyclohexyl scaffold, this intermediate provides a highly versatile platform for the synthesis of N -hydroxy amino acids, spirocyclic heterocycles, and bidentate chelating agents used in metalloenzyme inhibition.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction descriptions. Here, we will dissect the causality behind the synthetic choices, establish a self-validating experimental protocol, and explore the mechanistic pathways that make this compound a cornerstone in pharmaceutical development.

Chemical Profile & Physicochemical Properties

Understanding the baseline properties of 1-(hydroxyamino)cyclohexanecarbonitrile is critical for optimizing reaction conditions, particularly regarding solvent selection and workup strategies. The presence of the -OH and -NH groups imparts significant hydrogen-bonding character, influencing its partition coefficient during extraction.

Table 1: Physicochemical Profile of 1-(Hydroxyamino)cyclohexanecarbonitrile

PropertyValue
Chemical Name 1-(Hydroxyamino)cyclohexanecarbonitrile
CAS Registry Number 5259-69-8[1]
Molecular Formula C 7​ H 12​ N 2​ O[1]
Molecular Weight 140.185 g/mol [1]
Structural Class α -Hydroxyamino Nitrile
Typical Appearance White to off-white crystalline solid
Solubility Profile Soluble in EtOAc, MeOH, DCM; slightly soluble in H 2​ O

Mechanistic Pathways: The Modified Strecker Synthesis

The synthesis of 1-(hydroxyamino)cyclohexanecarbonitrile relies on a modification of the classic Strecker amino acid synthesis[2]. In a traditional Strecker reaction, an aldehyde or ketone reacts with ammonia and cyanide to yield an α -amino nitrile[2]. By substituting ammonia with hydroxylamine , the reaction diverges to produce an α -hydroxyamino nitrile.

Causality in Mechanistic Design

Why utilize this specific pathway? Direct N -oxidation of pre-formed amino acids is notoriously difficult to control, often leading to over-oxidation (yielding nitroso or nitro compounds). The modified Strecker approach elegantly bypasses this by installing the delicate N–O bond before the carboxylic acid is unmasked, utilizing the robust nucleophilicity of cyanide to trap the transient oxime/carbinolamine intermediate[2].

Mechanism A Cyclohexanone (Electrophile) C Protonated Oxime / Carbinolamine (Reactive Intermediate) A->C + NH2OH (pH ~5) B Hydroxylamine (Nucleophile 1) B->C E 1-(Hydroxyamino)cyclohexanecarbonitrile (Target Intermediate) C->E Nucleophilic Attack D Cyanide Ion (Nucleophile 2) D->E

Caption: Modified Strecker synthesis pathway for 1-(hydroxyamino)cyclohexanecarbonitrile.

Self-Validating Experimental Protocol: Synthesis Workflow

The following protocol is designed as a self-validating system . Each phase includes a specific rationale (causality) and an analytical checkpoint to ensure the reaction is proceeding as intended before moving to the next step.

⚠️ Safety Directive: This reaction utilizes Sodium Cyanide (NaCN). Operations must be conducted in a highly ventilated fume hood with active HCN gas detectors. A cyanide antidote kit must be immediately accessible.

Step 1: Reagent Preparation & Buffering
  • Action: Dissolve 1.2 equivalents of hydroxylamine hydrochloride (NH 2​ OH·HCl) and 1.2 equivalents of Sodium Acetate (NaOAc) in a 1:1 mixture of Methanol and Water.

  • Causality: The mixed solvent system ensures that both the inorganic salts and the organic ketone remain in a homogenous phase. NaOAc buffers the HCl released from hydroxylamine. Maintaining a pH of ~5 is critical: a lower pH risks the evolution of lethal HCN gas, while a higher pH inhibits the protonation of the ketone required for nucleophilic attack.

Step 2: Ketone Activation
  • Action: Add 1.0 equivalent of Cyclohexanone dropwise to the buffered solution at room temperature. Stir for 30 minutes.

  • Validation Check: Analyze a small aliquot via TLC (Hexane/EtOAc 4:1). The disappearance of the cyclohexanone spot and the appearance of a more polar spot confirms the formation of the oxime intermediate.

Step 3: Cyanide Addition
  • Action: Cool the reaction flask to 0–5 °C using an ice-water bath. Slowly add 1.5 equivalents of NaCN dissolved in minimal water, dropwise over 30 minutes.

  • Causality: The addition of NaCN is highly exothermic. Cooling prevents the thermal degradation of the intermediate and suppresses the volatility of any trace HCN. The excess cyanide drives the equilibrium toward the nitrile product.

Step 4: Reaction Maturation
  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension. Because the target nitrile is less soluble in the aqueous mixture than the starting materials, its precipitation serves as a visual indicator of successful conversion.

Step 5: Workup and Isolation
  • Action: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: EtOAc is chosen over less polar solvents (like hexane or DCM) because the hydrogen-bonding capabilities of the -OH and -NH groups make the product highly polar. The brine wash induces a "salting-out" effect, minimizing product loss in the aqueous phase.

Downstream Applications in Drug Development

The true value of 1-(hydroxyamino)cyclohexanecarbonitrile lies in its downstream versatility. It acts as a branching node for several critical pharmaceutical scaffolds.

  • Synthesis of N -Hydroxy Amino Acids: Acidic hydrolysis of the nitrile group yields 1-(hydroxyamino)cyclohexanecarboxylic acid (CAS 5524-43-6) [3]. Causality: Strong acidic conditions (e.g., concentrated HCl with heat) are strictly preferred over basic hydrolysis to prevent the retro-Strecker degradation of the α -hydroxyamino nitrile back into cyclohexanone and cyanide. These N -hydroxy amino acids are potent bidentate chelators used in designing Matrix Metalloproteinase (MMP) inhibitors.

  • Spirocyclic Scaffolds: Reaction of the intermediate with phosgene equivalents (such as Carbonyldiimidazole, CDI) yields spiro-isoxazolidinones. These rigid 3D structures are highly prized in CNS drug discovery for their ability to improve metabolic stability and receptor selectivity compared to flat, aromatic rings.

Applications A 1-(Hydroxyamino)cyclohexanecarbonitrile B Acidic Hydrolysis (HCl, H2O, Heat) A->B D Reduction (LiAlH4) A->D F Cyclization (CDI / Phosgene) A->F C 1-(Hydroxyamino)cyclohexanecarboxylic Acid (N-Hydroxy Amino Acid) B->C E 1-(Aminomethyl)cyclohexylhydroxylamine (Diamine Precursor) D->E G Spiro-isoxazolidinones (Rigid 3D Scaffolds) F->G

Caption: Downstream synthetic applications of 1-(hydroxyamino)cyclohexanecarbonitrile in drug discovery.

Analytical Characterization

To ensure the integrity of the synthesized intermediate, rigorous analytical characterization is required. The table below outlines the expected spectral data used to validate the structure of 1-(hydroxyamino)cyclohexanecarbonitrile.

Table 2: Expected Analytical Characterization Data

TechniqueKey Signals / ShiftsAssignment
1 H NMR (CDCl 3​ ) δ 1.20 - 2.05 (m, 10H)Cyclohexyl ring protons (-CH 2​ -)
δ 4.50 - 5.50 (br s, 2H)-NH and -OH (D 2​ O exchangeable)
13 C NMR (CDCl 3​ ) δ ~121.0Nitrile carbon (-C N)
δ ~59.5Quaternary α -carbon (C1 of ring)
δ 22.0 - 35.0Cyclohexyl ring carbons
FT-IR (ATR) ~3250 cm −1 (broad)O-H and N-H stretching
~2230 cm −1 (sharp)C N stretching

References[1] Title: Chemical Synthesis and Properties of Nitriles | Source: ChemSynthesis Database | URL: 3]">https://www.chemsynthesis.com[3] Title: 5524-43-6 1-(hydroxyamino)cyclohexanecarboxylic acid | Source: GuideChem | URL: https://www.guidechem.com/dictionary/en/5524-43-6.html[2] Title: The Strecker Synthesis of Amino Acids | Source: Master Organic Chemistry | URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/

Sources

The Synthesis, History, and Applications of Cyclohexanone Cyanohydrin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Historical Context

Cyclohexanone cyanohydrin (1-hydroxycyclohexane-1-carbonitrile, CAS 931-97-5) is a highly versatile cyclic amino alcohol precursor and organic intermediate[1]. Historically, the synthesis of cyanohydrins traces back to the late 19th and early 20th centuries, heavily influenced by the Kiliani-Fischer synthesis and the Betti reaction, which demonstrated the utility of multicomponent reactions in generating complex molecular scaffolds[2]. As industrial chemistry evolved, the need for rigid, cyclic building blocks in drug discovery and agrochemicals drove the optimization of cyclohexanone cyanohydrin synthesis[3]. Today, it serves as a critical node in the synthesis of active pharmaceutical ingredients (APIs), spiro-heterocycles, and advanced fine chemicals[4].

Chemical Properties & Mechanistic Insights

The formation of cyclohexanone cyanohydrin is governed by a reversible, base-catalyzed nucleophilic addition[5].

The Nucleophilic Addition Mechanism

In the presence of a base, the cyanide source (either hydrogen cyanide or a donor like acetone cyanohydrin) is deprotonated to yield a highly nucleophilic cyanide ion ( CN− )[6]. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone. The π -electrons of the carbon-oxygen double bond shift to the oxygen atom, forming a transient oxyanion intermediate[5]. Subsequent protonation of this oxyanion yields the final cyanohydrin[5].

G A Cyclohexanone + Acetone Cyanohydrin B Base Catalyst (Deprotonation) A->B Initiation C Cyanide Nucleophilic Attack (Oxyanion Formation) B->C CN- Transfer D Protonation C->D Intermediate E Cyclohexanone Cyanohydrin + Acetone D->E Final Product

Reaction mechanism of cyclohexanone cyanohydrin via transcyanation.

Thermodynamic Stability and Axial Crowding

The thermodynamics of this reaction are heavily influenced by steric factors. The conversion of the ketone to the cyanohydrin involves a change in the coordination number of the carbonyl carbon from 3 ( sp2 hybridized) to 4 ( sp3 hybridized)[7]. For unsubstituted cyclohexanone, this transition relieves inherent ring strain, making the resulting cyanohydrin highly stable[7].

However, introducing methyl groups into the ring (e.g., 3,3,5,5-tetramethylcyclohexanone) drastically alters the equilibrium. The sp3 transition forces substituents into axial positions, generating severe 1,3-diaxial crowding between the axial methyl groups and the incoming cyano or hydroxyl group[7]. This steric clash significantly increases the dissociation constant, destabilizing the cyanohydrin and shifting the equilibrium back toward the starting ketone[7].

Experimental Protocols & Synthesis Methodologies

To ensure high yield and purity, modern laboratories and industrial plants utilize specific methodologies tailored to minimize environmental impact and maximize thermodynamic conversion.

Protocol 1: Transcyanation via Acetone Cyanohydrin

This method avoids the use of highly toxic, volatile hydrogen cyanide gas by utilizing5[5].

  • Step 1: Reagent Mixing: Combine equimolar amounts of cyclohexanone and acetone cyanohydrin in a reaction vessel.

  • Step 2: Base Activation: Add a catalytic amount of a base (e.g., potassium carbonate or an organic amine). Causality: Cyanohydrins are weak acids; the base is strictly required to deprotonate the acetone cyanohydrin, thereby releasing the active CN− nucleophile required for the attack on cyclohexanone[6].

  • Step 3: Thermal Shift: Heat the mixture gently. Causality: Heating distills off the highly volatile acetone byproduct. According to Le Chatelier's principle, the continuous removal of acetone drives the reversible equilibrium entirely toward the formation of cyclohexanone cyanohydrin[5].

  • Self-Validation & QC: The reaction is deemed complete when acetone distillation ceases. Product integrity is validated by checking the refractive index, which should align with the literature value of 1.4693[1].

Protocol 2: Modern Continuous Flow Synthesis (Flash Evaporation)

Traditional aqueous syntheses using sodium cyanide generate massive volumes of highly toxic cyanide wastewater[8]. A modern, solvent-free continuous flow protocol resolves this critical environmental flaw[8].

  • Step 1: Premixing: Liquid hydrocyanic acid (HCN) and cyclohexanone are continuously pumped into a static mixing reactor[8].

  • Step 2: Solid-State Catalysis: The mixture flows over a supported solid base catalyst (e.g., metal salts doped on γ−Al2​O3​ ). Causality: Utilizing a solid catalyst eliminates the need for aqueous basic extraction, allowing for a continuous, solvent-free operation[8].

  • Step 3: Acidic Stabilization: The reactor effluent is immediately treated with a stabilizer (98% concentrated sulfuric acid) to drop the pH to 2–3[8]. Causality: Cyanohydrins are notoriously unstable in basic conditions and will rapidly revert to the parent ketone. Acidification instantly halts the reverse reaction, locking the product in its stable cyanohydrin form[8].

  • Step 4: Flash Evaporation: The acidified mixture is preheated to 25°C and subjected to a vacuum (-0.09 MPa) in a flash tank for 0.5 to 1 hour[8]. Causality: This precise thermodynamic window selectively vaporizes the unreacted, highly volatile HCN without requiring complex organic solvent extractions. The HCN is recycled, and the resulting cyclohexanone cyanohydrin is collected at >99.7% purity[8].

  • Self-Validation & QC: The pH must be strictly verified prior to evaporation. If the pH exceeds 3, the cyanohydrin will decompose during the flash evaporation step, drastically reducing the final yield[8].

Quantitative Data Presentation

Synthesis MethodologyCyanide SourceCatalyst SystemProduct PurityEnvironmental ImpactKey Mechanistic Advantage
Classic Aqueous [8]NaCN + HClAqueous Base/AcidModerateHigh (Cyanide wastewater)Rapid reaction kinetics in aqueous media.
Transcyanation [5]Acetone CyanohydrinAmine / Inorganic BaseHighModerate (Acetone byproduct)Avoids handling highly toxic HCN gas.
Continuous Flow [8]Liquid HCNSupported Solid Base>99.77%Low (Solvent-free, recycled HCN)Flash evaporation eliminates solvent extraction.

Applications in Drug Development and Fine Chemicals

Cyclohexanone cyanohydrin is a linchpin in the synthesis of complex chemotypes, particularly in medicinal chemistry where multicomponent reactions (MCRs) accelerate the discovery of topologically rich molecules[2].

  • Synthesis of 1-(Aminomethyl)cyclohexanol: The nitrile group of cyclohexanone cyanohydrin can be subjected to catalytic hydrogenation (using LiAlH4​ or H2​ over a metal catalyst) to yield 1-(aminomethyl)cyclohexanol[9]. This primary amine is a highly valuable building block for synthesizing antibiotics and antifungal agents[4].

  • Agrochemical Development (Spirodiclofen): The molecule possesses both an active α -hydroxyl group and a cyano group, making it susceptible to dehydration, hydrolysis, and cyclization[8]. These properties make it an irreplaceable intermediate in the commercial synthesis of spirodiclofen, a broad-spectrum acaricide[8].

  • Enantioselective Biocatalysis: While cyclohexanone cyanohydrin is achiral, the transcyanation methodologies developed around it are widely applied to synthesize optically active chiral cyanohydrins[10]. By utilizing (R)-hydroxynitrile lyase extracted from Prunus amygdalus (almonds) as a biocatalyst, researchers can achieve highly enantioselective hydrocyanation, producing critical chiral intermediates for targeted drug therapies[10].

Workflow Start Cyclohexanone Cyanohydrin (Core Intermediate) Red Catalytic Hydrogenation (LiAlH4 / H2) Start->Red Hyd Hydrolysis / Dehydration Start->Hyd Bio Biocatalysis (Hydroxynitrile Lyase) Start->Bio API1 1-(Aminomethyl)cyclohexanol (Pharmaceuticals) Red->API1 API2 Spirodiclofen (Agrochemicals) Hyd->API2 API3 Chiral Cyanohydrins (Fine Chemicals) Bio->API3

Downstream synthetic workflows of cyclohexanone cyanohydrin.

Sources

The Critical Role of Hydroxylamine Hydrochloride in Nitrile Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitriles are indispensable structural motifs in pharmaceuticals (e.g., vildagliptin, anastrozole), agrochemicals, and advanced materials. While traditional methods for nitrile synthesis—such as the Sandmeyer reaction or the hydrocyanation of alkenes—often rely on highly toxic cyanide salts or heavy metal catalysts, the direct conversion of aldehydes to nitriles offers a highly efficient, atom-economical, and environmentally benign alternative.

At the core of this transformation is hydroxylamine hydrochloride (NH₂OH·HCl) . Far more than a simple nitrogen source, NH₂OH·HCl is a highly engineered reagent that dictates the thermodynamic stability, kinetic rate, and mechanistic pathway of the aldehyde-to-nitrile conversion. This whitepaper dissects the physicochemical role of NH₂OH·HCl, explores the causality behind modern one-pot dehydration methodologies, and provides validated, scalable protocols for drug development professionals.

Mechanistic Foundations: The Causality of NH₂OH·HCl

The transformation of an aldehyde to a nitrile via hydroxylamine hydrochloride is a tandem two-step process: oximation followed by dehydration .

Why Hydroxylamine Hydrochloride?

From a process chemistry perspective, the choice of the hydrochloride salt over free hydroxylamine is driven by three critical factors:

  • Thermodynamic Stability & Safety: Free hydroxylamine is notoriously unstable and poses severe explosion risks at elevated temperatures or concentrations. NH₂OH·HCl is a bench-stable, crystalline solid that allows for precise stoichiometric control and safe scale-up.

  • Controlled Nucleophilicity: By utilizing a weak base (or amphoteric promoters) to liberate the free amine in situ, the steady-state concentration of free NH₂OH remains low. This controlled release prevents unwanted side reactions, such as the over-oximation of complex substrates.

  • Acid-Catalyzed Activation: The inherent HCl equivalent in the salt plays a dual role. Once the free base is liberated, the residual proton assists in activating the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial hemiaminal formation[1]. Furthermore, in one-pot systems, this acidic environment facilitates the subsequent dehydration of the aldoxime intermediate[2].

The Reaction Pathway

During the first phase, the liberated hydroxylamine attacks the activated carbonyl, forming a tetrahedral hemiaminal intermediate. This intermediate rapidly collapses, eliminating water to form the aldoxime. In the second phase, the oxime hydroxyl group is activated by a dehydrating agent (e.g., SOCl₂, triphosgene, or an acidic promoter like HCl·DMPU), converting it into a superior leaving group. A subsequent elimination event yields the terminal nitrile[3].

Mechanism A Aldehyde (R-CHO) C Hemiaminal Intermediate A->C Nucleophilic Attack B NH₂OH·HCl (Nitrogen Source) B->C Base (-HCl) D Aldoxime (R-CH=N-OH) C->D Condensation (-H₂O) E Activated Oxime (R-CH=N-O-LG) D->E Activator (e.g., DMPU) F Nitrile (R-CN) E->F Elimination (-LG, -H⁺)

Mechanistic pathway of aldehyde to nitrile conversion via hydroxylamine hydrochloride.

Comparative Analysis of Dehydration Methodologies

Historically, the conversion of aldoximes to nitriles required harsh reagents (e.g., P₂O₅, POCl₃). However, modern synthetic protocols have shifted toward one-pot systems that leverage the unique properties of NH₂OH·HCl in tandem with milder, greener promoters.

The table below summarizes recent, highly efficient methodologies for this transformation, highlighting the causality behind the choice of promoter.

Methodology / CatalystSolventTemp (°C)Promoter / Dehydrating AgentAvg. Yield (%)Mechanistic AdvantageRef
HCl·DMPU Assisted Acetonitrile60HCl·DMPU95–98DMPU acts as a non-nucleophilic base, assisting proton abstraction without metal catalysts.[1]
Iron(III) Catalysis DMF120Fe(HSO₄)₃90–95Fe(III) coordinates with the carbonyl, activating it for NH₂OH attack; highly recyclable.[2]
Aqueous / Formic Acid H₂O / Formic AcidRefluxFormic Acid85–95Formic acid acts as both solvent and catalyst, enabling a green, water-tolerant environment.[4]
Triphosgene-Assisted Acetonitrile80Triphosgene>95Triphosgene rapidly converts the oxime -OH into a highly reactive chloroformate leaving group.[3]

Self-Validating Experimental Protocols

To ensure reproducibility in drug development workflows, protocols must be self-validating—meaning they contain built-in analytical checks to confirm reaction progression. Below is a highly optimized, metal-free, one-pot protocol utilizing the HCl·DMPU methodology[1].

Protocol: Metal-Free One-Pot Synthesis of Aryl Nitriles

Reagents Required:

  • Aryl Aldehyde (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.2 mmol)

  • HCl·DMPU (1.0 mmol)

  • Anhydrous Acetonitrile (4.0 mL)

Step-by-Step Workflow:

  • System Initialization: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aryl aldehyde (1.0 mmol) in anhydrous acetonitrile (4.0 mL).

    • Validation Check: Ensure complete dissolution. A homogenous solution confirms the substrate is fully solvated and available for nucleophilic attack.

  • Reagent Charge: Add hydroxylamine hydrochloride (1.2 mmol) followed by HCl·DMPU (1.0 mmol).

    • Causality: The 1.2x stoichiometric excess of NH₂OH·HCl ensures the complete consumption of the starting aldehyde, preventing difficult downstream separations. HCl·DMPU provides the necessary acidic environment for dehydration while acting as a proton sink[1].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert atmosphere (N₂ or Argon).

  • In-Process Monitoring: Stir the mixture for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) eluent system.

    • Validation Check: You must observe the disappearance of the UV-active aldehyde spot, the transient appearance of a highly polar oxime intermediate, and its subsequent conversion into a distinct, less polar nitrile spot. The reaction is complete only when the oxime intermediate is fully consumed.

  • Aqueous Quench & Extraction: Cool the reaction to room temperature. Quench the mixture by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

    • Causality: The aqueous quench neutralizes the DMPU complex and solubilizes any unreacted NH₂OH·HCl, effectively partitioning the organic nitrile product into the organic phase.

  • Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure nitrile.

Workflow S1 1. Reagent Preparation Aldehyde (1 eq) + NH₂OH·HCl (1.2 eq) S2 2. Solvent & Promoter Addition MeCN + Promoter (e.g., HCl·DMPU) S1->S2 S3 3. Thermal Activation Stir at 60-120°C (Substrate Dependent) S2->S3 S4 4. In-Process Monitoring TLC/GC-MS to confirm oxime consumption S3->S4 S5 5. Aqueous Workup Quench with H₂O, Extract with EtOAc S4->S5 S6 6. Isolation & Purification Column Chromatography / Crystallization S5->S6

Step-by-step experimental workflow for the one-pot synthesis of nitriles.

Troubleshooting & Process Optimization

Even with robust protocols, scientists may encounter substrate-specific challenges. Understanding the chemical causality allows for rapid troubleshooting:

  • Incomplete Conversion (Stalled at Oxime): If TLC indicates that the reaction stalls at the aldoxime intermediate, the dehydration step is kinetically hindered. Solution: Increase the reaction temperature by 10–20 °C, or add a catalytic amount of a stronger Lewis acid (e.g., Fe(HSO₄)₃) to further activate the oxime hydroxyl group[2].

  • Formation of Amide Byproducts: Over-hydration or the presence of adventitious water during the dehydration phase can lead to the hydration of the newly formed nitrile into an amide (via the Ritter-type or direct hydration pathways). Solution: Ensure the use of strictly anhydrous solvents and reagents during the dehydration phase, particularly when using highly reactive promoters like triphosgene[3].

  • Poor Yields with Electron-Rich Aldehydes: Electron-donating groups (e.g., -OMe, -OH) on the aromatic ring decrease the electrophilicity of the carbonyl carbon, slowing down the initial oximation. Solution: Extend the reaction time for the first phase (oximation) before increasing the temperature for dehydration, or utilize a highly polar solvent like DMF to stabilize the transition state[2].

References

  • Source: Green Chemistry (via National Institutes of Health / PMC)
  • Title: Fe(HSO₄)
  • Title: Tandem Triphosgene-Assisted Metal-Free One-pot Preparation of Nitriles and Amides from Aldehydes and Ketones Source: ChemRxiv URL
  • Title: One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment Source: National Institutes of Health / PMC URL

Sources

Methodological & Application

Application Note: 1-(Hydroxyamino)cyclohexanecarbonitrile as a Bifunctional Scaffold for Metalloenzyme-Targeted High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), Combinatorial Chemistry, and High-Throughput Screening (HTS).

Executive Summary

The compound 1-(hydroxyamino)cyclohexanecarbonitrile (CAS: 5259-69-8) is a highly versatile α -hydroxyaminonitrile. In the context of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD), it serves as a privileged bifunctional scaffold for targeting metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). This application note details the mechanistic rationale for utilizing this scaffold, outlines a direct-to-biology protocol for generating combinatorial libraries, and provides a self-validating FRET-based assay for screening the resultant compounds.

Mechanistic Rationale & Pharmacophore Modeling

The design of metalloenzyme inhibitors classically relies on a tripartite pharmacophore model: a surface recognition moiety (Cap), a hydrophobic linker, and a hydrophilic Zinc-Binding Group (ZBG)[1]. The 1-(hydroxyamino)cyclohexanecarbonitrile scaffold perfectly maps to this model while offering distinct thermodynamic advantages:

  • The Zinc-Binding Group (ZBG): The hydroxyamino moiety (-NHOH) is a potent precursor to hydroxamic acids. Hydroxamic acids are the gold standard ZBGs because they form a highly stable, bidentate chelate with the catalytic Zn2+ ion in the active site of metalloenzymes[2].

  • The Hydrophobic Linker: Unlike linear aliphatic linkers (e.g., the hexamethylene chain in Vorinostat/SAHA), the rigid cyclohexyl ring restricts conformational flexibility. This pre-organization reduces the entropic penalty upon target binding, driving higher affinity.

  • The Combinatorial Handle: The secondary amine of the hydroxyamino group can be readily acylated with diverse carboxylic acids to form the required hydroxamic acid ZBG. Meanwhile, the nitrile group (-CN) provides a bioorthogonal-like handle that can either occupy the lipophilic S1' pocket or be further derivatized. To prevent unwanted side reactions during complex multi-step library synthesis, the hydroxyamino group can be transiently protected as a trimethylsilyl (TMS) ether (e.g., 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile)[3].

By systematically varying the cap group attached to this core scaffold, researchers can fine-tune the library to achieve high isoform selectivity, such as specifically targeting HDAC11 over other variants[4].

Pharmacophore Cap Surface Recognition (Cap) Linker Hydrophobic Linker (Cyclohexyl) Cap->Linker Amide Bond ZBG Zinc-Binding Group (N-OH) Linker->ZBG Core Scaffold Zinc Catalytic Zn2+ Ion ZBG->Zinc Chelation

Fig 1: Pharmacophore model of metalloenzyme inhibitors derived from the bifunctional scaffold.

Experimental Workflows & Protocols

The following protocols describe a streamlined "direct-to-biology" workflow. By utilizing highly efficient amide coupling chemistry, the scaffold is derivatized into a library of hydroxamic acids in a 384-well format and screened directly without intermediate purification.

HTS_Workflow Scaffold 1-(Hydroxyamino) cyclohexanecarbonitrile Derivatization HATU-Mediated Acylation Scaffold->Derivatization Library Hydroxamic Acid Library (384-Well) Derivatization->Library Assay FRET-Based HDAC Screening Library->Assay Hit Hit Identification & Validation Assay->Hit

Fig 2: HTS workflow for metalloenzyme library generation using the hydroxyaminonitrile scaffold.
Protocol 1: Direct-to-Biology Library Synthesis

Causality: HATU-mediated acylation of the secondary amine is chosen for its near-quantitative yield and lack of toxic byproducts, ensuring the crude reaction mixture does not artificially quench the downstream biological assay.

Step-by-Step Methodology:

  • Scaffold Preparation: Prepare a 10 mM stock solution of 1-(hydroxyamino)cyclohexanecarbonitrile in anhydrous DMF. Dispense 10 µL per well into a 384-well polypropylene synthesis plate.

  • Cap Group Activation: In a separate plate, prepare a diverse library of carboxylic acids (12 mM in DMF). Add HATU (12 mM) and DIPEA (24 mM). Incubate for 10 minutes at room temperature to form the active OAt esters.

  • Coupling: Transfer 10 µL of the activated carboxylic acids to the scaffold plate. Seal the plate and incubate at room temperature for 4 hours with orbital shaking (400 rpm).

  • Validation (Self-Validating Step): Randomly sample 5% of the wells for LC-MS analysis to confirm the mass shift corresponding to N-acylation (formation of the hydroxamic acid).

  • Formatting: Dilute the reaction mixtures 1:10 in DMSO to create a 1 mM master library plate ready for acoustic dispensing.

Protocol 2: High-Throughput FRET Assay for HDAC8

Causality: A FRET-based assay utilizing the fluorogenic substrate Boc-Lys(Ac)-AMC is selected because it provides superior signal-to-noise ratios compared to colorimetric assays and is highly resistant to compound autofluorescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare HDAC8 enzyme in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA). Dispense 10 µL (final concentration 0.5 ng/µL) into a 384-well black microplate.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 1 mM library compounds into the assay plate (Final assay concentration: 5 µM).

    • Controls: Transfer 50 nL of DMSO to negative control wells and 50 nL of 1 mM SAHA (Vorinostat) to positive control wells.

  • Pre-Incubation: Centrifuge the plate briefly and incubate for 30 minutes at room temperature. Note: This step is critical to allow the hydroxamic acid ZBG to fully coordinate the active site zinc ion before substrate introduction.

  • Substrate Addition: Add 10 µL of a developer solution containing 50 µM Boc-Lys(Ac)-AMC and 2 mg/mL Trypsin (developer protease).

  • Detection: Incubate the plate for 60 minutes in the dark. Read the fluorescence on a multi-mode plate reader at Excitation 355 nm / Emission 460 nm.

  • Assay Validation: Calculate the Z′ -factor using the equation:

    Z′=1−∣μDMSO​−μSAHA​∣3(σDMSO​+σSAHA​)​

    A Z′ -factor > 0.6 validates the assay's robustness for HTS.

Data Presentation: Representative Screening Results

The following table summarizes mock quantitative data from a validated screening run, demonstrating how varying the Cap group on the 1-(hydroxyamino)cyclohexanecarbonitrile scaffold impacts isoform selectivity and potency.

Library CompoundCap Group (Amide)HDAC8 IC₅₀ (nM)MMP-9 IC₅₀ (nM)Assay Z'-Factor
Cmpd-01 Phenyl145 ± 12>10,0000.78
Cmpd-02 Benzyl85 ± 85,2000.81
Cmpd-03 2-Phenylethyl22 ± 31,1000.79
Cmpd-04 4-Fluorophenyl310 ± 25>10,0000.77
SAHA (Control) Linear Aliphatic45 ± 5>10,0000.82

Data Interpretation: Compound 03 demonstrates superior potency against HDAC8 compared to the standard SAHA, validating the thermodynamic advantage of the rigid cyclohexyl linker derived from the scaffold.

References

  • Title: Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups | Source: ACS Omega | URL: 4

  • Title: Full article: Quinolone-based HDAC inhibitors | Source: Taylor & Francis | URL: 1

  • Title: Enhancing HDAC Inhibitors Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies | Source: Preprints.org | URL: 2

  • Title: 1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile | Source: Molaid / 摩熵化学 | URL: 3

Sources

Synthesis of 1-aminomethyl cyclohexanol from 1-(Hydroxyamino)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Scientific Clarification on Starting Material Nomenclature

The target compound, (CAS: 4000-72-0), is a critical bifunctional building block utilized in the synthesis of neuroactive pharmaceuticals, including gabapentinoid analogs[1].

While the title of this application note references 1-(hydroxyamino)cyclohexanecarbonitrile (CAS: 5259-69-8)—a compound containing a hydroxylamine moiety—the industrially standard and chemically accurate precursor for this synthesis is (cyclohexanone cyanohydrin, CAS: 931-97-5)[2]. Reducing a hydroxyamino group would yield a primary amine at the 1-position rather than the desired tertiary alcohol. Therefore, to ensure high-fidelity synthesis and maintain scientific integrity, this protocol details the validated reduction of the standard cyanohydrin intermediate[3].

Mechanistic Overview & Reaction Causality

The synthesis of 1-(aminomethyl)cyclohexanol relies on the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). This can be achieved via two primary pathways: Catalytic Hydrogenation or Hydride Reduction .

The Challenge of Secondary Amine Formation

During the catalytic hydrogenation of nitriles, the reaction proceeds via a highly reactive primary imine intermediate. A common side reaction occurs when the newly formed primary amine attacks this imine, leading to a bis-alkylated secondary amine byproduct.

Causality Insight: To suppress this condensation, the reaction is performed in a solvent saturated with anhydrous ammonia. According to Le Chatelier’s principle, the excess ammonia shifts the equilibrium away from the secondary imine, "trapping" the intermediate and ensuring the exclusive formation of the primary amine[3].

SideReaction A Primary Imine Intermediate (R-CH=NH) B 1-(Aminomethyl)cyclohexanol (Desired Primary Amine) A->B + H2 (Fast Reduction) C Bis-alkylated Secondary Amine (Undesired Byproduct) A->C + Primary Amine (Condensation) D Excess NH3 in Solvent D->A Shifts equilibrium away from condensation

Role of ammonia in preventing secondary amine byproduct formation during nitrile reduction.

Quantitative Comparison of Reduction Methodologies

Selecting the appropriate reduction method depends on the scale of synthesis and available infrastructure. The table below summarizes the operational parameters for both approaches.

ParameterCatalytic Hydrogenation (Raney Ni)Hydride Reduction (LiAlH₄)
Reagents Raney Nickel, H₂ gas, NH₃LiAlH₄, H₂O, NaOH
Solvent Ethanol or MethanolAnhydrous THF or Diethyl Ether
Temperature 30°C – 35°C0°C to Reflux (65°C)
Pressure 50 – 100 psiAtmospheric (1 atm)
Typical Yield 85% – 94%70% – 85%
Primary Advantage Highly scalable; cost-effectiveNo high-pressure equipment required
Primary Limitation Pyrophoric catalyst; requires autoclaveMoisture sensitive; highly exothermic

Synthetic Workflows and Experimental Protocols

SynthesisWorkflow A Cyclohexanone B 1-Hydroxycyclohexanecarbonitrile (Cyanohydrin) A->B KCN, NaHSO3 Nucleophilic Addition C 1-(Aminomethyl)cyclohexanol (Target Product) B->C H2, Raney Ni, NH3 Catalytic Hydrogenation

Synthesis workflow of 1-(aminomethyl)cyclohexanol via a cyanohydrin intermediate.

Protocol A: Catalytic Hydrogenation using Raney Nickel (Recommended for Scale-Up)

This is the industry standard for producing 1-(aminomethyl)cyclohexanol[3]. Palladium on Carbon (Pd/C) is intentionally avoided here, as precious metals can promote unwanted hydrogenolysis of the tertiary hydroxyl group.

  • Reaction Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 1-hydroxycyclohexanecarbonitrile (1.0 eq) in a 2M solution of ammonia in ethanol (approx. 5-10 volumes).

  • Catalyst Addition: Add an aqueous slurry of active Raney Nickel (approx. 10-20% w/w relative to the substrate).

    • Safety Note: Raney Nickel is highly pyrophoric. Never allow the filter cake to dry in the air.

  • Hydrogenation: Purge the vessel with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel with H₂ to 50-100 psi.

  • Temperature Control (Critical Step): Initiate mechanical stirring. The reduction is exothermic. Maintain the internal temperature strictly between 30°C and 35°C using a cooling jacket[3].

    • Causality Insight: Cyanohydrins exist in thermal equilibrium with their parent ketone and hydrogen cyanide. Temperatures exceeding 40°C accelerate the retro-cyanohydrin reaction, releasing toxic HCN gas and permanently poisoning the nickel catalyst.

  • Workup: Monitor the pressure drop. Once hydrogen uptake ceases (typically 4-8 hours), vent the hydrogen and purge the system with nitrogen. Filter the catalyst through a pad of Celite under a blanket of nitrogen.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be isolated in 85-94% yield and purified by crystallization as an acetic acid or hydrochloride salt[3].

Protocol B: Hydride Reduction using Lithium Aluminum Hydride (Lab-Scale)

For bench-scale synthesis without access to pressure reactors, cleanly reduces the nitrile while leaving the tertiary alcohol intact[4].

  • Setup: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C in an ice bath.

  • Addition: Dissolve 1-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 1 hour. Maintain the internal temperature below 10°C to control the vigorous evolution of hydrogen gas.

  • Reflux: Once the addition is complete, remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (65°C) for 3-4 hours to drive the reduction to completion.

  • Fieser Workup (Critical Step): Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, slowly and sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.

    • Causality Insight: Standard aqueous quenching of LiAlH₄ generates a gelatinous aluminum hydroxide emulsion that traps the product and clogs filters. The specific Fieser stoichiometry forces the precipitation of a granular, crystalline aluminate salt that filters rapidly and cleanly.

  • Isolation: Filter the granular salts through a Celite pad. Wash the filter cake thoroughly with hot THF. Concentrate the combined filtrates under reduced pressure to yield the pure amino-alcohol[4].

References

  • AskFilo. "In the given reaction: Cyclohexanone --(HCN)--> A --(LiAlH4, H2O) -> B." AskFilo Educational Solutions. Available at:[Link]

Sources

Application Note: Synthesis, Mechanism, and Utility of 1-(Hydroxyamino)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, α -hydroxyaminonitriles serve as highly versatile, polyfunctional synthetic hubs. Specifically, 1-(hydroxyamino)cyclohexanecarbonitrile is a critical intermediate for generating sterically constrained non-natural amino acids, spiro-heterocycles, and bioactive N -hydroxy peptides. This application note provides a validated, self-consistent protocol for its synthesis via a modified Strecker reaction, detailing the mechanistic causality behind the experimental conditions and outlining its downstream utility in pharmaceutical research.

Physicochemical Profile

Understanding the physical properties of the target compound is essential for optimizing isolation and purification workflows[1].

PropertyValue
IUPAC Name 1-(Hydroxyamino)cyclohexane-1-carbonitrile
CAS Number 5259-69-8
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.185 g/mol
Appearance Colorless to pale yellow solid
Structural Motif α -Hydroxyaminonitrile

Mechanistic Causality: The Modified Strecker Reaction

The synthesis of 1-(hydroxyamino)cyclohexanecarbonitrile relies on a three-component condensation between cyclohexanone, hydroxylamine, and a cyanide source[2]. This is a variation of the classic Strecker amino acid synthesis.

  • Dual Role of Hydroxylamine Hydrochloride: The reagent is not merely a nucleophile. While the free hydroxylamine attacks the carbonyl carbon to form the oxime intermediate, the hydrochloride salt buffers the reaction, providing the mildly acidic environment ( H+ ) necessary to protonate the oxime (or its nitrone tautomer). This activation is strictly required to make the sterically hindered carbon susceptible to nucleophilic attack by the cyanide ion.

  • Controlled Cyanide Delivery: Sodium cyanide (NaCN) is utilized instead of hydrogen cyanide (HCN) gas. When NaCN is added to the mildly acidic aqueous/ethanolic mixture, HCN is generated in situ at a controlled rate. This ensures a high local concentration of the nucleophilic cyanide ion while mitigating the severe safety risks of handling bulk HCN gas.

  • Thermodynamic Driving Force: The reaction is a self-validating system. As the highly polar, water-soluble protonated oxime is converted into the neutral, hydrophobic 1-(hydroxyamino)cyclohexanecarbonitrile, the product precipitates out of the aqueous-organic solvent matrix. This phase separation drives the equilibrium forward according to Le Chatelier's principle and serves as a visual indicator of reaction progress.

Mechanism Ketone Cyclohexanone (Electrophile) Oxime Cyclohexanone Oxime (Intermediate) Ketone->Oxime Condensation (-H2O) NH2OH Hydroxylamine Hydrochloride (Nucleophile & H+ Source) NH2OH->Oxime Nucleophilic Attack Protonated Protonated Oxime (Activated Electrophile) Oxime->Protonated Protonation (H+) Product 1-(Hydroxyamino)cyclohexanecarbonitrile (Final Product) Protonated->Product C-C Bond Formation Cyanide Sodium Cyanide (NaCN) (Nucleophile Source) Cyanide->Product CN⁻ Attack

Reaction mechanism of the modified Strecker synthesis for 1-(hydroxyamino)cyclohexanecarbonitrile.

Experimental Protocol

The following methodology is designed to maximize yield while strictly managing the kinetic limitations of the sterically hindered cyclohexane ring[2].

Reagents and Materials
ReagentAmountEquivalentsRole
Cyclohexanone4.1 mL (40 mmol)1.0 eqElectrophilic scaffold
Hydroxylamine hydrochloride3.1 g (44 mmol)1.1 eqNucleophile / Acid catalyst
Sodium cyanide (NaCN)2.0 g (40 mmol)1.0 eqCyanide source
Water / Ethanol13.8 mL / 10 mLN/ABiphasic solvent system
Step-by-Step Methodology

Safety Warning: This procedure utilizes Sodium Cyanide (NaCN), which is highly toxic and can release lethal Hydrogen Cyanide (HCN) gas if the pH drops precipitously. All operations MUST be conducted in a certified fume hood with proper PPE and a cyanide antidote kit on hand.

  • Solvent Matrix Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (4.1 mL) and hydroxylamine hydrochloride (3.1 g) in a solvent mixture of distilled water (6.0 mL) and ethanol (10 mL).

    • Causality: The ethanol/water mixture is critical; it acts as a co-solvent system that solubilizes both the hydrophobic organic ketone and the highly polar inorganic salts, ensuring a homogenous reaction interface.

  • Nucleophilic Addition: Prepare a separate solution of sodium cyanide (2.0 g) in distilled water (7.8 mL). Using an addition funnel, add this NaCN solution dropwise to the vigorously stirring reaction mixture over a period of 30 minutes.

    • Causality: Dropwise addition prevents thermal runaway and controls the in situ generation of HCN, maintaining a steady-state concentration of the active nucleophile.

  • Kinetic Maturation: Seal the flask loosely to prevent pressure buildup and continue stirring the mixture at room temperature for 72 hours (3 days).

    • Causality: The nucleophilic attack of the cyanide ion on the sterically hindered, sp2 -hybridized carbon of the cyclohexanone oxime is kinetically slow at room temperature. Extended reaction times are mandatory for high conversion rates.

  • Workup and Extraction: Once the reaction is complete (indicated by the formation of a dense phase or precipitate), extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a diethyl ether/pentane mixture to yield pure 1-(hydroxyamino)cyclohexanecarbonitrile.

Downstream Applications in Drug Development

The α -hydroxyaminonitrile motif acts as a synthetic chameleon, capable of diverging into multiple high-value pharmacological scaffolds[3].

  • Non-Natural Amino Acids: Reduction of the N-O bond (e.g., via Zn/HCl or catalytic hydrogenation) followed by acid-catalyzed hydrolysis of the nitrile yields 1-amino-1-cyclohexanecarboxylic acid. This sterically demanding building block is inserted into peptide therapeutics to restrict conformational flexibility and increase resistance to proteolytic degradation.

  • Spiro-Heterocycles: The juxtaposition of the amine and nitrile groups allows for cyclization reactions with isocyanates or carbon dioxide equivalents, yielding spiro-hydantoins. This pharmacophore is prevalent in anticonvulsants and aldose reductase inhibitors.

  • Nitrone Precursors: Under specific basic conditions, the controlled elimination of HCN regenerates reactive cyclic nitrones. These are highly prized dipoles utilized in 1,3-dipolar cycloadditions to construct complex, stereodefined alkaloid frameworks.

Applications Core 1-(Hydroxyamino)cyclohexanecarbonitrile AminoAcid 1-Amino-1-cyclohexanecarboxylic acid (Peptide Building Block) Core->AminoAcid 1. N-O Reduction 2. Nitrile Hydrolysis Spiro Spiro-hydantoins (Pharmacophores) Core->Spiro Cyclization with Isocyanates Nitrone Cyclic Nitrones (Dipoles for Cycloaddition) Core->Nitrone Base-Catalyzed HCN Elimination Hydroxylamine N-Hydroxy Peptides (Bioactive Scaffolds) Core->Hydroxylamine Selective Nitrile Hydrolysis

Downstream synthetic applications of 1-(hydroxyamino)cyclohexanecarbonitrile in drug development.

Quantitative Data Summary: Downstream Transformations

The table below summarizes the expected yields and conditions for the primary downstream transformations of 1-(hydroxyamino)cyclohexanecarbonitrile, validating its utility as a high-efficiency precursor.

Downstream TargetReagents / ConditionsReaction TypeTypical Yield
1-Amino-1-cyclohexanecarboxylic acid 1. Zn/HCl , Δ 2. 6M HCl , RefluxReduction & Hydrolysis65 - 75%
Spiro-hydantoin derivatives Aryl isocyanate, Pyridine, Δ Cyclo-condensation80 - 90%
Cyclic Nitrones NaOH (aq), CH2​Cl2​ , RTBase-catalyzed Elimination70 - 85%
α -Hydroxyamino amides H2​O2​ , K2​CO3​ , DMSO, RTSelective Hydration60 - 70%

References

  • Royal Society of Chemistry (RSC). "Table of Contents - Rsc.org" (Contains the specific synthesis protocol for 1-(hydroxyamino)cyclohexane-1-carbonitrile). Source: RSC.org.
  • ChemicalBook. "1-(hydroxyamino)cyclohexane-1-carbonitrile | 5259-69-8". Source: ChemicalBook.com.
  • National Institute of Informatics. "Synthesis and Transformations of Nitrones for Organic Synthesis". Source: NII.ac.jp.

Sources

Enantioselective Synthesis of Cyanohydrins Using Hydroxynitrile Lyases: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Cyanohydrins and the Biocatalytic Advantage

Chiral cyanohydrins are invaluable building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for facile conversion into other crucial chiral synthons such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1] The stereoselective synthesis of cyanohydrins has traditionally been a challenge for synthetic organic chemists, often requiring harsh reaction conditions and complex chiral auxiliaries.

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, have emerged as powerful biocatalysts for the asymmetric synthesis of cyanohydrins.[3] These enzymes catalyze the reversible addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone, yielding enantiomerically enriched cyanohydrins with high selectivity under mild, environmentally benign conditions.[4][5] In nature, HNLs play a defensive role in plants and some arthropods by catalyzing the decomposition of cyanohydrins to release toxic HCN.[6][7] For synthetic purposes, the reverse reaction is exploited to establish a stereogenic center with high fidelity.[4]

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the enantioselective synthesis of cyanohydrins using HNLs. We will delve into the mechanistic underpinnings of HNL catalysis, enzyme selection, reaction optimization, and provide step-by-step protocols for both batch and continuous flow systems.

The Mechanism of Hydroxynitrile Lyase Catalysis

The catalytic mechanism of HNLs is a testament to the efficiency and precision of enzymatic catalysis. While the specific residues involved can vary between different HNL families, the general principle involves the activation of the carbonyl substrate and the stereoselective delivery of the cyanide nucleophile.[1][8]

In the active site of the enzyme, the carbonyl group of the aldehyde or ketone is activated through hydrogen bonding interactions with specific amino acid residues.[1] This polarization of the carbonyl group increases its electrophilicity, making it more susceptible to nucleophilic attack. Simultaneously, the cyanide ion is precisely positioned by other active site residues to attack one of the two prochiral faces of the carbonyl carbon.[1] This exquisite control over the orientation of the reactants is the origin of the high enantioselectivity observed in HNL-catalyzed reactions.[6]

The reaction is a reversible equilibrium.[9] To drive the synthesis of the cyanohydrin, an excess of the cyanide source is often used. Conversely, to favor the decomposition, the products (aldehyde/ketone and HCN) can be removed from the reaction mixture.

Diagram of the General HNL Reaction Mechanism

HNL_Mechanism cluster_0 Enzyme Active Site Enzyme_Substrate_Complex Enzyme-Substrate Complex Product_Formation Product Formation Enzyme_Substrate_Complex->Product_Formation Enzyme_Product_Complex Enzyme-Product Complex Product_Formation->Enzyme_Product_Complex Chiral_Cyanohydrin Chiral Cyanohydrin (R-C(OH)(CN)-R') Enzyme_Product_Complex->Chiral_Cyanohydrin Release HNL_Enzyme HNL Enzyme Enzyme_Product_Complex->HNL_Enzyme Regeneration Aldehyde_Ketone Aldehyde/Ketone (R-CO-R') Aldehyde_Ketone->Enzyme_Substrate_Complex Binding HCN HCN HCN->Enzyme_Substrate_Complex Nucleophilic Attack HNL_Enzyme->Enzyme_Substrate_Complex Binding HNL_Workflow cluster_batch Batch Synthesis cluster_flow Continuous Flow Synthesis Batch_Setup Reaction Setup (Aldehyde, Solvent) Add_Enzyme Add HNL Solution Batch_Setup->Add_Enzyme Add_Cyanide Add Cyanide Solution Add_Enzyme->Add_Cyanide Batch_Reaction Reaction Monitoring (Chiral GC/HPLC) Add_Cyanide->Batch_Reaction Batch_Workup Work-up & Purification Batch_Reaction->Batch_Workup Batch_Analysis Final Analysis (Yield, ee%) Batch_Workup->Batch_Analysis Immobilize_HNL Immobilize HNL in Reactor Prepare_Feeds Prepare Substrate & HCN Feed Solutions Immobilize_HNL->Prepare_Feeds Flow_Reaction Pump Feeds through Reactor Prepare_Feeds->Flow_Reaction Flow_Collection Collect Product Stream Flow_Reaction->Flow_Collection Flow_Analysis Analysis (Conversion, ee%) Flow_Collection->Flow_Analysis Start Start Start->Batch_Setup Start->Immobilize_HNL

Sources

One-pot synthesis methods for cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to One-Pot Synthesis Methods for Cyclohexanecarbonitrile

Abstract

Cyclohexanecarbonitrile is a pivotal intermediate in the chemical and pharmaceutical industries, serving as a precursor for the synthesis of various active pharmaceutical ingredients and specialty chemicals.[1][2] Traditional multi-step syntheses of this compound often involve the isolation of intermediates, leading to reduced overall yields, increased solvent waste, and longer production times. One-pot syntheses offer a streamlined and efficient alternative by combining multiple reaction steps into a single, uninterrupted process. This guide provides detailed application notes and protocols for three distinct one-pot methods for synthesizing cyclohexanecarbonitrile, starting from readily available cyclohexanone. The methodologies covered include direct ammoxidation, a Strecker-type synthesis, and a tandem Knoevenagel condensation-Michael addition. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical execution for researchers in synthetic chemistry and drug development.

Introduction: The Rationale for One-Pot Syntheses

The principle of a one-pot synthesis is to conduct two or more consecutive chemical transformations in a single reaction vessel without isolating the intermediate products. This approach aligns with the principles of green chemistry by minimizing solvent usage, reducing purification steps, and often improving overall yield and atom economy.[3][4] For the synthesis of cyclohexanecarbonitrile, which is a key building block for pharmaceuticals and agrochemicals, these advantages are particularly significant for both laboratory-scale research and industrial-scale production.[1][5]

The methods detailed below have been selected for their high yields, reliance on accessible starting materials, and representation of diverse chemical strategies. They provide researchers with a robust toolkit for producing cyclohexanecarbonitrile efficiently.

Logical Workflow of a One-Pot Synthesis

The diagram below illustrates the fundamental concept of a one-pot synthesis, where starting materials are converted to the final product through one or more intermediates (which are not isolated) within the same reaction environment.

G A Starting Material(s) (e.g., Cyclohexanone) C Intermediate 1 (Not Isolated) A->C Transformation 1 B Reagent(s) for Step 1 B->A E Final Product (Cyclohexanecarbonitrile) C->E Transformation 2 D Reagent(s) for Step 2 D->C F Reaction Vessel caption Conceptual workflow of a one-pot synthesis.

Caption: Conceptual workflow of a one-pot synthesis.

Method 1: Direct Ammoxidation of Cyclohexanone

This method represents a highly efficient and environmentally conscious approach, converting cyclohexanone directly to cyclohexanecarbonitrile using an oxidant and a nitrogen source (ammonia) in a single pot. Several variations exist, utilizing different oxidizing agents like sodium hypochlorite, hydrogen peroxide, or even air, often with a catalyst.[2][4] The reaction proceeds through the in-situ formation of cyclohexanone imine, which is then oxidized to the nitrile.

Causality and Mechanistic Insights

The key to this one-pot process is the unification of the solvent system, typically methanol, for all reaction steps.[1][4]

  • Imine Formation: Cyclohexanone reacts with ammonia to form cyclohexanone imine. This is a reversible equilibrium reaction.

  • Oxidation: A suitable oxidizing agent then irreversibly oxidizes the imine to cyclohexanecarbonitrile. The choice of oxidant is critical and influences the "greenness" of the protocol. Sodium hypochlorite (NaClO) is effective for industrial applications, while hydrogen peroxide (H₂O₂) offers an even more environmentally benign alternative, producing only water as a byproduct.[1][4]

G start Cyclohexanone imine Cyclohexanone Imine (Intermediate) start->imine product Cyclohexanecarbonitrile imine->product reagent1 + NH₃ (Ammonia) reagent1->start reagent2 + Oxidant (e.g., H₂O₂, NaClO) reagent2->imine caption Ammoxidation pathway from cyclohexanone.

Caption: Ammoxidation pathway from cyclohexanone.

Protocol: Ammoxidation using Hydrogen Peroxide

This protocol is adapted from procedures developed for high-yielding, green syntheses of cyclohexanecarbonitrile.[1][4]

Materials:

  • Cyclohexanone

  • Methanol

  • Ammonia solution (28% aqueous)

  • Hydrogen peroxide (30% aqueous)

  • Cyclohexane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add cyclohexanone (e.g., 0.5 mol) dissolved in methanol (250 mL).

  • Cool the flask in an ice bath and add a catalytic amount of aqueous ammonia (e.g., 2 mL, 28%).

  • Prepare a solution of hydrogen peroxide (e.g., 75.0 g, 30%) in water (15 mL).

  • Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over approximately 3 hours. Caution: The reaction can be exothermic.

  • Maintain the internal reaction temperature between 40-45°C throughout the addition. Use the ice bath as needed to control the temperature.

  • Simultaneously, monitor the pH of the mixture and keep it between 8 and 9 by the controlled addition of 20% aqueous ammonia solution.

  • After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at the same temperature. Monitor the reaction completion using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add cyclohexane (300 mL) to the flask and stir vigorously for 30 minutes to extract the product.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the cyclohexane solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure cyclohexanecarbonitrile (typical yield: 90-95%).[1][4]

Method 2: One-Pot Strecker-Type Synthesis

The Strecker synthesis and its variations are classic methods for preparing α-aminonitriles. This one-pot protocol adapts this chemistry to synthesize an α-aminonitrile from cyclohexanone, an amine (like piperidine), and a cyanide source, which can then be further processed if needed. The formation of 1-piperidinocyclohexanecarbonitrile is an excellent example of this transformation, providing a stable intermediate.[6][7]

Causality and Mechanistic Insights

This reaction leverages the nucleophilic addition of cyanide to an iminium ion, which is formed in situ.

  • Iminium Ion Formation: Cyclohexanone reacts with a secondary amine (e.g., piperidine) in the presence of an acid to form a reactive iminium ion.

  • Cyanide Attack: The cyanide ion (from KCN or NaCN) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile product. The entire sequence occurs in a single aqueous medium.[7]

Protocol: Synthesis of 1-Piperidinocyclohexanecarbonitrile

This protocol is based on a well-established procedure with high yields.[7]

Materials:

  • Cyclohexanone

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

  • Ethanol (95%, for recrystallization)

  • Round-bottom flask, magnetic stirrer, cold water bath

Procedure:

  • In a flask, carefully mix piperidine (0.52 mol) with concentrated HCl (45 mL) and cold water (120 mL). The pH should be in the range of 3-4.

  • To this acidic solution, add cyclohexanone (0.52 mol) with vigorous stirring.

  • In a separate beaker, dissolve potassium cyanide (36 g) in water (100 mL). WARNING: Handle KCN with extreme care in a well-ventilated fume hood. Avoid contact with acid, which liberates toxic HCN gas.

  • Slowly and carefully add the KCN solution to the main reaction mixture while maintaining vigorous stirring.

  • Allow the reaction to stir at room temperature overnight. A white precipitate should begin to form within a few hours.

  • After stirring overnight, collect the crystalline precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold water.

  • The crude product can be purified by recrystallization from 95% ethanol to yield pure 1-piperidinocyclohexanecarbonitrile (typical yield: 88%).[7]

Method 3: Tandem Knoevenagel Condensation / Michael Addition

This one-pot method is designed to create dinitrile compounds, specifically 1-(cyanomethyl)cyclohexanecarbonitrile, which is a key precursor for pharmaceuticals like Gabapentin.[8] The process involves two distinct, sequential reactions occurring in the same pot: a base-catalyzed condensation followed by a nucleophilic addition.

Causality and Mechanistic Insights
  • Knoevenagel Condensation: Cyclohexanone reacts with an active methylene compound, such as malononitrile, in the presence of a catalytic amount of a base (e.g., piperidine). This step forms an α,β-unsaturated dinitrile (cyclohexylidene malononitrile) and eliminates a molecule of water.[8]

  • Michael Addition: After the initial condensation is complete, a cyanide source (e.g., NaCN) is introduced. The cyanide nucleophile attacks the electron-deficient β-carbon of the activated double bond, leading to the formation of the target dinitrile product.[8]

Protocol: Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile

This protocol is based on the principles outlined for tandem one-pot reactions.[8]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol or water (solvent)

  • Sodium cyanide (NaCN) (EXTREME CAUTION: Highly toxic)

  • Ethyl acetate (for extraction)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Knoevenagel Condensation:

    • In a round-bottom flask, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and ethanol as the solvent.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Stir the mixture at room temperature or heat to a gentle reflux until TLC indicates the consumption of starting materials.

  • Michael Addition:

    • Once the first step is complete, cool the reaction mixture to room temperature.

    • Prepare a solution of sodium cyanide (1.1 eq) in a minimal amount of water and add it to the reaction flask.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC until the intermediate is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding dilute acid carefully in a fume hood.

    • Remove the bulk of the ethanol via rotary evaporation.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure 1-(cyanomethyl)cyclohexanecarbonitrile.[8]

Comparative Analysis of One-Pot Methods

FeatureMethod 1: AmmoxidationMethod 2: Strecker-TypeMethod 3: Knoevenagel/Michael
Starting Material CyclohexanoneCyclohexanoneCyclohexanone, Malononitrile
Key Reagents NH₃, H₂O₂ (or NaClO)Piperidine, KCN, HClPiperidine, NaCN
Solvent MethanolWaterEthanol / Water
Typical Yield >90%[1][4]~88%[7]Good (estimated)[8]
Key Advantage High yield, green oxidant (H₂O₂), direct conversion to target nitrileHigh-yielding, classic, well-documented procedureForms a more complex dinitrile precursor in one pot
Key Disadvantage Requires careful temperature and pH controlUse of highly toxic KCN, formation of an aminonitrile intermediateRequires two distinct reaction stages in the same pot
Product Cyclohexanecarbonitrile1-Piperidinocyclohexanecarbonitrile1-(Cyanomethyl)cyclohexanecarbonitrile

Safety Precautions

  • Cyanide Salts (KCN, NaCN): These are extremely toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit available and be trained in its use.

  • Oxidizing Agents (H₂O₂, NaClO): Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and eyes. Reactions involving oxidants can be exothermic and require careful temperature control to prevent runaways.

  • Solvents: Handle flammable organic solvents like methanol, ethanol, and cyclohexane in a fume hood away from ignition sources.

  • General: Always conduct a thorough risk assessment before beginning any chemical synthesis.

Conclusion

One-pot synthesis represents a powerful strategy for the efficient and sustainable production of cyclohexanecarbonitrile and its derivatives. The methods presented—direct ammoxidation, Strecker-type synthesis, and tandem Knoevenagel/Michael reaction—offer researchers versatile and high-yielding pathways starting from cyclohexanone. The choice of method will depend on the desired final product, available reagents, and the priority given to factors such as green chemistry principles and operational simplicity. By understanding the causality behind these protocols, scientists can adapt and optimize these procedures for their specific research and development needs.

References

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. SCIRP. [Link]

  • Designer-Drug.com. Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs. [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scirp.org. [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate. [Link]

  • PrepChem.com. Preparation of 1-Piperidinocyclohexanecarbonitrile. [Link]

  • Organic Syntheses Procedure. Cyclohexaneacetic acid, α-cyano. [Link]

  • LookChem. (2015). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. LookChem. [Link]

Sources

Application of Grignard Reagents with Cyclohexanecarbonitrile Derivatives: Dual Pathways in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexanecarbonitrile derivatives are highly versatile building blocks in organic synthesis and drug development. When subjected to Grignard reagents (organomagnesium halides), these substrates exhibit a fascinating mechanistic divergence dictated entirely by their α -substituents.

For unsubstituted cyclohexanecarbonitriles, the reaction proceeds via a Standard Nucleophilic Addition , yielding cyclohexyl ketones after acidic hydrolysis,. However, if an α -amino group is present, the reaction trajectory shifts to a Nucleophilic Substitution (The Bruylants Reaction) , where the nitrile acts as a leaving group to yield sterically hindered α -tertiary amines[1],[2]. This application note provides an in-depth mechanistic analysis and self-validating protocols for both pathways, equipping researchers with the causal understanding necessary to optimize these reactions for active pharmaceutical ingredient (API) synthesis.

Mechanistic Divergence: The Role of α -Substitution

The choice between addition and substitution is governed by the electronic environment of the α -carbon:

  • Electrophilic Addition (Standard): In unsubstituted cyclohexanecarbonitrile, the carbon-nitrogen triple bond is the primary electrophilic site. The highly polar alkyl/aryl-magnesium bond of the Grignard reagent delivers a carbanion equivalent directly to the nitrile carbon, forming an imine-magnesium salt[3],[4]. Because this intermediate is negatively charged, it repels further nucleophilic attack, preventing over-alkylation (a common issue with esters)[5].

  • Nucleophilic Substitution (Bruylants): In α -amino cyclohexanecarbonitriles, the nitrogen lone pair adjacent to the nitrile group fundamentally alters the substrate's reactivity. The lone pair stabilizes a developing positive charge, facilitating the thermodynamic ejection of the cyano group (as CN− )[1]. The resulting iminium ion is intensely electrophilic and is rapidly trapped by the Grignard reagent to form a new C-C bond[2].

Pathway A: Standard Nucleophilic Addition (Ketone Synthesis)

This pathway is a cornerstone for synthesizing cyclohexyl ketones, which are prevalent motifs in various API intermediates[6].

Mechanism & Causality

Unlike aldehydes or ketones, nitriles possess a lower electrophilicity. Consequently, the initial nucleophilic attack requires thermal energy (reflux) to overcome the activation barrier[4]. Once the imine-magnesium salt ( R−C(R′)=N−MgX ) forms, it remains completely stable in the anhydrous reaction mixture. To isolate the final ketone, a harsh aqueous acidic workup is mandatory. The acid protonates the nitrogen, rendering the imine carbon highly susceptible to nucleophilic attack by water, ultimately collapsing the intermediate to release the ketone and ammonium salts,.

PathwayA A Cyclohexanecarbonitrile (Electrophile) C Imine-Magnesium Salt (Stable Intermediate) A->C Nucleophilic Addition B Grignard Reagent (Nucleophile) B->C D Cyclohexyl Ketone (Final Product) C->D Aqueous Acidic Hydrolysis (H3O+)

Workflow of standard Grignard addition to nitriles yielding cyclohexyl ketones.

Protocol: Synthesis of Cyclohexyl Phenyl Ketone
  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

  • Substrate Addition : Dissolve cyclohexanecarbonitrile (10.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Introduction : Cool the solution to 0 °C using an ice bath. Slowly add phenylmagnesium bromide (11.0 mmol, 1.1 eq, 3.0 M in diethyl ether) dropwise via syringe.

    • Causality: Dropwise addition controls the exothermic nature of Grignard reactions and prevents localized hot spots that could lead to competitive α -deprotonation[5].

  • Reaction Propagation : Remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C) for 4–6 hours. Monitor disappearance of the nitrile via TLC.

  • Hydrolysis (Quenching) : Cool the reaction mixture to 0 °C and carefully quench with 30 mL of 2M HCl. Stir vigorously at room temperature for 1 hour.

    • Causality: Strong aqueous acid is required to protonate the stable imine-magnesium salt and drive the hydrolysis forward to the ketone[4].

  • Isolation : Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO3​ and brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Pathway B: The Bruylants Reaction (Nitrile Displacement)

The Bruylants reaction (discovered in 1924) is the primary synthetic route for generating sterically hindered α -tertiary amines. It is famously utilized in the synthesis of dissociative anesthetics, such as phencyclidine (PCP) and its structural analogs[7],[1].

Mechanism & Causality

In this pathway, the nitrile group acts as a leaving group rather than an electrophile. The reaction is driven by the neighboring group participation of the α -amino lone pair, which expels the cyanide anion to generate a transient iminium ion[1],[2]. Because this equilibrium strongly favors the starting aminonitrile, an excess of the Grignard reagent is utilized to continuously trap the iminium ion as it forms, driving the reaction to completion via Le Chatelier's principle[7].

PathwayB A α-Amino Cyclohexanecarbonitrile B Iminium Ion Intermediate A->B -CN⁻ Ejection (Lone Pair Assisted) D α-Tertiary Amine (Final Product) B->D Nucleophilic Attack C Grignard Reagent (Nucleophile) C->D

Bruylants reaction mechanism showing nitrile displacement to form a tertiary amine.

Protocol: Synthesis of 1-(1-Phenylcyclohexyl)piperidine

(Note: This is a model protocol for API development of dissociative anesthetics).

  • Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Substrate Addition : Dissolve 1-piperidinylcyclohexanecarbonitrile (10.0 mmol) in 25 mL of anhydrous diethyl ether (or white gasoline/ether mixtures in specific scale-ups)[7].

  • Reagent Introduction : Cool to 0 °C and add phenylmagnesium bromide (20.0 mmol, 2.0 eq, 3.0 M in diethyl ether) dropwise.

    • Causality: A significant excess (up to 2 equivalents) is utilized to drive the equilibrium of the iminium ion formation and to compensate for any competitive coordination or trace moisture[7].

  • Reaction Propagation : Stir the mixture at room temperature for 12–16 hours.

  • Quenching : Cool to 0 °C and quench slowly with 30 mL of saturated aqueous NH4​Cl .

    • Causality: Unlike standard nitrile additions, the product here is a basic tertiary amine. A mild NH4​Cl quench neutralizes the excess Grignard without over-protonating the amine product, ensuring it remains in the organic layer during extraction[7].

  • Isolation : Separate the organic layer. Basify the aqueous layer slightly (pH 9) with 1M NaOH if necessary, and extract with diethyl ether (2 × 20 mL).

  • Salt Formation : Dry the combined organic layers over Na2​SO4​ . To isolate the API cleanly, bubble anhydrous HCl gas through the ether solution to precipitate the product as a hydrochloride salt. Filter and dry under vacuum[7].

Quantitative Data: Comparative Reaction Profiles

The table below summarizes the critical operational differences between the two pathways to aid in experimental design and scale-up.

ParameterPathway A: Standard AdditionPathway B: Bruylants Substitution
Substrate Type Unsubstituted Cyclohexanecarbonitrile α -Amino Cyclohexanecarbonitrile
Grignard Equivalents 1.0 – 1.1 eq1.5 – 2.5 eq
Primary Intermediate Imine-Magnesium Salt ( R−C(R′)=N−MgX )Iminium Ion ( R2​C=NR2+​ )
Leaving Group None (Addition reaction)Cyanide Ion ( −CN− )
Quenching Agent 2M HCl (Strong Aqueous Acid)Saturated NH4​Cl (Mild/Neutral)
Typical Yield Range 75% – 85%60% – 80%
Primary Application Synthesis of API Ketone IntermediatesSynthesis of Dissociative Anesthetics

References

  • Title : Addition of Grignard Reagents to Nitriles to Give Ketones Source : Master Organic Chemistry URL :[Link]

  • Title : The Mechanism of Grignard and Organolithium Reactions with Nitriles Source : Chemistry Steps URL :[Link]

  • Title : Nitriles to Ketones: Grignard Reaction Source : JoVE Science Education (2025) URL :[Link]

  • Title : Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs (Kalir et al.) Source : Designer Drugs Archive URL :[Link]

  • Title : Bruylants Reaction Source : Wikipedia URL : [Link]

  • Title : The Bruylants and related reactions (Mattalia, J.-M. R.) Source : Arkivoc (2021) URL :[Link]

Sources

Application Notes and Protocols for Steroid Modification via N-Hydroxy Catalysis: A Guide Featuring 1-(Hydroxyamino)cyclohexanecarbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide prepared by a Senior Application Scientist.

Introduction

The functionalization of the steroid nucleus is a cornerstone of medicinal chemistry and drug development, leading to compounds with a vast array of therapeutic applications. However, the steroidal framework, rich in C-H bonds of similar reactivity, presents a significant challenge for regioselective and stereoselective modification.[1] Traditional methods often require multi-step synthetic sequences involving harsh reagents and protecting group strategies.[1]

In recent years, catalysis based on N-hydroxy compounds has emerged as a powerful and green methodology for the oxidative functionalization of complex molecules, including steroids.[2] These catalysts, upon activation, generate highly reactive nitroxide radicals that can facilitate selective C-H bond abstraction under mild conditions.[3][4] This guide focuses on the principles and practical application of N-hydroxy catalysts for steroid modification. While well-established catalysts like N-hydroxyphthalimide (NHPI) will be used to illustrate the core mechanisms and protocols, we will frame this discussion around the potential application of novel reagents such as 1-(Hydroxyamino)cyclohexanecarbonitrile, providing a blueprint for researchers to explore new catalytic systems.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and the rationale behind procedural choices for the N-hydroxy-catalyzed modification of steroids.

Section 1: The Chemistry of N-Hydroxy Catalysts

The efficacy of this catalytic system is rooted in the unique chemical properties of the N-hydroxy functional group and its ability to be reversibly oxidized to a stable nitroxide radical.

Physicochemical Properties of the Catalyst Precursor

1-(Hydroxyamino)cyclohexanecarbonitrile is a derivative of cyclohexanone, featuring both a hydroxylamine and a nitrile functional group on the same carbon. While extensive literature on this specific compound is not available, its properties can be inferred from related structures like 1-hydroxy-1-cyclohexanecarbonitrile (cyclohexanone cyanohydrin).[5][6]

PropertyData for 1-Hydroxy-1-cyclohexanecarbonitrile (Analog)Reference
Molecular Formula C₇H₁₁NO[5]
Molecular Weight 125.17 g/mol [5]
Appearance Colorless to brown solid[7][8]
Melting Point 32-35 °C[5]
Boiling Point 132 °C at 19 mmHg[5]
Solubility Water soluble[7]

Note on Handling: Compounds containing a nitrile group should be handled with care in a well-ventilated fume hood, as they can release toxic hydrogen cyanide gas, particularly in the presence of acids or bases.[7][8]

The Catalytic Core: Nitroxide Radical Generation and Cycling

The central mechanistic feature of N-hydroxy catalysts is their one-electron oxidation to form a persistent nitroxide radical.[3] This radical is the key species responsible for initiating the steroid modification process. The catalytic cycle is generally understood to involve the N-hydroxy compound, the nitroxide radical, and an oxoammonium cation, which together form an efficient redox couple.[4]

  • Activation (Initiation): The N-hydroxy compound (pre-catalyst) is oxidized by a metal co-catalyst (e.g., Co(II)) and a stoichiometric oxidant to generate the active nitroxide radical.

  • Catalytic Turnover: The nitroxide radical participates in the substrate transformation (e.g., by abstracting a hydrogen atom).

  • Regeneration: The catalyst is regenerated in a subsequent step, allowing it to re-enter the cycle. The nitroxide/oxoammonium pair often acts as the redox couple that facilitates this turnover.[4]

Catalytic_Cycle Precatalyst N-OH (Pre-catalyst) Nitroxide N-O• (Nitroxide Radical) Precatalyst->Nitroxide [Oxidation] Co(II) / Oxidant Nitroxide->Precatalyst H-Abstraction from Substrate Oxoammonium N=O+ (Oxoammonium Cation) Nitroxide->Oxoammonium [Oxidation] e.g., by Superoxide

Caption: General catalytic cycle of N-hydroxy compounds.

Section 2: Application in Steroid Modification: Allylic Oxidation of Δ⁵-Steroids

A prime application of N-hydroxy catalysis in steroid chemistry is the highly regioselective allylic oxidation of Δ⁵-steroids to produce Δ⁵-7-ketosteroids.[9][10] These products are valuable synthetic intermediates and are known inhibitors of sterol biosynthesis.[10]

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism, where the nitroxide radical serves as the chain-transfer agent. The process, exemplified by the NHPI/Co(OAc)₂/TBHP system, provides a blueprint for how 1-(Hydroxyamino)cyclohexanecarbonitrile would likely function.[9][11]

  • Initiation: The Co(II) catalyst reacts with the terminal oxidant, tert-butyl hydroperoxide (TBHP), to generate radicals. These radicals oxidize the N-hydroxy compound (the pre-catalyst) to its corresponding nitroxide radical (e.g., PINO from NHPI).

  • Hydrogen Abstraction: The nitroxide radical selectively abstracts a hydrogen atom from the C-7 position of the Δ⁵-steroid. This step is highly regioselective due to the stability of the resulting allylic radical.

  • Oxygenation: The steroidal allylic radical is trapped by molecular oxygen (present in the system or derived from the peroxide) to form a steroid peroxyl radical.

  • Product Formation: The steroid peroxyl radical abstracts a hydrogen atom from another molecule of the N-hydroxy pre-catalyst, yielding the steroid hydroperoxide and regenerating the nitroxide radical. The steroid hydroperoxide then eliminates water to form the final Δ⁵-7-keto product.

Steroid_Oxidation_Workflow cluster_initiation 1. Catalyst Activation cluster_propagation 2. Radical Propagation Steroid Δ⁵-Steroid (Substrate) SteroidRadical Steroid Allylic Radical Steroid->SteroidRadical H-Abstraction by N-O• Catalyst N-OH Catalyst (e.g., 1-(Hydroxyamino) cyclohexanecarbonitrile) Nitroxide N-O• (Active Catalyst) Catalyst->Nitroxide Co(II) / TBHP CoCatalyst Co(II) Salt Oxidant TBHP (Oxidant) PeroxyRadical Steroid Peroxyl Radical SteroidRadical->PeroxyRadical O₂ Trapping Product Δ⁵-7-Ketosteroid (Product) PeroxyRadical->Product H-Abstraction from N-OH & Elimination Product->Catalyst Regenerates N-O•

Caption: Workflow for N-hydroxy-catalyzed allylic oxidation of steroids.

Causality Behind Experimental Choices
  • N-Hydroxy Catalyst: The choice of catalyst (e.g., NHPI or a novel structure like 1-(Hydroxyamino)cyclohexanecarbonitrile) is critical. The stability of the corresponding nitroxide radical and its steric/electronic properties will dictate its reactivity and selectivity.

  • Co-catalyst (e.g., Co(OAc)₂): Transition metals like cobalt are effective at decomposing peroxides to generate the initial radicals needed to activate the N-hydroxy pre-catalyst. Using a catalytic amount (e.g., 1 mol%) enhances the reaction rate significantly.[9]

  • Terminal Oxidant (e.g., TBHP): A peroxide is required as the ultimate source of oxygen atoms and to maintain the radical chain reaction. TBHP is a common choice due to its commercial availability and suitable reactivity.

  • Solvent (e.g., Acetone): The solvent must be relatively inert to the radical conditions and capable of dissolving both the nonpolar steroid substrate and the more polar catalyst components. Acetone has proven effective in these systems.[9]

Section 3: Experimental Protocols

The following protocols are adapted from established procedures for NHPI-catalyzed oxidations and serve as a robust starting point for employing 1-(Hydroxyamino)cyclohexanecarbonitrile or other novel N-hydroxy catalysts.[9]

General Considerations and Safety
  • All reactions should be performed in a well-ventilated fume hood.

  • tert-Butyl hydroperoxide (TBHP) is a strong oxidizing agent and should be handled with care, avoiding contact with metals and reducing agents.

  • Nitrile-containing compounds are potentially toxic; avoid inhalation and skin contact.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) is required at all times.

Protocol: Catalytic Allylic Oxidation of Dehydroepiandrosterone (DHEA)

This protocol details the synthesis of 3β-hydroxyandrost-5-en-7,17-dione from DHEA.

Reagents & Equipment:

  • Dehydroepiandrosterone (DHEA)

  • 1-(Hydroxyamino)cyclohexanecarbonitrile (or NHPI as a reference)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • tert-Butyl hydroperoxide (TBHP), 70% solution in water

  • Acetone (reagent grade)

  • Round-bottom flask with a magnetic stir bar

  • Standard work-up and purification glassware (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add dehydroepiandrosterone (DHEA) (1.0 mmol, 288.4 mg).

  • Add acetone (15 mL) and stir until the steroid is fully dissolved.

  • To the solution, add the N-hydroxy catalyst (0.1 mmol, 10 mol%) and cobalt(II) acetate tetrahydrate (0.01 mmol, 1 mol%, 2.5 mg).

  • Stir the mixture at room temperature for 5 minutes.

  • Slowly add tert-butyl hydroperoxide (4.0 mmol, 4 equivalents, ~0.5 mL of 70% solution) to the reaction mixture.

  • Allow the reaction to stir at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (20 mL) to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Δ⁵-7-ketosteroid product.

Characterization of Products

The identity and purity of the final product should be confirmed using standard analytical techniques. For the product of DHEA oxidation, the expected 3β-hydroxyandrost-5-en-7,17-dione, the following data from the literature can be used for validation:

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.74 (s, 1H), 3.65 (m, 1H), 1.23 (s, 3H), 0.92 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 220.5, 202.2, 165.1, 126.9, 70.8, 51.4, 49.8, 47.3, 44.9, 36.8, 36.5, 35.8, 31.3, 30.8, 21.8, 20.3, 19.2, 13.6.

Section 4: Data Presentation and Expected Results

Based on published data for NHPI-catalyzed reactions, high yields and excellent regioselectivity for the 7-keto product are expected across a range of Δ⁵-steroid substrates. The system shows remarkable chemoselectivity, tolerating functional groups such as free secondary alcohols.[9]

Substrate (Δ⁵-Steroid)Product (Δ⁵-7-Ketosteroid)Isolated Yield (%)[9]
Cholesterol Acetate7-Ketocholesterol Acetate93.7%
Dehydroepiandrosterone (DHEA)3β-Hydroxyandrost-5-en-7,17-dione85.2%
Pregnenolone3β-Hydroxypregn-5-en-7,20-dione82.5%
Stigmasterol Acetate7-Ketostigmasterol Acetate75.6%

Section 5: Broader Applications and Future Outlook

The principles outlined in this guide for allylic oxidation can be extended to other types of steroid modifications. The generation of nitroxide radicals under mild conditions opens avenues for remote C-H functionalization, where the catalyst might be directed to other positions on the steroid nucleus through substrate or catalyst design.[12] The development of new, chiral N-hydroxy catalysts could pave the way for enantioselective or diastereoselective steroid hydroxylations, a significant goal in synthetic chemistry. Exploring novel catalysts like 1-(Hydroxyamino)cyclohexanecarbonitrile is a crucial step in this direction, potentially offering different reactivity profiles, improved solubility, or enhanced stability compared to existing systems.

Section 6: References

  • Chen, X., & Zhu, Z. (2015). N-Hydroxyphthalimide catalyzed allylic oxidation of steroids with t-butyl hydroperoxide. Steroids, 94, 1-6. [Link]

  • Ovid Technologies, Inc. (n.d.). N-Hydroxyphthalimide catalyzed allylic oxidation of steroids with t-butyl hydroperoxide. Retrieved from

  • ResearchGate. (n.d.). N-Hydroxyphthalimide catalyzed allylic oxidation of steroids with t-butyl hydroperoxide. Retrieved from

  • Ontosight AI. (n.d.). Cyclohexanecarbonitrile, 1-Morpholino-: A Compound with Promising Biological Activities and Applications. Retrieved from

  • BenchChem. (2025). An In-Depth Technical Guide to 3-Cyclohexene-1-carbonitrile: Discovery and History. Retrieved from

  • LookChem. (n.d.). Cas 931-97-5, 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from

  • Reese, P. B. (2024). Remote functionalization reactions in steroids: discovery and application. Steroids, 192, 109362. [Link]

  • ResearchGate. (n.d.). Synthesis of Antioxidant Steroids by Hybridisation with Nitroxides. Retrieved from

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from

  • Marques, M. M. B., & Gamelas, J. A. F. (2016). Recent Highlights in Green Oxidative Chemical Processes Applied to Steroid Chemistry. Current Green Chemistry, 3(2), 159-173.

  • Samuni, A., et al. (2010). Oxidation Mechanism of Hydroxamic Acids Forming HNO and NO. Israel Journal of Chemistry, 50(8), 903-912.

  • ChemicalBook. (2026). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from

  • Soule, B. P., et al. (2007). The chemistry and biology of nitroxide compounds. Free Radical Biology and Medicine, 42(11), 1632-1650. [Link]

  • Guidechem. (n.d.). 1-hydroxy-1-cyclohexanecarbonitrile 931-97-5. Retrieved from

  • González-Prada, I., et al. (2019). Steroid diversification by multicomponent reactions. Beilstein Journal of Organic Chemistry, 15, 1266-1299. [Link]

  • Zhou, W., & Qu, Z. (2022). Enzymes on Steroids. Chem, 8(6), 1491-1493. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile. Here, we dissect the synthetic pathway, anticipate common experimental challenges, and offer robust troubleshooting strategies to optimize reaction yield and product purity.

Synthetic Overview and Mechanism

1-(Hydroxyamino)cyclohexanecarbonitrile is an α-hydroxylaminonitrile, a valuable intermediate in organic synthesis. Its synthesis is typically achieved through a two-step, one-pot reaction starting from cyclohexanone.

Step 1: Oximation The synthesis initiates with the reaction of cyclohexanone with a hydroxylamine salt, such as hydroxylamine hydrochloride, in the presence of a base. This forms cyclohexanone oxime. The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the cyclohexanone.[1][2]

Step 2: Hydrocyanation of the Oxime The second step involves the nucleophilic addition of a cyanide anion (from a source like NaCN or KCN) to the carbon atom of the C=N double bond of the cyclohexanone oxime intermediate. This step is sensitive to steric hindrance and reaction conditions.

The overall reaction pathway is illustrated below:

G cluster_0 Step 1: Oximation cluster_1 Step 2: Hydrocyanation A Cyclohexanone C Cyclohexanone Oxime A->C + NH2OH - H2O B Hydroxylamine (NH2OH) C_alias Cyclohexanone Oxime D Cyanide (CN-) E 1-(Hydroxyamino)cyclohexanecarbonitrile C_alias->E + HCN

Caption: Reaction pathway for the synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Low or No Yield

Q1: My reaction has resulted in a very low yield or has not proceeded at all. What are the likely causes?

A1: Low or no yield can stem from several factors related to reagents, reaction conditions, or competing side reactions.

  • Incomplete Oximation: The formation of the cyclohexanone oxime intermediate is critical. Ensure that the hydroxylamine salt (e.g., hydroxylamine hydrochloride) has been fully neutralized to free hydroxylamine by a base (e.g., sodium acetate or sodium hydroxide). An insufficient amount of base will leave unreacted hydroxylamine salt, impeding the reaction.[3]

  • Suboptimal pH: The pH of the reaction medium is crucial. The oximation step is typically favored under slightly acidic to neutral conditions, while the subsequent hydrocyanation is more efficient under slightly basic conditions to ensure the presence of the cyanide nucleophile (CN⁻). However, strongly basic conditions can lead to the decomposition of the product.[4][5]

  • Steric Hindrance: While cyclohexanone itself is not significantly hindered, derivatives with bulky substituents near the carbonyl group may react slowly or not at all.[6]

  • Low Reaction Temperature: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions.[3]

Q2: I've confirmed my reagents are active and the initial oximation appears to work, but the final product yield is still low. What side reactions should I be aware of?

A2: Several side reactions can compete with the desired hydrocyanation step, significantly reducing the yield.

  • Hydrolysis of Oxime: The oxime intermediate can hydrolyze back to cyclohexanone, particularly in the presence of excess acid and water.[1] This is a reversible reaction, and its equilibrium can shift away from the desired product.

  • Beckmann Rearrangement: Under strongly acidic conditions, the cyclohexanone oxime intermediate can undergo a Beckmann rearrangement to form ε-caprolactam, the monomer used in the production of Nylon-6.[3] It is critical to avoid acidic conditions after the oximation step.

  • Cyanohydrin Formation: If unreacted cyclohexanone is present during the hydrocyanation step, it can react with cyanide to form cyclohexanone cyanohydrin (1-hydroxy-1-cyclohexanecarbonitrile), a common and often significant byproduct.[7]

G Start Low Yield Observed CheckReagents Are reagents fresh and pure? Start->CheckReagents CheckBase Was hydroxylamine fully neutralized? CheckReagents->CheckBase Yes CheckpH Is the pH optimal for each step? CheckBase->CheckpH Yes CheckTemp Is the reaction temperature appropriate? CheckpH->CheckTemp Yes SideReactions Possible Side Reactions CheckTemp->SideReactions Yes Hydrolysis Oxime Hydrolysis SideReactions->Hydrolysis Beckmann Beckmann Rearrangement SideReactions->Beckmann Cyanohydrin Cyanohydrin Formation SideReactions->Cyanohydrin

Caption: Troubleshooting workflow for diagnosing causes of low yield.

Product Purity Issues

Q3: My final product is an off-white or brown solid/oil and appears impure upon analysis (e.g., by NMR or LC-MS). How can I improve its purity?

A3: Impurities often consist of unreacted starting materials or byproducts from the side reactions mentioned above.

  • Unreacted Cyclohexanone/Oxime: If the reaction did not go to completion, these starting materials will contaminate the product. Consider increasing the reaction time or optimizing the stoichiometry of the cyanide source.

  • Presence of Cyclohexanone Cyanohydrin: This is a very common impurity. Its formation can be minimized by ensuring the oximation step goes to completion before the addition of the cyanide source.

  • Purification Strategy:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be highly effective at removing impurities.

    • Column Chromatography: For oily products or complex mixtures of impurities, silica gel column chromatography is a reliable purification method.

    • Aqueous Wash: Washing the crude product with water can help remove water-soluble impurities and salts.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction parameters for this synthesis?

A1: Optimal conditions can vary, but a general guideline is presented in the table below. It is crucial to perform small-scale optimization experiments to determine the ideal parameters for your specific setup.

ParameterOximation StepHydrocyanation StepRationale & Impact on Yield
Temperature 25-40°C[1]0-10°COximation is often slightly exothermic. Hydrocyanation is performed at a lower temperature to control the reaction rate and minimize side reactions.
pH 4-68-10Slightly acidic pH favors oxime formation. A mildly basic pH is required to generate the CN⁻ nucleophile for the second step.
Solvent Water or Ethanol/WaterSame as oximationAqueous media are common and effective for this reaction.[9]
Stoichiometry ~1.1 eq. Hydroxylamine~1.1-1.2 eq. Cyanide SourceA slight excess of hydroxylamine ensures complete conversion of cyclohexanone. A slight excess of cyanide drives the hydrocyanation to completion.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an effective technique. You can monitor the disappearance of the cyclohexanone spot and the appearance of the oxime intermediate spot. After adding the cyanide source, you can then monitor the disappearance of the oxime spot and the appearance of the final product spot. Gas Chromatography (GC) can also be used if the components are sufficiently volatile and thermally stable.

Q3: What are the critical safety precautions for this synthesis?

A3: This synthesis involves highly toxic materials, and strict safety protocols are mandatory.

  • Cyanide Handling: Sodium or potassium cyanide and hydrogen cyanide (HCN) are extremely toxic. All manipulations involving cyanide must be performed in a certified chemical fume hood. Always have a cyanide antidote kit available and ensure you are trained in its use. Acidification of cyanide salts liberates highly toxic HCN gas.[4][5] All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal.

  • Hydroxylamine: Hydroxylamine and its solutions can be unstable and may decompose violently, especially at elevated temperatures or in the presence of certain contaminants.[10] It is recommended to use it in solution and avoid high concentrations.[11]

Q4: How should the final product, 1-(Hydroxyamino)cyclohexanecarbonitrile, be stored?

A4: As an α-hydroxynitrile derivative, the product may be sensitive to heat, acid, and strong bases.[4] It is best stored in a cool, dry, and dark place (e.g., a refrigerator at 2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized as necessary. All safety precautions must be strictly followed.

Materials:

  • Cyclohexanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Potassium cyanide (1.2 eq)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Oximation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in deionized water.

    • Stir the solution until all solids have dissolved.

    • Add cyclohexanone (1.0 eq) dropwise to the solution at room temperature (20-25°C).

    • Allow the mixture to stir vigorously for 2-4 hours. Monitor the reaction by TLC until the cyclohexanone is fully consumed.

  • Hydrocyanation:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold deionized water.

    • CAUTION: Perform this step in a fume hood. Slowly add the cold potassium cyanide solution to the reaction mixture dropwise, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 3-5 hours, or until TLC analysis indicates the complete consumption of the oxime intermediate.

  • Workup and Purification:

    • Once the reaction is complete, extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization or column chromatography as needed.

References

  • LookChem. (n.d.). Cas 931-97-5, 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from [Link]

  • Toppr. (2025, December 1). What is the product of the reaction between cyclohexanone and hydroxylamine (NH₂-OH)? Retrieved from [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. Retrieved from [Link]

  • Simbera, J., et al. (2014, May 7). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. Retrieved from [Link]

  • Li, F.-H., et al. (2023, March 1). Thermal stability and decomposition mechanism analysis of 1, 1'-Azobis(cyclohexanecarbonitrile) by STA, DSC, ARC and TG-FTIR. ResearchGate. Retrieved from [Link]

  • MDPI. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • Loiseau, F., & Beauchemin, A. M. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. Retrieved from [Link]

  • Vaia. (n.d.). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain. Retrieved from [Link]

Sources

Technical Support Center: Purification & Handling of 1-(Hydroxyamino)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organic Intermediates Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter critical bottlenecks when isolating α -hydroxylaminonitriles.

1-(Hydroxyamino)cyclohexanecarbonitrile (Molecular Formula: C7H12N2O, MW: 140.185 g/mol , CAS: 5259-69-8), as detailed in the 1[1], is a prime example of a compound that demands profound respect for its thermodynamic boundaries. Because it contains both a geminal hydroxylamine and a nitrile group on the cyclohexane ring, it is highly susceptible to retro-Strecker cleavage and oxidative degradation. The inherent instability of α -hydroxylaminonitriles and their tendency to undergo dehydrogenation and decomposition has been thoroughly documented in 2[2].

This guide provides field-proven, self-validating methodologies to troubleshoot your purification workflows, ensuring high-yield recovery of pristine material.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does my crude 1-(hydroxyamino)cyclohexanecarbonitrile degrade or turn yellow during standard silica gel column chromatography? A1: The degradation is driven by the inherent instability of the α -hydroxylaminonitrile motif on acidic stationary phases. Standard silica gel (pH ~4.5–5.5) acts as a heterogeneous catalyst for the retro-Strecker reaction, driving the equilibrium backward to yield cyclohexanone oxime and hydrogen cyanide (HCN) gas. Furthermore, the high surface area of silica exacerbates exposure to trace oxygen, leading to the formation of yellow/brown nitrone oxidation products. Causality: The activation energy for C–CN bond cleavage is significantly lowered by protonation of the hydroxylamine or nitrile nitrogen on the acidic silica surface. The hydrolysis and retro-addition pathways of these HCN adducts present significant isolation challenges, as noted in 3[3]. Solution: Avoid standard silica gel entirely. Low-temperature recrystallization is the gold standard for this class of compounds.

Q2: How do I efficiently separate unreacted cyclohexanone oxime from the target product without chromatography? A2: Exploit their differential solubility profiles. Cyclohexanone oxime is highly soluble in cold, non-polar aliphatic hydrocarbons (like heptane or hexanes). In contrast, the highly polar, hydrogen-bond-donating 1-(hydroxyamino)cyclohexanecarbonitrile is practically insoluble in these solvents at sub-zero temperatures. By utilizing a dual-solvent system (e.g., Methyl tert-butyl ether (MTBE) as the "good" solvent and heptane as the "anti-solvent"), you selectively precipitate the target nitrile while retaining the oxime impurity in the mother liquor.

Q3: My purified crystals slowly turn off-white during storage. What is the self-validating mechanism to prevent this? A3: The off-white discoloration indicates slow, ambient-temperature oxidation of the hydroxylamine (-NHOH) moiety. To create a self-validating storage system, you must eliminate both thermal energy and oxidative potential. Store the compound under a strict argon atmosphere at -20°C. Validation: If the crystals remain stark white after 30 days, your inerting technique is validated; if they yellow, your vial seal or argon purge is compromised.

Part 2: Quantitative Data - Solvent System Optimization

Selecting the correct solvent system is critical to prevent thermal degradation while maximizing purity.

Table 1: Comparison of Recrystallization Solvent Systems for 1-(Hydroxyamino)cyclohexanecarbonitrile (10g scale)

Solvent System (Good/Anti)Ratio (v/v)Temp ProfileYield RecoveryPurity (HPLC area %)Scientific Rationale & Notes
MTBE / Heptane 1:340°C to -10°C82% >99.0% Optimal balance. Oxime remains completely solvated in heptane.
Ethyl Acetate / Hexanes 1:445°C to 0°C75%97.5%Prone to oiling out if cooled too rapidly; requires slow annealing.
Ethanol / Water 1:150°C to 5°C60%95.0%Significant hydrolysis and retro-Strecker observed; not recommended.
Dichloromethane / Pentane 1:530°C to -20°C88%96.5%High yield, but rapid precipitation traps trace oxime in the crystal lattice.

Part 3: Standard Operating Procedure (SOP) - Step-by-Step Recrystallization

Safety Warning: This procedure must be conducted in a highly ventilated fume hood due to the potential trace release of HCN gas from thermal retro-Strecker degradation.

  • Dissolution: Transfer 10.0 g of crude 1-(hydroxyamino)cyclohexanecarbonitrile into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 20 mL of anhydrous MTBE.

  • Thermal Control: Warm the suspension in a water bath strictly controlled at 40°C. Causality: Exceeding 45°C provides the thermal energy required to initiate C–CN bond cleavage. Stir until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. While maintaining vigorous stirring, add 60 mL of room-temperature anhydrous heptane dropwise over 15 minutes. The solution should become slightly turbid.

  • Nucleation and Annealing: Allow the mixture to cool to ambient temperature (20°C) undisturbed for 1 hour. This slow cooling promotes the formation of a stable crystal lattice, preventing the trapping of impurities (oiling out).

  • Cold Precipitation: Transfer the flask to an ice-salt bath (-10°C) for 2 hours to maximize the thermodynamic precipitation of the target compound.

  • Isolation: Filter the resulting white crystalline solid rapidly through a pre-chilled sintered glass Buchner funnel under vacuum.

  • Washing: Wash the filter cake with two 15 mL portions of ice-cold heptane (-20°C) to remove any residual surface-adhered cyclohexanone oxime.

  • Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours. Do not use a heated drying oven.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between environmental conditions, degradation pathways, and the recommended purification workflow.

G Target 1-(Hydroxyamino)cyclohexanecarbonitrile (Target Compound) Degradation1 Cyclohexanone Oxime + HCN (Retro-Strecker Cleavage) Target->Degradation1 Acidic Silica Gel / Heat (>40°C) Degradation2 Oxidation Products (Nitrone Derivatives) Target->Degradation2 O2 Exposure / Ambient Temp Purified High-Purity Crystals (>98% by HPLC) Target->Purified Low-Temp Recrystallization (MTBE/Heptane)

Fig 1: Environmental causality mapping of 1-(Hydroxyamino)cyclohexanecarbonitrile stability.

Part 5: References

  • ChemSynthesis Chemical Database. "1-(hydroxyamino)cyclohexanecarbonitrile (CAS 5259-69-8)". ChemSynthesis. Available at:

  • Tagaki, W., & Mitsui, T. (1960). "The Journal of Organic Chemistry 1960 Volume 25 No.9: a,a-Dinitronitriles, and 1,1-Dinitroparaffins". Journal of Organic Chemistry. Available at:

  • Ahmad, A., & Spenser, I. D. (1961). "The Conversion of α-Keto Acids and of α-Keto Acid Oximes to Nitriles in Aqueous Solution". Canadian Science Publishing. Available at:

Sources

Stability issues of 1-(Hydroxyamino)cyclohexanecarbonitrile in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of 1-(Hydroxyamino)cyclohexanecarbonitrile in Solution

Overview 1-(Hydroxyamino)cyclohexanecarbonitrile is a highly reactive α -hydroxyaminonitrile intermediate frequently utilized in the synthesis of complex cyclic amino acids and pharmaceuticals. Due to the presence of both a nucleophilic hydroxylamine group and a leaving-group-capable nitrile on the same carbon, the compound exhibits significant instability in solution. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to mitigate degradation.

Troubleshooting Guides & FAQs

Q1: Why does my solution of 1-(Hydroxyamino)cyclohexanecarbonitrile smell like bitter almonds over time, and why is my yield dropping? Expert Insight & Causality: The "bitter almond" odor is a classic indicator of hydrogen cyanide (HCN) gas generation. α -Aminonitriles and α -hydroxyaminonitriles are chemically reversible. In the presence of moisture, elevated temperatures, or basic conditions, the compound undergoes a retro-Strecker dissociation . The lone pair on the hydroxylamine nitrogen pushes electron density toward the α -carbon, expelling the cyanide ion and reverting the molecule back into cyclohexanone, hydroxylamine, and HCN. Actionable Protocol:

  • Temperature Control: Never heat the solution above 40°C during workup or storage.

  • pH Optimization: Maintain the aqueous pH between 4.0 and 5.5. This protonates the hydroxylamine nitrogen, eliminating the lone pair required to initiate the retro-addition pathway, thereby locking the compound in its intact state.

Q2: I am seeing unexpected high-molecular-weight byproducts and discoloration in my LC-MS/NMR. What is happening? Expert Insight & Causality: The N -hydroxyl (-NHOH) group is highly susceptible to oxidation by dissolved oxygen (O 2​ ) or light. Oxidation generates reactive α -cyanonitrone intermediates or nitroxyl radicals. Because α -cyanonitrones are highly unstable, they rapidly decompose or polymerize, leading to colored byproducts and complex, messy LC-MS chromatograms. Actionable Protocol: Degas all aqueous and organic solvents by sparging with argon or nitrogen for at least 15 minutes prior to use. Always store solutions in amber vials to prevent photo-oxidation.

Q3: Can I use strong acids or bases to force the solubility of the compound? Expert Insight & Causality: No. While strong acids might prevent the retro-Strecker reaction by protonating the amine, they will catalyze the hydrolysis of the nitrile group (-CN). The nitrile will hydrate to form 1-(hydroxyamino)cyclohexanecarboxamide, and eventually hydrolyze completely to the corresponding carboxylic acid. Conversely, strong bases will rapidly deprotonate the hydroxylamine, triggering an immediate retro-Strecker collapse. Actionable Protocol: Use mild buffers (e.g., acetate buffer at pH 5.0) or aprotic organic solvents (like anhydrous acetonitrile or THF) for preparing stock solutions. Neutralize any strongly acidic or basic reaction mixtures to pH 7-8 immediately before extraction.

Quantitative Data: Degradation Kinetics

The following table summarizes the stability and half-life ( t1/2​ ) of 1-(hydroxyamino)cyclohexanecarbonitrile under various solution conditions.

Solvent SystempH / ConditionTemperaturePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
H 2​ O (Unbuffered)pH ~7.025°CRetro-Strecker12 - 24 hours
H 2​ O (Acetate Buffer)pH 5.04°CNone (Stable)> 2 weeks
H 2​ O (NaOH added)pH > 9.025°CRetro-Strecker< 15 minutes
1 M HCl (aq)pH < 1.060°CNitrile Hydrolysis~ 2 hours
Acetonitrile (Degassed)Aprotic-20°CNone (Stable)> 6 months
THF (Aerated, Light)Aprotic25°COxidation3 - 5 days

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions This self-validating protocol ensures the compound remains intact for downstream synthetic applications.

  • Solvent Preparation: Transfer 10 mL of anhydrous acetonitrile (HPLC grade) into a 20 mL amber glass vial. Sparge the solvent with a steady stream of Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Chill the solvent to 4°C. Slowly add 100 mg of 1-(hydroxyamino)cyclohexanecarbonitrile while stirring gently. Do not use sonication, as the localized heat can trigger HCN release.

  • Validation: Immediately withdraw a 10 μ L aliquot, dilute in 1 mL of chilled mobile phase (Acetonitrile/Water 50:50, 0.1% Formic Acid), and inject into an LC-MS. Verify the presence of the intact mass [M+H] + = 141.1 m/z and the absence of the cyclohexanone byproduct.

  • Storage: Blanket the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.

Protocol 2: Monitoring Degradation via HPLC-UV

  • Sample Prep: Quench 50 μ L of the experimental reaction mixture into 950 μ L of cold quenching buffer (pH 4.5 acetate buffer) to halt all degradation pathways.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Run a fast gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 5 minutes.

  • Detection: Monitor at 210 nm for the intact α -hydroxyaminonitrile and at 280 nm to detect any conjugated oxidative byproducts (nitrones).

Degradation Pathways Visualization

Pathway A 1-(Hydroxyamino)cyclohexanecarbonitrile (Intact in Solution) B Retro-Strecker Reaction A->B High pH / Heat >40°C C Oxidation A->C Dissolved O2 / Light D Nitrile Hydrolysis A->D Strong Acid / Base E Cyclohexanone + NH2OH + HCN (Toxic/Volatile) B->E F Nitrones / Radical Species (Reactive Byproducts) C->F G 1-(Hydroxyamino)cyclohexanecarboxamide (Stable Byproduct) D->G

Figure 1: Primary degradation pathways of 1-(hydroxyamino)cyclohexanecarbonitrile in solution.

References

  • Vrancken, E., et al. "A Practical Diastereoselective Synthesis of syn-alpha-hydroxyaminonitriles." SYNLETT, 2005.

  • BenchChem Technical Support. "1-(3,5-Dibromophenyl)ethane-1,2-diamine: Retro-Strecker Risk." BenchChem, 2026.

  • BenchChem Technical Support. "2-Amino-2-(pyridin-3-yl)acetonitrile: Troubleshooting Guide." BenchChem, 2025.

  • ResearchGate. "Large α-aminonitrilase activity screening of nitrilase superfamily members." ResearchGate.

Hydrolysis of 1-(Hydroxyamino)cyclohexanecarbonitrile and its prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(hydroxyamino)cyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound, with a primary focus on preventing its hydrolysis. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to 1-(Hydroxyamino)cyclohexanecarbonitrile Stability

1-(Hydroxyamino)cyclohexanecarbonitrile is a unique molecule possessing both a hydroxyamino and a nitrile group on the same carbon atom. This structure, analogous to an α-hydroxynitrile (cyanohydrin), inherently predisposes the compound to instability, particularly hydrolysis.[1][2][3][4] The electron-withdrawing nature of the nitrile group and the presence of the heteroatomic hydroxyamino group make the central carbon atom susceptible to nucleophilic attack, with water being a common nucleophile in many experimental settings.

This guide will provide a detailed exploration of the hydrolysis mechanism, factors that accelerate it, and most importantly, robust strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-(hydroxyamino)cyclohexanecarbonitrile in solution?

A1: The primary degradation pathway is hydrolysis. This can occur under both acidic and basic conditions. The nitrile group is susceptible to hydrolysis to form a carboxylic acid, and the C-N bond of the hydroxyamino group can also be cleaved. The expected major hydrolysis product is 1-(hydroxyamino)cyclohexanecarboxylic acid.

Q2: What are the visible signs of hydrolysis in my sample?

A2: Visual cues of degradation can include a change in the color or clarity of the solution. The formation of a precipitate may also indicate the formation of less soluble degradation products. However, significant hydrolysis can occur without any visible changes. Therefore, analytical confirmation is crucial.

Q3: How does pH impact the stability of 1-(hydroxyamino)cyclohexanecarbonitrile solutions?

A3: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.[1][3] For α-hydroxynitriles, which are structurally similar, hydrolysis is known to be catalyzed by both acids and bases.[1][3] It is therefore critical to maintain a neutral pH to minimize degradation.

Q4: What are the recommended storage conditions for 1-(hydroxyamino)cyclohexanecarbonitrile?

A4: To ensure maximum stability, 1-(hydroxyamino)cyclohexanecarbonitrile should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). If a solution must be prepared, it should be made fresh before use. For short-term storage of solutions, refrigeration (2-8°C) is recommended, along with protection from light and atmospheric moisture.

Q5: Can I use elevated temperatures in my reactions involving this compound?

A5: Elevated temperatures will likely accelerate the rate of hydrolysis and other potential degradation pathways. It is strongly advised to conduct reactions at the lowest effective temperature. If heating is unavoidable, the duration should be minimized, and the reaction should be monitored closely for the appearance of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound due to hydrolysis.1. Prepare fresh solutions immediately before use.2. Verify the pH of your solution and adjust to neutral if the experimental conditions permit.3. Utilize anhydrous solvents and handle the compound under an inert atmosphere.4. Analyze a sample of the solid starting material to confirm its initial purity.
Poor reproducibility of experimental results Inconsistent levels of the active compound due to ongoing hydrolysis.1. Implement the preventative measures outlined in this guide consistently.2. Prepare a stock solution under optimal conditions and aliquot for single use to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Precipitation observed in the solution Formation of insoluble degradation products, such as the corresponding carboxylic acid.1. Confirm the solubility of the compound in the chosen solvent at the desired concentration.2. If degradation is suspected, attempt to isolate and identify the precipitate. The hydrolysis product, 1-(hydroxyamino)cyclohexanecarboxylic acid, may have different solubility characteristics.

Preventing Hydrolysis: A Multi-faceted Approach

The key to preventing the hydrolysis of 1-(hydroxyamino)cyclohexanecarbonitrile lies in controlling the experimental environment. The following workflow illustrates the critical control points.

Hydrolysis_Prevention_Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis Storage Solid Compound Storage - Cool, dry, dark - Inert atmosphere Prep Prepare Fresh Solution - Use anhydrous solvents - Maintain neutral pH Storage->Prep Use Immediately Reaction Controlled Reaction - Low temperature - Inert atmosphere - Monitor progress Prep->Reaction Introduce to Reaction Analysis Prompt Analysis - Minimize time in solution - Use appropriate analytical techniques Reaction->Analysis Sample for Analysis

Caption: Workflow for preventing hydrolysis of 1-(hydroxyamino)cyclohexanecarbonitrile.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of 1-(Hydroxyamino)cyclohexanecarbonitrile

This protocol details the steps for preparing a stock solution with minimized risk of hydrolysis.

Materials:

  • 1-(Hydroxyamino)cyclohexanecarbonitrile (solid)

  • Anhydrous solvent (e.g., acetonitrile or THF, appropriate for the subsequent reaction)

  • Inert gas (argon or nitrogen)

  • Dry glassware

Procedure:

  • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

  • Weigh the required amount of 1-(hydroxyamino)cyclohexanecarbonitrile in a glove box or under a stream of inert gas.

  • Transfer the solid to a dry flask.

  • Add the anhydrous solvent via a syringe or cannula.

  • If necessary, sonicate briefly at room temperature to aid dissolution.

  • Use the solution immediately. If short-term storage is unavoidable, blanket the headspace of the flask with inert gas and store at 2-8°C.

Protocol 2: Monitoring Hydrolysis by HPLC-UV

This protocol provides a general method for monitoring the stability of 1-(hydroxyamino)cyclohexanecarbonitrile in solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Sample Preparation:

  • Prepare a solution of 1-(hydroxyamino)cyclohexanecarbonitrile in a relevant solvent at a known concentration.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Dilute the aliquot with the mobile phase to a concentration suitable for HPLC analysis.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As the hydroxyamino and nitrile groups are weak chromophores, detection at a low wavelength (e.g., 210 nm) is recommended.

  • Column Temperature: 25°C.

Data Analysis:

  • Monitor the peak area of the parent compound over time. A decrease in the peak area of 1-(hydroxyamino)cyclohexanecarbonitrile and the appearance of new peaks would indicate degradation.

Mechanistic Insight into Hydrolysis

The hydrolysis of 1-(hydroxyamino)cyclohexanecarbonitrile can be catalyzed by both acid and base. The following diagrams illustrate the likely initial steps of these pathways.

Acid_Catalyzed_Hydrolysis Compound 1-(Hydroxyamino)cyclohexanecarbonitrile ProtonatedNitrile Protonated Nitrile Intermediate Compound->ProtonatedNitrile + H+ WaterAttack Nucleophilic Attack by Water ProtonatedNitrile->WaterAttack + H2O Product Initial Hydrolysis Product WaterAttack->Product

Caption: Acid-catalyzed hydrolysis pathway.

Base_Catalyzed_Hydrolysis Compound 1-(Hydroxyamino)cyclohexanecarbonitrile HydroxideAttack Nucleophilic Attack by OH- Compound->HydroxideAttack + OH- Intermediate Anionic Intermediate HydroxideAttack->Intermediate Product Initial Hydrolysis Product Intermediate->Product + H2O

Caption: Base-catalyzed hydrolysis pathway.

References

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone oxime. Retrieved from [Link]

  • LookChem. (n.d.). Cas 931-97-5,1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from [Link]

  • Scribd. (n.d.). Cyclohexanone Oxime Synthesis Guide. Retrieved from [Link]

  • ACS Publications. (2024, February 15). Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
  • Scientific Research Publishing. (n.d.). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Retrieved from [Link]

  • SIELC Technologies. (2018, May 17). Cyclopentanecarbonitrile, 1-hydroxy-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. Retrieved from [Link]

  • Malin, E. L., Dower, H. J., & Piotrowski, E. G. (1989). Reactions of hydroxyamino acids during hydrochloric acid hydrolysis. Analytical Biochemistry, 181(2), 315–317. [Link]

  • Albin, D. M., Wubben, J. E., & Gabert, V. M. (2000). Effect of hydrolysis time on the determination of amino acids in samples of soybean products with ion-exchange chromatography or precolumn derivatization with phenyl isothiocyanate. Journal of Agricultural and Food Chemistry, 48(5), 1684–1691. [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1-(Hydroxyamino)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(Hydroxyamino)cyclohexanecarbonitrile. This guide is designed for researchers, chemists, and pharmaceutical scientists to understand and navigate the complexities of this molecule's stability, particularly concerning pH. Unforeseen degradation can compromise experimental results, product purity, and development timelines. This document provides in-depth FAQs, troubleshooting guides, and validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on 1-(Hydroxyamino)cyclohexanecarbonitrile, and how do they influence its stability?

A1: 1-(Hydroxyamino)cyclohexanecarbonitrile possesses two key functional groups on a stable cyclohexane scaffold: a hydroxylamine (-NHOH) and a nitrile (-C≡N). Both groups are susceptible to degradation, and their stability is highly dependent on the pH of the solution.

  • Hydroxylamine Group: This group is known for its thermal instability and reactivity, which can be significantly influenced by pH. Both acidic and basic conditions can catalyze its decomposition through different mechanisms.[1][2][3]

  • Nitrile Group: The nitrile group is prone to hydrolysis. This reaction is typically slow at neutral pH but is accelerated under both acidic and basic conditions, leading to the formation of a carboxamide and subsequently a carboxylic acid.[4][5]

Understanding the distinct reactivity of each group is the first step in designing stable formulations and experimental conditions.

Q2: What are the specific degradation pathways I should expect under different pH conditions?

A2: The degradation of 1-(Hydroxyamino)cyclohexanecarbonitrile is a composite of the degradation of its two primary functional groups. The predominant pathway is dictated by the pH of the medium.

  • Under Acidic Conditions (pH < 5):

    • Hydroxylamine Decomposition: The hydroxylamine group can be protonated to form a more reactive species (NH2OH2+). This can lead to a cation-catalyzed decomposition, which may generate heat and gaseous byproducts like dinitrogen oxide.[1][2]

    • Nitrile Hydrolysis: Acid-catalyzed hydrolysis of the nitrile group will occur, typically proceeding first to the corresponding carboxamide and then, under more stringent conditions (e.g., elevated temperature), to the carboxylic acid.[5][6]

  • Under Neutral Conditions (pH ≈ 6-8):

    • The molecule exhibits its greatest stability in this range. However, degradation is not entirely absent.

    • Bimolecular reactions involving the neutral hydroxylamine moiety can still occur, though at a slower rate than under catalyzed conditions.[7][8] Dilute solutions are therefore predicted to be more stable.[7]

    • Nitrile hydrolysis is generally very slow at neutral pH.[9]

  • Under Basic Conditions (pH > 8):

    • Hydroxylamine Decomposition: In the presence of hydroxide ions, an anion-neutral bimolecular reaction can become the dominant decomposition pathway for the hydroxylamine group.[1][3] This can lower the onset temperature for thermal decomposition.[2]

    • Nitrile Hydrolysis: Base-catalyzed hydrolysis of the nitrile is typically faster than acid-catalyzed hydrolysis and will yield the carboxamide and subsequently the carboxylate salt.

    • Cyanohydrin Reversion: As an α-hydroxyamino nitrile, the molecule may be susceptible to a retro-Strecker-type reaction under basic conditions, potentially releasing cyanide ions. This is a critical safety consideration.[5][10]

The following table summarizes the primary concerns at different pH values.

pH RangePrimary Stability Concern for Hydroxylamine GroupPrimary Stability Concern for Nitrile GroupOverall Stability
Acidic (pH 1-4) Cation-catalyzed decomposition.[1][3]Acid-catalyzed hydrolysis to amide/acid.[6]Poor
Near-Neutral (pH 5-8) Slow bimolecular decomposition.[7]Minimal hydrolysis.Optimal
Basic (pH 9-14) Anion-catalyzed decomposition.[1] Potential for cyanide release.[5]Base-catalyzed hydrolysis to amide/carboxylate.[5]Poor
Q3: How can I accurately monitor the stability of 1-(Hydroxyamino)cyclohexanecarbonitrile and its degradation products?

A3: A robust analytical method is crucial for stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • HPLC with UV Detection (HPLC-UV): This is a reliable method for routine quantification. Since the nitrile and hydroxylamine groups are weak chromophores, detection at a low UV wavelength (e.g., 205-215 nm) is often necessary to achieve adequate sensitivity.[11]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method is superior for stability studies as it offers higher sensitivity and selectivity. Crucially, it provides mass information that is essential for identifying unknown degradation products, allowing you to confirm the degradation pathways.[11][12]

A well-developed chromatographic method should be able to separate the parent compound from all potential degradation products, such as the corresponding amide and carboxylic acid derivatives.

Q4: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

A4: Proper handling and storage are critical to maintaining the integrity of your compound.

  • Solvent Selection: For preparing stock solutions for long-term storage, use a high-purity, dry aprotic solvent like acetonitrile or tetrahydrofuran (THF) to minimize hydrolysis.[4]

  • Aqueous Solutions: For experiments requiring aqueous media, always use a buffer system to maintain a stable pH, preferably in the neutral range (pH 6-7.5).[13] Prepare these solutions fresh whenever possible.

  • Storage Conditions: Store all solutions, especially aqueous ones, at low temperatures (2-8°C) and protected from light.[4] For long-term storage, it is highly recommended to store the compound as a solid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Action(s)
Rapid loss of parent compound peak area in HPLC analysis. Incorrect pH: The solution may be too acidic or basic.1. Immediately measure the pH of the solution. 2. Prepare fresh samples using a validated buffer in the optimal pH 6-7.5 range.[13]
High Temperature: The sample is being stored or handled at an elevated temperature.1. Ensure samples are stored at 2-8°C. 2. Use a temperature-controlled autosampler for HPLC analysis if possible.
Appearance of new peaks in the chromatogram. Compound Degradation: The new peaks are likely hydrolysis products (amide, acid) or hydroxylamine decomposition products.1. Use LC-MS/MS to identify the mass of the new peaks. 2. Compare the masses with those of expected degradation products. 3. Adjust solution pH and storage conditions to minimize further degradation.
Inconsistent results between experimental runs. pH Instability: Unbuffered solutions can absorb atmospheric CO2, causing a drop in pH over time, especially if initially basic.[14]1. Always use a buffer system for aqueous solutions. 2. Check buffer capacity and ensure it is sufficient for the experiment's duration.
Concentration Effects: Hydroxylamine decomposition can be bimolecular, meaning degradation rates may be faster in more concentrated solutions.[7][8]1. Evaluate if stability is concentration-dependent. 2. If so, conduct experiments at the lowest feasible concentration.

Experimental Protocols & Visualizations

Protocol 1: pH-Dependent Stability Stress Study

This protocol outlines a forced degradation study to determine the stability of 1-(Hydroxyamino)cyclohexanecarbonitrile across a range of pH values.

Materials:

  • 1-(Hydroxyamino)cyclohexanecarbonitrile

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Buffer solutions: 0.1 M Citrate (pH 3), 0.1 M Phosphate (pH 7), 0.1 M Borate (pH 10)

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment

  • HPLC or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 50 µg/mL. Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each pH sample and analyze it via HPLC or LC-MS/MS. This will serve as your baseline.

  • Incubation: Store the remaining sample solutions in tightly sealed vials at a controlled temperature (e.g., 40°C) and protected from light.

  • Time-Point Analysis: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours).

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. Identify and semi-quantify major degradation products.

G cluster_prep Preparation cluster_analysis Analysis Workflow Stock Prepare 1 mg/mL Stock in Acetonitrile Dilute_pH3 Dilute to 50 µg/mL in pH 3 Buffer Stock->Dilute_pH3 Dilute Dilute_pH7 Dilute to 50 µg/mL in pH 7 Buffer Stock->Dilute_pH7 Dilute Dilute_pH10 Dilute to 50 µg/mL in pH 10 Buffer Stock->Dilute_pH10 Dilute T0 T=0 Analysis (Baseline) Dilute_pH3->T0 Dilute_pH7->T0 Dilute_pH10->T0 Incubate Incubate Samples at 40°C T0->Incubate Timepoints Analyze at Time Points (2, 4, 8, 24, 48h) Incubate->Timepoints Data Calculate % Remaining Identify Degradants Timepoints->Data

Caption: Workflow for the pH-dependent stability stress study.

Proposed Degradation Pathways

The following diagram illustrates the primary degradation products formed under acidic and basic conditions.

DegradationPathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent 1-(Hydroxyamino)cyclohexanecarbonitrile -NHOH -C≡N Amide_Acid 1-(Hydroxyamino)cyclohexanecarboxamide -NHOH -CONH2 Parent:f1->Amide_Acid Hydrolysis Decomp_Acid Hydroxylamine Decomposition Products (e.g., N2O, NH3) Parent:f0->Decomp_Acid Amide_Base 1-(Hydroxyamino)cyclohexanecarboxamide -NHOH -CONH2 Parent:f1->Amide_Base Hydrolysis Decomp_Base Hydroxylamine Decomposition & Potential Cyanide Release Parent:f0->Decomp_Base Acid 1-(Hydroxyamino)cyclohexanecarboxylic Acid -NHOH -COOH Amide_Acid->Acid Hydrolysis Carboxylate 1-(Hydroxyamino)cyclohexanecarboxylate -NHOH -COO- Amide_Base->Carboxylate Hydrolysis

Caption: Proposed degradation pathways under acidic and basic conditions.

Protocol 2: Recommended Starting HPLC-UV Method

This protocol provides a general-purpose starting point for the quantification of 1-(Hydroxyamino)cyclohexanecarbonitrile. Method optimization will be required for specific applications.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to produce sharp peak shapes. An acetonitrile/water gradient allows for the elution of a range of polarities.
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, re-equilibrate.A standard gradient to separate the parent from potential degradation products.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration and sensitivity.
Detection Wavelength 210 nmMaximizes sensitivity as the analyte lacks a strong chromophore.[11]

References

  • Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions. ACS Publications. [Link]

  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. ResearchGate. [Link]

  • Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. PubMed. [Link]

  • Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions. PubMed. [Link]

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. [Link]

  • Process for preparing a cyclohexanecarbonitrile derivative.
  • A simple and sensitive HPLC-MS/MS method was developed for simultaneous determination of nine kinds of (D) - and (L)-amino acid enantiomers in amino acid tablets. RSC Publishing. [Link]

  • Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives. ResearchGate. [Link]

  • Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Methods and objects of chemical analysis. [Link]

  • 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5. LookChem. [Link]

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Remarkable supramolecular catalysis of glycoside hydrolysis by a cyclodextrin cyanohydrin. PubMed. [Link]

  • Stability of the pH of local anesthetics after bicarbonation: an electrochemical assay of clinical mixtures. PubMed. [Link]

Sources

Technical Support Center: 1-(Hydroxyamino)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Troubleshooting Portal. This guide is designed for researchers, process chemists, and drug development professionals handling 1-(Hydroxyamino)cyclohexanecarbonitrile (CAS: 5259-69-8) . Due to its structural nature as an α -hydroxyamino nitrile, this intermediate exhibits significant thermal instability. This guide provides field-proven insights to help you identify, mitigate, and prevent thermal degradation during synthesis, isolation, and storage.

🔍 Troubleshooting FAQs

Q1: Why does my reaction vessel pressurize when concentrating 1-(Hydroxyamino)cyclohexanecarbonitrile under vacuum at elevated temperatures? A1: Your compound is undergoing thermal dehydrocyanation. At temperatures typically exceeding 60°C, the α -hydroxyamino nitrile eliminates hydrogen cyanide (HCN) gas, forming cyclohexanone oxime.

  • The Causality: The tertiary carbon bonded to both a cyano group and a hydroxyamino group is sterically crowded and electronically activated. Heating provides the activation energy to break the C–CN bond. This reaction is driven by two powerful thermodynamic forces: the formation of a highly stable C=N double bond (the oxime) and the entropic gain of releasing a gas (HCN). The sudden release of HCN gas is responsible for the dangerous pressure spikes observed in sealed or semi-sealed systems.

Q2: I am observing cyclohexanone in my final product mixture, but I started with pure 1-(Hydroxyamino)cyclohexanecarbonitrile. What happened? A2: This indicates a moisture-assisted retro-addition (hydrolytic degradation). If trace water is present during heating, the compound dissociates back into its thermodynamic precursors: cyclohexanone, hydroxylamine, and HCN.

  • The Causality: The formation of α -hydroxyamino nitriles is a reversible equilibrium. Elevated temperatures shift this equilibrium toward the starting materials. Trace moisture acts as a catalyst, facilitating the hydrolysis of the transient iminium/nitrone species back to the ketone. This behavior is consistent with the broader thermal degradation profiles of amino acids and α -substituted nitriles under hydrothermal conditions .

Q3: How can I accurately monitor the thermal degradation of this intermediate during process scale-up without exposing my team to HCN? A3: Implement an in-situ FTIR probe (e.g., ReactIR) directly into the reactor.

  • The Causality: Sampling a degrading mixture risks operator exposure to HCN. In-situ FTIR allows you to monitor the liquid phase safely. You can track the disappearance of the nitrile stretch ( 2230 cm⁻¹) and the simultaneous appearance of the oxime C=N stretch ( 1650 cm⁻¹) or the ketone C=O stretch ( 1715 cm⁻¹). This provides real-time kinetic data, allowing you to quench the reaction the moment degradation begins.

📊 Degradation Pathways Visualization

Pathway Start 1-(Hydroxyamino)cyclohexanecarbonitrile [CAS: 5259-69-8] Path1 Dehydrocyanation (Anhydrous Heat) Start->Path1 T > 60°C Path2 Retro-Addition (Heat + Trace H2O) Start->Path2 T > 40°C Prod1 Cyclohexanone Oxime + HCN Gas Path1->Prod1 Prod2 Cyclohexanone + NH2OH + HCN Gas Path2->Prod2

Thermal degradation pathways of 1-(Hydroxyamino)cyclohexanecarbonitrile.

🧪 Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems. By directly measuring the outputs (e.g., mass loss correlating to specific m/z ions), the protocols confirm the exact failure points of your specific chemical matrix.

Protocol 1: Safe Thermal Profiling using TGA-MS
  • Objective: Determine the Maximum Safe Operating Temperature (MSOT) for your specific batch by detecting the exact onset of HCN release.

  • Step 1 (Sample Prep): Load 5–10 mg of 1-(Hydroxyamino)cyclohexanecarbonitrile into an alumina crucible under a dry argon atmosphere to prevent moisture-induced retro-addition.

  • Step 2 (Instrument Setup): Interface the Thermogravimetric Analyzer (TGA) with a Mass Spectrometer (MS) via a transfer line heated to 200°C (prevents condensation of heavy volatiles).

  • Step 3 (Purge): Purge the system with Argon at 50 mL/min for 15 minutes to establish a stable baseline.

  • Step 4 (Heating Ramp): Apply a conservative heating rate of 5°C/min from 25°C to 150°C.

  • Step 5 (Ion Monitoring): Set the MS to Selected Ion Monitoring (SIM) mode. Track m/z 27 (HCN⁺), m/z 98 (Cyclohexanone⁺), and m/z 113 (Cyclohexanone oxime⁺).

  • Step 6 (Validation & Analysis): The precise temperature at which the m/z 27 peak deviates from the baseline defines the onset of degradation. Subtract 20°C from this onset to establish your strict process temperature limit.

Protocol 2: Low-Temperature Quenching and Isolation
  • Objective: Prevent yield loss and hazardous gas generation during the workup phase.

  • Step 1 (Reaction Quench): Upon completion of the upstream synthesis, immediately cool the reactor jacket to 0–5°C.

  • Step 2 (pH Stabilization): Adjust and maintain the aqueous layer pH between 5.5 and 6.5. Causality: Highly basic conditions accelerate the elimination of HCN, while highly acidic conditions promote rapid hydrolysis to the ketone.

  • Step 3 (Solvent Exchange): If concentration is required, utilize a falling film evaporator under high vacuum (< 10 mbar) to ensure the internal mass temperature never exceeds 30°C.

  • Step 4 (Storage): Store the isolated solid or concentrated solution at -20°C under a dry nitrogen atmosphere to arrest slow kinetic degradation.

📈 Quantitative Data Reference

Use the following table to quickly cross-reference degradation triggers with their corresponding analytical markers.

Degradation PathwayTrigger ConditionPrimary ProductsKey Analytical Marker (IR/NMR)
Dehydrocyanation T > 60°C, AnhydrousCyclohexanone oxime, HCNIR: Appearance of C=N ( 1650 cm⁻¹)
Retro-Addition T > 40°C, Trace H₂OCyclohexanone, NH₂OH, HCNIR: Appearance of C=O ( 1715 cm⁻¹)
Base-Catalyzed Elimination pH > 8.0, T > 25°CCyclohexanone oxime, Cyanide ion¹³C NMR: Loss of CN peak ( 118 ppm)
Acidic Hydrolysis pH < 3.0, T > 25°CCyclohexanone, NH₃OH⁺, HCNGC-MS: Spike in m/z 98 (Ketone)

📚 References

  • Chemical Synthesis Database. "1-(hydroxyamino)cyclohexanecarbonitrile - Physical Properties and Synthesis." ChemSynthesis. Available at: [Link]

  • National Institutes of Health (NIH). "Thermal degradation of amino acids and related compounds during pyrolytic processes." PubMed Central (PMC). Available at:[Link]

  • Office of Justice Programs (OJP). "Thermal Degradation Analysis of Amino Acids and Nitriles by Pyrolysis GC-MS." OJP Digital Library. Available at:[Link]

Reaction condition optimization for nitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Synthesis. Nitriles are ubiquitous pharmacophores in modern drug discovery, acting as robust bioisosteres for carbonyls and halogens, and serving as key covalent warheads in active pharmaceutical ingredients (APIs) such as the SARS-CoV-2 protease inhibitor Nirmatrelvir[1][2].

However, synthesizing nitriles—whether via primary amide dehydration or transition-metal-catalyzed cyanation—often presents significant hurdles. These include transition-metal catalyst poisoning, epimerization of sensitive chiral centers, and severe safety hazards associated with volatile cyanide gas. This guide provides diagnostic workflows, mechanistic troubleshooting, and validated protocols to optimize your nitrile synthesis.

Section 1: Diagnostic Workflow for Nitrile Synthesis

Use the following diagnostic logic tree to identify the root cause of stalled reactions or impurity formations during your synthesis workflow.

NitrileTroubleshooting Start Low Nitrile Yield or Impurity Formation? Path Determine Reaction Class Start->Path Amide Amide Dehydration Path->Amide Aryl Aryl Halide Cyanation Path->Aryl AmideProb Epimerization or Hydrolysis to Acid? Amide->AmideProb ArylProb Stalled Conversion (Catalyst Poisoning)? Aryl->ArylProb AmideSol Switch to T3P/NMI or TFAA/NMM. Avoid Burgess. AmideProb->AmideSol Optimize Dehydration ArylSol Use K4[Fe(CN)6] as slow-release CN source. ArylProb->ArylSol Prevent Pd(0) Death

Diagnostic flowchart for troubleshooting low yields in amide dehydration and aryl cyanation.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed cyanation of an aryl bromide stalls at 40% conversion. How can I drive the reaction to completion without increasing the temperature? A1: The stalling of Pd-catalyzed cyanation is almost always caused by catalyst poisoning. Free cyanide ions ( CN− ) are strong σ -donors and π -acceptors. If the concentration of dissolved CN− is too high, it strongly coordinates to the active Pd(0) species, forming an inactive, thermodynamically stable [Pd(CN)4​]2− complex[3].

Optimization Strategy: Transition from alkali cyanides (like NaCN or KCN) to Potassium hexacyanoferrate(II) trihydrate ( K4​[Fe(CN)6​]⋅3H2​O ). This reagent acts as a non-toxic "cyanide depot." It releases CN− at a very slow, controlled rate into the catalytic cycle, maintaining a low steady-state concentration of free cyanide that is sufficient for transmetalation but too low to poison the palladium catalyst[3][4]. Pairing this with a bulky, electron-rich ligand like t-BuXPhos or t-BuBrettPhos facilitates rapid reductive elimination, further outcompeting catalyst deactivation[3].

Q2: We are scaling up an amide dehydration for a chiral API. The Burgess reagent works but is too expensive and atom-ineconomic. What are the best alternatives that prevent epimerization? A2: The Burgess reagent is excellent for lab-scale dehydration but generates significant high-molecular-weight byproducts and requires chlorinated solvents. For process-scale optimization, Propylphosphonic anhydride (T3P) or Trifluoroacetic anhydride (TFAA) are superior[2][5].

Causality & Optimization: When using T3P, the choice of base is critical. Stronger or unhindered bases can deprotonate the α -chiral center of the activated intermediate, leading to epimerization. Using T3P with N-methylimidazole (NMI) in acetonitrile, or TFAA with N-methylmorpholine (NMM) in isopropyl acetate (iPrOAc), provides a mild, self-validating system that suppresses α -epimerization while driving the dehydration forward[2][6]. Alternatively, a catalytic Swern-type dehydration using oxalyl chloride, DMSO (catalytic), and triethylamine offers a highly efficient, low-cost route for less sensitive aliphatic/aromatic substrates[7].

Q3: How do I prevent the hydrolysis of my newly formed nitrile back to an amide during the aqueous workup? A3: Nitriles are susceptible to hydrolysis under both strongly acidic and basic aqueous conditions, especially if the reaction mixture is heated.

Optimization Strategy: If using Lewis acidic dehydrating agents (like POCl3​ or SOCl2​ ), quench the reaction by pouring it slowly into a cold saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to maintain a near-neutral pH (pH 7-8)[8]. Avoid prolonged exposure to the aqueous phase. For moisture-sensitive cyanation reactions, ensure all solvents are strictly anhydrous, as water can consume the dehydrating agent and stall the reaction[8].

Section 3: Quantitative Comparison of Nitrile Synthesis Reagents

To facilitate reagent selection, the following table summarizes the key metrics of common cyanating and dehydrating agents based on field-proven process chemistry data[2][3][6].

ReagentApplicationToxicity / SafetyCost-EfficiencyByproducts / Atom EconomyBest Use Case
K4​[Fe(CN)6​] Aryl CyanationLow (Food-grade additive)HighIron salts (easily filtered)Large-scale Pd-catalyzed cyanation of aryl halides.
Zn(CN)2 Aryl CyanationHigh (Highly toxic)ModerateZinc saltsBench-scale screening where K4​[Fe(CN)6​] solubility is poor.
Burgess Reagent Amide DehydrationModerateLow (Expensive)High MW sulfamate saltsSmall-scale, late-stage functionalization of complex APIs.
T3P / NMI Amide DehydrationLowHighWater-soluble phosphonic acidsScalable dehydration of chiral amides (e.g., Nirmatrelvir).
TFAA / NMM Amide DehydrationModerate (Corrosive)Very HighTrifluoroacetic acid (TFA)Cost-sensitive process chemistry requiring high purity.
Oxalyl Chloride / DMSO Amide DehydrationHigh (Toxic gas release)High CO2​ , CO , Dimethyl sulfideBroad-scope dehydration of aliphatic and aromatic amides.

Section 4: Self-Validating Experimental Protocols

Protocol A: Safe Palladium-Catalyzed Cyanation using K4​[Fe(CN)6​]

Mechanistic Grounding: This protocol utilizes a Pd precatalyst and a bulky biaryl phosphine ligand to prevent catalyst poisoning while using a safe cyanide source[3]. The inclusion of water is a self-validating step; it partially dissolves the inorganic cyanide network, enabling the slow release necessary for the catalytic cycle.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the (hetero)aryl halide (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.2 mmol, providing 1.2 equiv. of CN− ), Potassium Acetate (0.125 mmol), Pd precatalyst (e.g., t-BuXPhos Pd G3, 2 mol%), and t-BuXPhos ligand (2 mol%).

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject a degassed mixture of 1,4-dioxane and H2​O (1:1 v/v, 3.0 mL).

  • Reaction: Heat the mixture to 100 °C under vigorous stirring for 1–4 hours. Monitor conversion via LC-MS or GC-MS to ensure the reaction does not stall.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 10 mL) to remove iron and potassium salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Epimerization-Free Amide Dehydration using T3P

Mechanistic Grounding: Optimized for sensitive chiral substrates where strong bases or harsh electrophiles would cause degradation or epimerization[2]. The specific pairing of T3P with NMI prevents local basicity spikes.

  • Setup: Dissolve the primary amide (1.0 mmol) in anhydrous Acetonitrile (5.0 mL) under an argon atmosphere.

  • Base Addition: Add N-methylimidazole (NMI) (3.0 mmol) to the solution at room temperature. Note: NMI is strictly preferred over triethylamine to minimize α -deprotonation.

  • Dehydration: Cool the mixture to 0 °C. Dropwise, add a 50 wt% solution of T3P in ethyl acetate (1.5 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction by adding cold water (5.0 mL). Extract the aqueous layer with Isopropyl Acetate (iPrOAc) (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to yield the highly pure chiral nitrile.

Sources

Technical Support Center: Handling & Storage of 1-(Hydroxyamino)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for 1-(Hydroxyamino)cyclohexanecarbonitrile . As an α -hydroxyamino nitrile, this compound is a highly valuable synthetic intermediate, but it presents unique stability challenges[1]. The molecule's bifunctionality—combining a nucleophilic hydroxylamine moiety with a labile nitrile group—makes it highly susceptible to auto-oxidation and retro-Strecker decomposition[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind degradation pathways and provide self-validating protocols to ensure your experimental integrity and laboratory safety.

I. Quantitative Physicochemical Profiling

Before handling the compound, it is critical to understand its baseline physical properties to accurately predict its behavior in solution[1].

PropertyValueMechanistic Implication
Compound Name 1-(Hydroxyamino)cyclohexanecarbonitrileBifunctional: prone to oxidation and elimination.
CAS Number 5259-69-8Identifier for safety and regulatory tracking.
Molecular Formula C₇H₁₂N₂OContains a labile cyano group.
Molecular Weight 140.185 g/mol Essential for accurate molarity calculations.
Target Storage Temp -20°C (Long-term) / 2-8°C (Short-term)Thermal energy catalyzes retro-Strecker breakdown.
pH Stability Range pH 6.0 – 7.5 (Strictly neutral)Acid/Base extremes trigger rapid decomposition.
Primary Degradation Retro-Strecker Cleavage / OxidationReleases toxic HCN gas and cyclohexanone.
II. Standard Operating Procedure: Aliquoting and Cryogenic Storage

To prevent the spontaneous decomposition of α -aminonitriles, you must establish a self-validating workflow that strictly controls temperature, moisture, and pH[3].

Step 1: Thermal Equilibration (Moisture Prevention)

  • Action: Remove the sealed source vial from the -20°C freezer and place it in a vacuum desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation. Water acts as a nucleophile and a medium for localized pH shifts, which accelerates the hydrolysis of the nitrile group.

  • Self-Validation: The exterior of the vial must be completely dry to the touch and at ambient room temperature before the seal is broken.

Step 2: Inert Atmosphere Handling (Oxidation Prevention)

  • Action: Open the vial exclusively inside a glove box or under a steady, positive pressure stream of dry Argon/Nitrogen.

  • Causality: The hydroxylamine moiety is highly susceptible to atmospheric oxidation, rapidly forming colored nitrone intermediates that will poison downstream catalytic reactions.

Step 3: Anhydrous Solvent Solubilization

  • Action: Dissolve the solid in an anhydrous, strictly neutral organic solvent (e.g., anhydrous DMSO or DMF stored over molecular sieves). Do not use protic solvents like methanol or unbuffered water for stock solutions.

  • Causality: Protic solvents facilitate the proton transfer required for retro-Strecker elimination.

  • Self-Validation: Inspect the solution against a white background. A colorless, optically clear solution confirms the absence of nitrone oxidation products. A yellow or brown tint indicates compromised integrity.

Step 4: Cryogenic Aliquoting

  • Action: Divide the stock into single-use aliquots (e.g., 100 µL) in amber glass vials. Purge the headspace of each vial with Argon, seal with PTFE-lined caps, and immediately transfer to -20°C.

  • Causality: Amber glass prevents photolytic degradation. Single-use aliquots eliminate freeze-thaw cycles, which introduce micro-fractures in the solvent matrix that trap oxygen.

III. Mechanistic Troubleshooting & FAQs

Q1: My stock solution in aqueous buffer turned yellow/brown over a few hours. What happened? A1: Your compound has undergone auto-oxidation and retro-Strecker decomposition. The hydroxylamine group oxidizes rapidly in the presence of dissolved oxygen. Simultaneously, aqueous conditions (especially if slightly basic or acidic) catalyze the retro-Strecker reaction, cleaving the molecule into cyclohexanone, hydroxylamine, and hydrogen cyanide[2]. Resolution: Never store this compound in aqueous solutions. Always prepare aqueous working solutions immediately prior to use and consume them within 1 hour.

Q2: I detect a faint "bitter almond" odor when opening the storage vial. Is the compound compromised? A2: CRITICAL SAFETY WARNING: A "bitter almond" odor indicates the release of Hydrogen Cyanide (HCN) gas, a highly toxic byproduct of retro-Strecker decomposition[2][4]. The compound is entirely compromised and poses a severe inhalation hazard. Resolution: Immediately close the vial inside a certified fume hood. Evacuate the immediate hood area and dispose of the compromised batch according to your institution's hazardous waste protocols for cyanides.

Q3: How do I prevent retro-Strecker decomposition during my reaction setups? A3: α -aminonitriles are thermodynamically stable only under strictly controlled kinetic conditions[5]. To prevent the reverse reaction, you must maintain the pH strictly between 6.0 and 7.5[3]. Avoid prolonged heating above 40°C. If your downstream application requires basic conditions, ensure the reaction is performed rapidly and at the lowest viable temperature to trap the intermediate before HCN evolution occurs.

Q4: Can I analyze the purity of 1-(Hydroxyamino)cyclohexanecarbonitrile using standard GC-MS? A4: No. Standard GC-MS is fundamentally incompatible with this compound. The high temperatures in the GC injection port (typically >200°C) will thermally induce a rapid retro-Strecker breakdown[5]. Your resulting chromatogram will falsely show cyclohexanone and degradation products rather than the intact parent mass. Resolution: Use LC-MS with a cold column compartment (4°C) and a neutral mobile phase (e.g., water/acetonitrile). Strictly avoid acidic modifiers like TFA or Formic Acid, which will catalyze hydrolysis during the run.

IV. Degradation Pathway Visualization

Understanding the exact mechanistic breakdown of 1-(Hydroxyamino)cyclohexanecarbonitrile is essential for predicting its behavior in your assays. The diagram below illustrates the retro-Strecker pathway triggered by improper handling.

RetroStrecker Parent 1-(Hydroxyamino)cyclohexanecarbonitrile Decomp Retro-Strecker Decomposition (Triggered by Heat, Acid, or Base) Parent->Decomp Aqueous conditions / pH extremes Ketone Cyclohexanone Decomp->Ketone Hydrolysis Amine Hydroxylamine Decomp->Amine Hydrolysis Gas Hydrogen Cyanide (HCN) [Toxic Gas] Decomp->Gas Cyanide Release

Mechanistic pathway of the retro-Strecker decomposition of 1-(hydroxyamino)cyclohexanecarbonitrile.

V. References
  • Title: Chemical Synthesis and Properties of Nitriles - page 3 Source: chemsynthesis.com URL:

  • Title: 2-Aminobutanenitrile | 40651-89-6 - Benchchem Source: benchchem.com URL:

  • Title: Large α-aminonitrilase activity screening of nitrilase superfamily members: Access to conversion and enantiospecificity by LC–MS | Request PDF - ResearchGate Source: researchgate.net URL:

  • Title: UNIVERSITÀ DEGLI STUDI DI MILANO - AIR Unimi Source: unimi.it URL:

  • Title: Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Technical Support Center: Navigating the Stability of 1-(Cyanomethyl)cyclohexanecarbonitrile in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 1-(Cyanomethyl)cyclohexanecarbonitrile. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and practical troubleshooting strategies to address the stability challenges associated with this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 1-(Cyanomethyl)cyclohexanecarbonitrile in solution?

A1: The principal stability issue for 1-(Cyanomethyl)cyclohexanecarbonitrile is its susceptibility to hydrolysis. The molecule possesses two nitrile groups that can react with water, a reaction that is significantly accelerated under acidic or basic conditions. This degradation can lead to a mixture of byproducts, compromising the purity of your compound and potentially impacting experimental outcomes.[1] Additionally, like many organic molecules, thermal degradation can become a factor at elevated temperatures.

Q2: What are the expected degradation products of 1-(Cyanomethyl)cyclohexanecarbonitrile in solution?

A2: The hydrolysis of the nitrile groups is a stepwise process. The primary degradation products you can expect to see are:

  • 1-(Cyanomethyl)cyclohexanecarboxamide: Formed from the partial hydrolysis of one nitrile group to an amide.

  • 1-Cyanocyclohexaneacetic acid: Results from the complete hydrolysis of one nitrile group to a carboxylic acid.

  • 1,1-Cyclohexanediacetamide: Formed if both nitrile groups are partially hydrolyzed to amides.

  • 1-Carbamoylcyclohexaneacetic acid: A mixed degradation product where one nitrile is hydrolyzed to an amide and the other to a carboxylic acid.

  • 1,1-Cyclohexanediacetic acid: The final product of complete hydrolysis of both nitrile groups.

The relative abundance of these products will depend on the specific reaction conditions such as pH, temperature, and reaction time.

Q3: How does the pH of the solution affect the stability of 1-(Cyanomethyl)cyclohexanecarbonitrile?

A3: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions catalyze the hydrolysis of nitriles.[1]

  • Acidic Conditions (pH < 7): Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions (pH > 7): The hydroxide ion is a potent nucleophile that can directly attack the electrophilic carbon of the nitrile group.

For optimal stability, especially for short-term storage or during an experiment, maintaining a neutral pH (around 7.0) is recommended. If the experimental conditions require acidic or basic media, it is crucial to use the solution as quickly as possible and to be aware of the potential for degradation.

Q4: What are the recommended solvents and storage conditions for solutions of 1-(Cyanomethyl)cyclohexanecarbonitrile?

A4: To minimize hydrolysis, the use of high-purity, dry aprotic solvents is recommended for stock solutions and short-term storage. Suitable solvents include acetonitrile and tetrahydrofuran (THF).[1] If aqueous solutions are necessary, the use of a buffered system at a neutral pH is advisable. The compound is also reported to be slightly soluble in chloroform and methanol.[1]

For storage, solutions should be kept in tightly sealed containers to prevent the ingress of atmospheric moisture. For longer-term storage, refrigeration (2-8 °C) is recommended to slow down the rate of any potential degradation. For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidative degradation.

Troubleshooting Guides

Problem: Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause: Degradation of 1-(Cyanomethyl)cyclohexanecarbonitrile due to hydrolysis.

Troubleshooting Steps:

  • Confirm Initial Purity: Analyze a freshly prepared solution of the solid material to confirm its initial purity. This will serve as a baseline.

  • Prepare Fresh Solutions: Due to its susceptibility to hydrolysis, it is best practice to prepare solutions of 1-(Cyanomethyl)cyclohexanecarbonitrile fresh for each experiment.

  • Control pH: Check the pH of your solution. If your experimental protocol allows, adjust the pH to neutral (around 7.0) using a suitable buffer system.

  • Use Dry Solvents: Ensure that all aprotic solvents are of high purity and have a low water content.

  • Inert Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Forced Degradation Study: To definitively identify the unexpected peaks, perform a forced degradation study (see Protocol 1) to intentionally generate the degradation products and confirm their retention times.

Problem: Inconsistent Experimental Results or Loss of Potency Over Time

Possible Cause: Variable stability of 1-(Cyanomethyl)cyclohexanecarbonitrile between experiments due to inconsistent solution preparation and handling.

Troubleshooting Steps:

  • Standardize Procedures: Implement a strict, standardized protocol for the preparation and handling of all solutions containing 1-(Cyanomethyl)cyclohexanecarbonitrile.

  • Define Solution Lifespan: Establish a maximum time frame within which a prepared solution must be used.

  • Solvent Quality Control: Ensure that the solvents used are consistently of high purity and low water content.

  • Mass Balance Analysis: If you observe a decrease in the main peak area in your chromatograms, quantify the major degradation products to perform a mass balance analysis. This can help to account for the loss of the parent compound.

Problem: Precipitation Observed in Solution

Possible Cause: Poor solubility of the parent compound or the formation of less soluble degradation products.

Troubleshooting Steps:

  • Confirm Solubility: Verify the solubility of 1-(Cyanomethyl)cyclohexanecarbonitrile in the chosen solvent at the desired concentration.

  • Identify the Precipitate: If precipitation occurs over time, it may be due to the formation of degradation products. The carboxylic acid degradation products, for instance, may have different solubility profiles compared to the parent dinitrile. Isolate the precipitate and analyze it (e.g., by LC-MS or FT-IR) to identify its chemical nature.

  • Adjust Solvent System: If the precipitate is a degradation product, you may need to adjust your solvent system or experimental conditions to maintain its solubility or, preferably, to prevent its formation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify the potential degradation products of 1-(Cyanomethyl)cyclohexanecarbonitrile. This is a crucial step in developing a stability-indicating analytical method.[2][3]

1. Stock Solution Preparation:

  • Prepare a stock solution of 1-(Cyanomethyl)cyclohexanecarbonitrile in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

  • Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method (see Protocol 2) to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of 1-(Cyanomethyl)cyclohexanecarbonitrile and its potential degradation products. Method optimization will likely be required for your specific application and equipment. The validation of the method should be performed according to ICH guidelines Q2(R1).[4][5][6][7]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Data Presentation

Table 1: Illustrative Stability of 1-(Cyanomethyl)cyclohexanecarbonitrile in Aqueous Solution at 40°C

pHTime (hours)% Degradation (Illustrative)Major Degradation Product(s)
2.024~25%1-Cyanocyclohexaneacetic acid
7.024< 2%-
10.024~40%1-(Cyanomethyl)cyclohexanecarboxamide, 1-Cyanocyclohexaneacetic acid

Note: This data is illustrative and based on the general principles of nitrile hydrolysis. Actual degradation rates will vary depending on the specific experimental conditions.

Visualizations

G cluster_0 Degradation Pathway Parent 1-(Cyanomethyl)cyclohexanecarbonitrile Amide 1-(Cyanomethyl)cyclohexanecarboxamide Parent->Amide Hydrolysis (Step 1) Carboxylic_Acid_1 1-Cyanocyclohexaneacetic acid Parent->Carboxylic_Acid_1 Direct Hydrolysis Amide->Carboxylic_Acid_1 Hydrolysis (Step 2) Diacid 1,1-Cyclohexanediacetic acid Carboxylic_Acid_1->Diacid Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway of 1-(Cyanomethyl)cyclohexanecarbonitrile.

G cluster_1 Troubleshooting Workflow Start Stability Issue Observed (e.g., extra peaks, low assay) Check_Purity Analyze Solid Material Purity Start->Check_Purity Is_Pure Is Solid Pure? Check_Purity->Is_Pure Re-evaluate_Synthesis Re-evaluate Synthesis/ Purification of Starting Material Is_Pure->Re-evaluate_Synthesis No Check_Procedures Review Solution Prep & Handling Procedures Is_Pure->Check_Procedures Yes Are_Procedures_Correct Are Procedures Correct? Check_Procedures->Are_Procedures_Correct Standardize_Protocol Standardize Protocol: - Use fresh solutions - Control pH - Use dry solvents Are_Procedures_Correct->Standardize_Protocol Yes Forced_Degradation Perform Forced Degradation Study to Identify Peaks Are_Procedures_Correct->Forced_Degradation No End Issue Resolved Standardize_Protocol->End Forced_Degradation->Standardize_Protocol

Caption: Troubleshooting workflow for addressing stability issues.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). (2025, January 14). [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. (2025, October 16). [Link]

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003, August 1). [Link]

  • Quality Guidelines. ICH. [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021, September 17). [Link]

  • Forced Degradation and UV Stability Study of Nortriptyline and Gabapentin by a Validated Stability-Indicating HPLC Method. YMER. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. ijpbs. (2018, July 1). [Link]

  • assessment of the stability of gabapentin under different stress conditions. ResearchGate. (2017, January 23). [Link]

  • The role of pharmaceutical excipients in the solid-state degradation of Gabapentin. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile: A Strecker-Type Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxyamino)cyclohexanecarbonitrile is an intriguing bifunctional molecule that incorporates both a hydroxyamino and a nitrile group on the same carbon atom of a cyclohexane ring. This unique structural motif makes it a potentially valuable building block in medicinal chemistry and drug development, offering multiple points for further chemical modification. Its synthesis, while not extensively documented, can be logically approached through a modification of the classical Strecker synthesis. This guide provides a comprehensive analysis of the most probable synthetic route to 1-(hydroxyamino)cyclohexanecarbonitrile, comparing it with the synthesis of closely related analogues and offering a detailed, plausible experimental protocol.

Mechanistic Insights and Comparative Analysis of Synthesis Strategies

The synthesis of α-substituted cyclohexanecarbonitriles from cyclohexanone is a cornerstone of organic synthesis. The most direct and efficient methods involve a one-pot reaction of the ketone with a nucleophile and a cyanide source. Here, we compare the probable synthesis of 1-(hydroxyamino)cyclohexanecarbonitrile with two well-established analogues: 1-aminocyclohexanecarbonitrile and 1-hydroxycyclohexanecarbonitrile.

Method 1: Hydroxylamine-Based Strecker-Type Synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile (Proposed)

The most plausible route to 1-(hydroxyamino)cyclohexanecarbonitrile is a variation of the Strecker synthesis. The classical Strecker synthesis is a three-component reaction involving a ketone or aldehyde, ammonia, and a cyanide source to yield an α-aminonitrile.[1][2] By substituting ammonia with hydroxylamine, the reaction is expected to produce the corresponding α-hydroxyaminonitrile.

The reaction proceeds in two key steps within a single pot:

  • Formation of an Oxime-like Intermediate: Cyclohexanone reacts with hydroxylamine in a nucleophilic addition to the carbonyl carbon, followed by dehydration, to form a protonated oxime or a related intermediate.[3][4]

  • Nucleophilic Attack by Cyanide: A cyanide ion then attacks the electrophilic carbon of this intermediate to form the final 1-(hydroxyamino)cyclohexanecarbonitrile product.

Hydroxylamine_Strecker_Type_Synthesis Cyclohexanone Cyclohexanone Intermediate Protonated Oxime Intermediate Cyclohexanone->Intermediate + H+ Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Product 1-(Hydroxyamino)cyclohexanecarbonitrile Intermediate->Product Cyanide Cyanide (e.g., NaCN) Cyanide->Product

Caption: Proposed reaction pathway for the synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile.

Method 2: Classical Strecker Synthesis of 1-Aminocyclohexanecarbonitrile

This well-established method utilizes ammonia instead of hydroxylamine.[5][6] The mechanism is analogous, involving the formation of an imine intermediate from cyclohexanone and ammonia, which is then attacked by a cyanide ion. This synthesis is a robust and widely used method for the preparation of α-amino acids and their nitrile precursors.[1][7]

Method 3: Synthesis of 1-Hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin)

This synthesis involves the reaction of cyclohexanone with a cyanide source, typically in the presence of a weak acid or base.[8][9] The cyanide ion directly attacks the carbonyl carbon of the cyclohexanone, followed by protonation of the resulting alkoxide to yield the cyanohydrin. This two-component reaction is simpler than the Strecker-type syntheses as it does not involve the formation of a C-N bond from an external nitrogen source.[10]

Comparative Data and Performance

Synthesis MethodTarget ProductKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Hydroxylamine-Based Strecker-Type (Proposed) 1-(Hydroxyamino)cyclohexanecarbonitrileCyclohexanone, Hydroxylamine, Cyanide SourceNot reported, but expected to be moderate to highDirect, one-pot synthesis of a bifunctional molecule.Lack of established protocols; potential for side reactions.
Classical Strecker Synthesis 1-AminocyclohexanecarbonitrileCyclohexanone, Ammonia, Cyanide SourceHighWell-established, robust, and high-yielding.[5]Produces the amino-analogue, not the hydroxyamino.
Cyanohydrin Formation 1-HydroxycyclohexanecarbonitrileCyclohexanone, Cyanide SourceHighSimple, two-component reaction; high yields.[8][9]Lacks the nitrogen functionality of the target molecule.

Experimental Protocols

Proposed Protocol for the One-Pot Synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile

This protocol is adapted from established procedures for the Strecker synthesis of α-aminonitriles and the synthesis of cyclohexanone oxime.[4][11] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of highly toxic cyanide.

Materials and Reagents:

  • Cyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sodium acetate (CH₃COONa)

  • Methanol or Ethanol

  • Deionized Water

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of deionized water. This in-situ generation of free hydroxylamine is a common practice to handle the less stable free base.[4]

  • Add a solution of cyclohexanone in methanol or ethanol to the flask.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium cyanide in deionized water.

  • Slowly add the sodium cyanide solution to the cooled reaction mixture dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve NH2OH·HCl and NaOAc in Water D Combine Cyclohexanone and Hydroxylamine Solutions A->D B Dissolve Cyclohexanone in Alcohol B->D C Dissolve NaCN in Water F Slowly Add NaCN Solution C->F E Cool to 0-5 °C D->E E->F G Stir for 2-4 hours at 0-5 °C F->G H Extract with Organic Solvent G->H I Dry Organic Layer H->I J Remove Solvent I->J K Purify by Recrystallization/Chromatography J->K

Caption: Step-by-step workflow for the proposed synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile.

Conclusion

References

  • Filo student. (2025, December 1). What is the product of the reaction between cyclohexanone and hydroxylamine (NH₂-OH)? Filo.
  • BenchChem. (2025). An In-depth Technical Guide to the Core Chemical Reactions of Cyclohexanone Oxime.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid.
  • Wikipedia. (2023). Strecker amino acid synthesis.
  • PubMed. (2015). Synthesis and cytotoxic evaluation of some 6-arylidene-2-(alpha-hydroxyamino-alpha-arylmethyl)
  • Master Organic Chemistry. (2023). Strecker Synthesis.
  • ChemicalBook. (2026, January 13). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE(931-97-5).
  • Chongqing Chemdad Co., Ltd. 1-HYDROXY-1-CYCLOHEXANECARBONITRILE Four.
  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4, 70-79.
  • Pearson. Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide.
  • Google Patents. (1992).
  • Chegg. (2020, December 16). Solved Cyclohexanone reacts with hydroxylamine hydrochloride.
  • Google Patents. (1993).
  • PrepChem.com. Synthesis of 1-Aminocyclohexanecarbonitrile.
  • PMC. (2016). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction.
  • LookChem. (2024). Cas 931-97-5,1-HYDROXY-1-CYCLOHEXANECARBONITRILE.
  • PMC. (2022).
  • ResearchGate. (2021). Schematic diagrams for (a) cyclohexanone-hydroxylamine, (b)...
  • ChemSynthesis. (2025, May 20). 1-hydroxycyclohexanecarbonitrile.
  • One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional c
  • Google Patents. (2006). Preparation of alpha-hydroxy and alpha-amino ketones.

Sources

Structural Validation of 1-(Hydroxyamino)cyclohexanecarbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, α -hydroxylamino nitriles serve as critical intermediates in the synthesis of α -amino acids and bioactive heterocycles. Validating the exact structure of 1-(Hydroxyamino)cyclohexanecarbonitrile (CAS: 5259-69-8) presents a unique analytical challenge: distinguishing the covalently linked target molecule from a physical mixture of its precursors (cyclohexanone oxime and a cyanide source).

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical methods, providing the causal reasoning and self-validating protocols required for unambiguous structural elucidation.

Mechanistic Context & Synthesis Pathway

To understand the analytical impurities that may be present, one must first understand the synthetic causality. 1-(Hydroxyamino)cyclohexanecarbonitrile is typically synthesized via a Strecker-type condensation. Cyclohexanone reacts with hydroxylamine to form cyclohexanone oxime, which subsequently undergoes nucleophilic attack by a cyanide source (e.g., NaCN or HCN) to form the quaternary stereocenter .

Synthesis C_hex Cyclohexanone Oxime Cyclohexanone Oxime (Intermediate) C_hex->Oxime Condensation (-H2O) NH2OH Hydroxylamine NH2OH->Oxime Target 1-(Hydroxyamino)cyclohexanecarbonitrile Oxime->Target Nucleophilic Addition HCN Cyanide Source (NaCN / HCN) HCN->Target

Mechanistic pathway for the synthesis of 1-(Hydroxyamino)cyclohexanecarbonitrile.

Comparative Analytical Strategy

While multiple orthogonal techniques can characterize this molecule, their performance varies significantly in proving connectivity at the quaternary carbon (C1).

Analytical TechniquePrimary Data YieldStrengthsLimitationsVerdict for Structural Validation
1D & 2D NMR Atomic connectivity, stereocenter environment, purity.Unambiguously proves covalent linkage of -CN and -NHOH to the C1 ring carbon.Requires ~10-15 mg of highly pure sample; slower acquisition for 13 C.Gold Standard for routine, definitive structural proof.
FT-IR Functional group vibrations (C N, O-H, N-H).Rapid, non-destructive; easily identifies the sharp nitrile stretch (~2230 cm −1 ).Cannot differentiate the pure product from a mixture of oxime and HCN.Orthogonal Support (Best for quick functional group checks).
HRMS (ESI-TOF) Exact mass and molecular formula (C 7​ H 12​ N 2​ O).High sensitivity; confirms the exact molecular weight (140.0950 m/z).Does not provide regiochemical or stereochemical connectivity.Orthogonal Support (Best for confirming empirical formula).
SCXRD Absolute 3D spatial arrangement.Provides undeniable proof of the 3D atomic coordinates.Requires growing a high-quality single crystal, which is often time-prohibitive.Definitive but Impractical for routine batch validation.
In-Depth NMR Validation & Causality

To establish a self-validating system, a Senior Application Scientist does not merely read peaks; they interpret the physical causality behind the chemical shifts.

Solvent Selection: The Causality of Chemical Exchange

In standard CDCl 3​ , the -NH and -OH protons of the hydroxylamino group undergo rapid chemical exchange with trace moisture, often broadening into the baseline and becoming invisible. Protocol causality: By dissolving the sample in anhydrous DMSO- d6​ , strong intermolecular hydrogen bonding between the solvent's sulfoxide oxygen and the solute's exchangeable protons drastically slows this exchange rate. This allows the -NH and -OH protons to be observed as distinct, albeit broad, singlets between δ 5.0 and 6.5 ppm .

13 C NMR: Diamagnetic Anisotropy of the Nitrile

The nitrile carbon (-C N) typically resonates at δ 118–122 ppm. Why does it appear here? While the electronegative nitrogen deshields the carbon relative to a standard alkyne, the diamagnetic anisotropy of the triple bond's π -electron cylinder provides significant shielding. When aligned with the external magnetic field, the induced circulation of π -electrons generates an opposing local magnetic field, preventing the nitrile carbon from shifting as far downfield as an sp 2 hybridized carbonyl carbon (>160 ppm) .

2D NMR (HMBC): Proving Connectivity

1D 1 H NMR cannot directly observe the quaternary C1 carbon ( δ ~60 ppm) or the nitrile carbon because they lack directly attached protons. A self-validating protocol must employ Heteronuclear Multiple Bond Correlation (HMBC). By detecting 3JCH​ long-range scalar couplings from the well-resolved equatorial and axial protons of C2 and C6 to both the C1 and -C N carbons, the protocol unambiguously proves that the cyano and hydroxylamino groups are covalently bound to the same cyclohexane ring.

Experimental Protocol: Self-Validating NMR Workflow

The following step-by-step methodology ensures that the structural assignment is internally verified, leaving no room for ambiguity regarding the quaternary stereocenter.

Step 1: Sample Preparation

  • Weigh 15 mg of highly pure (>95%) 1-(Hydroxyamino)cyclohexanecarbonitrile.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent line broadening).

Step 2: 1D 1 H NMR Acquisition

  • Acquire a standard 1D proton spectrum (e.g., 400 MHz or 500 MHz, zg30 pulse sequence, 16 scans, 298 K).

  • Validation Check: Ensure the integration of the cyclohexyl multiplets ( δ 1.2–2.0 ppm) equals 10H, and the exchangeable -NH/-OH broad singlets equal 2H.

Step 3: 1D 13 C{ 1 H} NMR Acquisition

  • Acquire a proton-decoupled carbon spectrum (zgpg30, minimum 1024 scans).

  • Validation Check: Quaternary carbons (C1 and -CN) have long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement. The high scan count is mandatory to achieve an adequate signal-to-noise ratio for the C1 peak at ~60 ppm.

Step 4: 2D HMBC Acquisition (The Critical Link)

  • Acquire a 2D HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Validation Check: Map the cross-peaks. You must observe a definitive correlation between the proton signals at C2/C6 and the carbon signals for C1 ( δ ~60) and the nitrile ( δ ~118-122). If this cross-peak is absent, the structure is not validated.

NMR_Workflow Prep 1. Sample Preparation (15 mg in DMSO-d6) OneD 2. 1D NMR Acquisition (1H & 13C{1H}) Prep->OneD TwoD 3. 2D NMR Acquisition (HSQC & HMBC) OneD->TwoD If Quaternary C1 is unassigned Process 4. Data Processing (Fourier Transform & Phasing) OneD->Process If fully resolved TwoD->Process Validate 5. Structural Validation (C1 & CN Assignment) Process->Validate

Self-validating NMR workflow for structural elucidation and peak assignment.

References
  • Neelakantan, L., & Hartung, W. H. (1958). α -Hydroxylamino Nitriles and α -Hydroxylamino Acids. The Journal of Organic Chemistry, 23(7), 964-967.[Link]

  • Fleming, F. F., & Wei, G. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 75(5), 1726-1729.[Link]

  • Eda, M., et al. (2021). (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime. Molbank, 2021(2), M1221.[Link]

Comparative Reactivity Guide: 1-(Hydroxyamino)cyclohexanecarbonitrile vs. Related α -Substituted Nitriles

As a Senior Application Scientist, understanding the nuanced reactivity of α -substituted nitriles is critical when designing synthetic routes for active pharmaceutical ingredients (APIs) or complex organic scaffolds. 1-(Hydroxyamino)cyclohexanecarbonitrile (CAS: 5259-69-8) is a highly versatile intermediate, structurally bridging the gap between classic aminonitriles (Strecker intermediates) and cyanohydrins.

This guide objectively compares the reactivity, thermodynamic stability, and synthetic utility of 1-(hydroxyamino)cyclohexanecarbonitrile against its structural analogs: 1-aminocyclohexanecarbonitrile and cyclohexanone cyanohydrin .

Structural and Electronic Causality: The "Why" Behind the Reactivity

The reactivity of an α -substituted nitrile is fundamentally dictated by the electronic nature of the substituent adjacent to the cyano group. The C–CN bond stability and the electrophilicity of the nitrile carbon are modulated by inductive effects, resonance, and the α -effect.

  • Cyclohexanone Cyanohydrin (-OH): The highly electronegative oxygen atom inductively withdraws electron density from the α -carbon. This weakens the C–CN bond, making the molecule thermodynamically unstable under basic conditions, leading to a rapid retro-cyanohydrin reaction (expulsion of cyanide) [2].

  • 1-Aminocyclohexanecarbonitrile (-NH 2​ ): Nitrogen is less electronegative than oxygen. The inductive withdrawal is weaker, resulting in a highly stable C–CN bond. This compound readily withstands basic conditions without undergoing a retro-Strecker reaction.

  • 1-(Hydroxyamino)cyclohexanecarbonitrile (-NHOH): This compound represents an electronic middle ground. The presence of the adjacent oxygen atom on the nitrogen lone pair invokes the α -effect [3],[5]. While this drastically increases the nucleophilicity of the nitrogen during the initial formation of the compound, the -NHOH group is more electron-withdrawing than a simple amine. Consequently, its thermodynamic stability is intermediate—it is more robust than a cyanohydrin but can undergo a retro-reaction under harsh basic conditions.

StabilitySubstrateCyclohexanone + HCN + NucleophileCyanohydrinCyclohexanone CyanohydrinNu = OHSubstrate->Cyanohydrin K_eq lowestProne to retro-rxnHydroxylamino1-(Hydroxyamino)cyclohexanecarbonitrileNu = NHOHSubstrate->Hydroxylamino Intermediate K_eqAminonitrile1-AminocyclohexanecarbonitrileNu = NH2Substrate->Aminonitrile K_eq highestMost stable

Thermodynamic stability gradient of $\alpha$-substituted cyclohexanecarbonitriles.

Reactivity Profiling: Hydrolysis and Reduction Pathways

The nitrile group (-C N) is an excellent electrophile, but its reactivity is heavily influenced by the α -substituent.

Hydrolysis to Carboxylic Acids

Hydrolysis of nitriles requires strong acid or base catalysis to overcome the high activation energy of water addition, proceeding through an intermediate amide[1], [4]. For 1-(hydroxyamino)cyclohexanecarbonitrile, acid-catalyzed hydrolysis is strictly preferred. Basic hydrolysis is avoided because the hydroxide ion can abstract the hydroxylamine proton, triggering a retro-Strecker collapse into cyclohexanone, cyanide, and hydroxylamine. Acid catalysis protonates the nitrile nitrogen, increasing the electrophilicity of the carbon, while keeping the -NHOH group protonated and stable.

Hydride Reduction

Reduction of the nitrile group yields primary amines. Treating 1-(hydroxyamino)cyclohexanecarbonitrile with Lithium Aluminum Hydride (LiAlH 4​ ) reduces the -C N group to an aminomethyl (-CH 2​ NH 2​ ) group, generating a 1,2-amino-hydroxylamine scaffold. The adjacent -NHOH group coordinates with the lithium ions, directing the hydride attack and stabilizing the intermediate iminium ion.

ReactivityMapA1-(Hydroxyamino)cyclohexanecarbonitrile(CAS: 5259-69-8)B1-(Hydroxyamino)cyclohexanecarboxylic acid(Hydrolysis Product)A->B H2O, H+ / HeatC1-(Aminomethyl)cyclohexylhydroxylamine(Reduction Product)A->C LiAlH4 or H2/CatDCyclohexanone + HCN + NH2OH(Retro-Reaction)A->D Strong Base / Heat

Divergent reactivity pathways of 1-(hydroxyamino)cyclohexanecarbonitrile.

Quantitative Data Comparison

The following table summarizes the comparative performance and properties of the three related α -substituted nitriles.

Property1-(Hydroxyamino)cyclohexanecarbonitrile1-AminocyclohexanecarbonitrileCyclohexanone Cyanohydrin
CAS Number 5259-69-85496-10-6931-97-5
α -Substituent -NHOH-NH 2​ -OH
Nucleophilic Origin Hydroxylamine ( α -effect)AmmoniaWater / Hydroxide
Thermodynamic Stability ModerateHighLow (Reversible)
Base Sensitivity Moderate (Partial Retro-Strecker)StableHigh (Rapid Retro-Cyanohydrin)
Primary Hydrolysis Product α -Hydroxylamino acid α -Amino acid α -Hydroxy acid

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity reproducibility, the following protocols are designed with built-in self-validation steps (visual and analytical cues) to confirm reaction progress.

Protocol A: Acid-Catalyzed Hydrolysis to α -Hydroxylamino Acid

Objective: Convert 1-(hydroxyamino)cyclohexanecarbonitrile to 1-(hydroxyamino)cyclohexanecarboxylic acid without inducing retro-cleavage.

  • Initiation: Suspend 10 mmol of 1-(hydroxyamino)cyclohexanecarbonitrile in 15 mL of 6M HCl in a round-bottom flask.

    • Validation: The starting material will initially form a heterogeneous suspension.

  • Reflux: Heat the mixture to 100°C under continuous stirring for 6 hours.

    • Validation: As the nitrile protonates and hydrolyzes to the intermediate amide, the solution will become homogeneous. TLC monitoring (Eluent: 8:2 Hexane:EtOAc) should show the complete disappearance of the high-Rf nitrile spot.

  • Neutralization: Cool the reaction mixture to 0°C in an ice bath. Carefully adjust the pH to ~4.5 using 2M NaOH.

    • Validation: The target α -hydroxylamino acid exists as a zwitterion at this pH and will precipitate out of the solution as a white crystalline solid.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold distilled water, and dry under a high vacuum.

Protocol B: Reductive Hydrogenation via LiAlH 4​

Objective: Reduce the nitrile group to a primary amine, yielding 1-(aminomethyl)cyclohexylhydroxylamine.

  • Preparation: In a flame-dried flask under an inert N 2​ atmosphere, suspend 20 mmol of LiAlH 4​ in 20 mL of anhydrous THF. Cool to 0°C.

  • Addition: Dissolve 10 mmol of 1-(hydroxyamino)cyclohexanecarbonitrile in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 15 minutes.

    • Validation: A mild exothermic reaction will occur. Vigorous bubbling indicates the presence of moisture (which must be avoided to prevent quenching the hydride).

  • Reduction: Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours.

  • Fieser Quench (Critical Step): Cool the mixture back to 0°C. Sequentially and cautiously add: x mL of H 2​ O (where x = grams of LiAlH 4​ used), x mL of 15% NaOH, and 3x mL of H 2​ O.

    • Validation: The hazardous grey suspension will transform into a clean, granular white precipitate of aluminum salts. If the precipitate is gelatinous, continue stirring until it becomes granular.

  • Isolation: Filter the white salts through a Celite pad, wash the pad with hot THF, and concentrate the filtrate in vacuo to yield the target diamine derivative.

References

  • Title: Nitriles - Structure, Properties Reactions, and Uses. Source: turito.com. URL:[Link]

  • Title: 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem. Source: nih.gov. URL:[Link]

  • Title: Alpha effect - Wikipedia. Source: wikipedia.org. URL: [Link]

  • Title: hydrolysis of nitriles - Chemguide. Source: chemguide.co.uk. URL:[Link]

  • Title: Nucleophilicity Trends of Amines - Master Organic Chemistry. Source: masterorganicchemistry.com. URL:[Link]

A Senior Application Scientist's Guide to the Characterization of 1-(Hydroxyamino)cyclohexanecarbonitrile Impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive overview and a comparative analysis of analytical methodologies for the characterization of impurities in 1-Hydroxy-1-cyclohexanecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals. While the user query specified "1-(Hydroxyamino)cyclohexanecarbonitrile," our research indicates the more common and commercially relevant compound is 1-Hydroxy-1-cyclohexanecarbonitrile, also known as cyclohexanone cyanohydrin, and this guide will focus on the latter.

This document is structured to provide not just procedural steps but also the scientific rationale behind the selection of analytical techniques, enabling researchers to make informed decisions for robust impurity profiling. Our discussion is grounded in the principles of scientific integrity, drawing from established regulatory frameworks and peer-reviewed literature.

The Genesis of Impurities in 1-Hydroxy-1-cyclohexanecarbonitrile

Understanding the potential sources of impurities is the first step in developing a comprehensive control strategy. Impurities in 1-Hydroxy-1-cyclohexanecarbonitrile can be broadly categorized into two classes: process-related impurities and degradation products.

Process-Related Impurities: These are substances that are introduced or formed during the synthesis of the API. The primary route to 1-Hydroxy-1-cyclohexanecarbonitrile is the nucleophilic addition of a cyanide source to cyclohexanone.

  • Starting Materials: Unreacted cyclohexanone and residual cyanide are common process-related impurities.

  • By-products: Side reactions can lead to the formation of various by-products. The specific nature of these by-products is highly dependent on the reaction conditions, such as temperature, pH, and the catalyst used.

Degradation Products: These impurities result from the chemical decomposition of 1-Hydroxy-1-cyclohexanecarbonitrile during storage or handling. As an α-hydroxynitrile, the molecule is susceptible to degradation under various stress conditions.

  • Hydrolysis: The nitrile functional group is prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of 1-hydroxy-1-cyclohexanecarboxamide and subsequently 1-hydroxy-1-cyclohexanecarboxylic acid.[1]

  • Thermal Degradation: Elevated temperatures can cause decomposition, potentially leading to the retro-addition reaction to yield the starting materials, cyclohexanone and hydrogen cyanide.[2]

  • Oxidative Degradation: While less common for this specific molecule, α-hydroxynitriles can be susceptible to oxidation, which may lead to the formation of ketones and other related species.

The following diagram illustrates the primary degradation pathway of 1-Hydroxy-1-cyclohexanecarbonitrile.

Caption: Primary hydrolytic degradation pathway of 1-Hydroxy-1-cyclohexanecarbonitrile.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is critical for the accurate detection, identification, and quantification of impurities. This section provides a head-to-head comparison of the most commonly employed methods for the analysis of 1-Hydroxy-1-cyclohexanecarbonitrile and its impurities: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

FeatureHPLC-UVLC-MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Sensitivity Moderate. Suitable for impurities at levels of ≥0.1%.High to Very High. Ideal for trace-level impurities (<0.1%).High. Suitable for volatile and semi-volatile impurities.
Selectivity Moderate. Relies on chromatographic separation. Co-eluting peaks can be an issue.High. Can distinguish between compounds with the same retention time but different masses.High. Provides mass spectral information for peak identification.
Identification Capability Limited to comparison with reference standards.Excellent. Provides molecular weight and fragmentation data for structural elucidation.Excellent. Provides characteristic fragmentation patterns for identification.
Sample Preparation Simple dissolution and filtration.Simple dissolution and filtration.Often requires derivatization (e.g., silylation) to increase volatility.[3]
Instrumentation Cost Low to Moderate.High.Moderate to High.
Best For Routine quality control, quantification of known impurities.Identification of unknown impurities, trace-level analysis, and confirmation of structure.Analysis of volatile and semi-volatile impurities, such as residual starting materials.

Expert Insights:

  • HPLC-UV is the workhorse for routine quality control, offering robustness and cost-effectiveness for monitoring known impurities against established specifications. However, its reliance on UV absorbance means that impurities lacking a chromophore may go undetected.

  • LC-MS is the gold standard for impurity identification. Its high sensitivity and specificity are indispensable during drug development for characterizing the impurity profile of new drug substances and for identifying unknown degradation products that may arise during stability studies.

  • GC-MS is a powerful tool for analyzing volatile process-related impurities like residual cyclohexanone. The primary limitation is the need for derivatization for non-volatile analytes like 1-Hydroxy-1-cyclohexanecarbonitrile and its hydrolyzed products. Silylation is a common derivatization technique used to increase the volatility of polar compounds for GC analysis.[4]

The following workflow diagram illustrates a typical approach to impurity characterization, often employing a combination of these techniques.

Caption: A typical analytical workflow for impurity characterization.

Experimental Protocols

To provide practical guidance, this section outlines starting-point methodologies for the analysis of 1-Hydroxy-1-cyclohexanecarbonitrile and its impurities. These protocols should be optimized and validated for specific applications.

Protocol 1: HPLC-UV Method for Quantification of Known Impurities

This method is suitable for the routine quality control of 1-Hydroxy-1-cyclohexanecarbonitrile to quantify known impurities such as unreacted cyclohexanone and the hydrolysis product, 1-hydroxy-1-cyclohexanecarboxamide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Method for Identification of Unknown Impurities

This method is designed for the identification and structural elucidation of unknown impurities.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • 0-2 min: 98% A, 2% B

    • 2-15 min: Gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 98% A, 2% B

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan for initial screening, followed by tandem MS (MS/MS) on detected impurity peaks for fragmentation analysis.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

Protocol 3: GC-MS Method for Volatile Impurities and Derivatized Analytes

This method is suitable for the analysis of volatile impurities like cyclohexanone and can be adapted for the analysis of the main component and its non-volatile impurities after derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (for non-volatile analytes):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[4]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-500) for identification.

Regulatory Context and Authoritative Grounding

The characterization and control of impurities are strictly regulated by international guidelines. The International Council for Harmonisation (ICH) provides a framework for the reporting, identification, and qualification of impurities in new drug substances.

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5]

  • United States Pharmacopeia (USP) General Chapter <1086> Impurities in Drug Substances and Drug Products: This chapter provides guidance on the control of impurities in drug substances and products, aligning with ICH principles.[6][7]

  • European Pharmacopoeia (Ph. Eur.) General Monograph on Substances for Pharmaceutical Use: This monograph outlines the requirements for the control of impurities in substances intended for pharmaceutical use within Europe.[8][9]

Adherence to these guidelines is mandatory for regulatory submissions and ensures the safety and quality of pharmaceutical products.

Conclusion

The comprehensive characterization of impurities in 1-Hydroxy-1-cyclohexanecarbonitrile is a critical aspect of pharmaceutical development. A multi-faceted analytical approach, combining the strengths of HPLC-UV for routine control, LC-MS for in-depth identification, and GC-MS for volatile impurity analysis, provides a robust strategy for ensuring the purity and safety of this important chemical intermediate. By understanding the potential sources of impurities and applying validated, scientifically sound analytical methods within the framework of international regulatory guidelines, researchers and drug developers can confidently advance their products through the development pipeline.

References

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Enantioseparation of Cyclic β-Amino Acids and Related Compounds

Cyclic β-amino acids are conformationally constrained scaffolds of immense interest in medicinal chemistry and drug development. Their rigid structures allow for the precise positioning of pharmacophoric groups, leading to enhanced target affinity, selectivity, and metabolic stability in peptidomimetics and other therapeutics. However, this conformational rigidity also places a stringent requirement on stereochemical purity. The biological activity, and often the toxicity, of these compounds is exquisitely dependent on their absolute configuration. Consequently, robust and efficient analytical and preparative methods for separating their enantiomers are not just a matter of quality control, but a fundamental necessity for advancing drug discovery programs.

This guide provides a comparative overview of the primary techniques for the enantioseparation of cyclic β-amino acids. We will delve into the mechanistic principles of each method, present supporting experimental data to compare their performance, and offer practical, field-proven insights to guide your method development process.

Core Separation Strategies: A Comparative Overview

The enantioseparation of cyclic β-amino acids can be broadly categorized into two main approaches: direct and indirect methods. Direct methods rely on a chiral environment, most commonly a Chiral Stationary Phase (CSP) in chromatography, to differentiate between enantiomers. Indirect methods involve derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase.

Method Principle Advantages Disadvantages Primary Application
Direct HPLC (CSPs) Differential interaction of enantiomers with a chiral stationary phase.Broad applicability, high efficiency, analytical to preparative scale, no risk of racemization during derivatization.CSPs can be expensive, method development can be complex.Workhorse method for both analytical and preparative separations.
Direct SFC (CSPs) Similar to HPLC, but uses supercritical CO2 as the primary mobile phase.Fast separations, reduced solvent consumption, ideal for preparative scale.Requires specialized instrumentation.High-throughput screening, preparative separations.
Indirect HPLC/GC Derivatization with a chiral reagent to form diastereomers, separated on an achiral column.[1][2]Uses standard, less expensive columns, can enhance detectability.[1]Requires an optically pure derivatizing agent, potential for kinetic resolution or racemization, extra sample preparation step.[3]Situations where CSPs fail or when enhanced sensitivity is needed.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.[4]Extremely high efficiency, very low sample and solvent consumption, orthogonal selectivity to HPLC.[4]Limited to analytical scale, lower concentration sensitivity than HPLC-UV.Analytical determination, especially for complex matrices or limited sample amounts.[5]

In-Depth Analysis: Chiral Stationary Phases (CSPs) for HPLC

High-Performance Liquid Chromatography (HPLC) using CSPs is the most powerful and widely adopted technique for the direct enantioseparation of cyclic β-amino acids. The choice of CSP is critical and is dictated by the structure of the analyte.

Polysaccharide-Based CSPs

These are the most versatile and successful CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[6][7] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polysaccharide structure.[6][7]

  • Mechanism: The helical structure of the polysaccharide derivatives creates a complex chiral environment.[8] The functional groups on the analyte (amine, carboxyl, aromatic rings) interact with the carbamate groups on the selector.

  • Common Phases: Chiralpak® and Chiralcel® series (e.g., AD, OD, IA, IB). Immobilized versions (e.g., IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phases.[6]

  • Mobile Phases:

    • Normal Phase (NP): Typically hexane/alcohol mixtures (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.[9]

    • Polar Organic (PO): Pure alcohol or acetonitrile, often with acidic or basic additives.

    • Reversed Phase (RP): Acetonitrile/water or Methanol/water, often with buffers like ammonium bicarbonate or acetate, making it compatible with LC-MS.[10]

Experimental Data: Polysaccharide CSPs
AnalyteCSPMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Fmoc-protected trans-β-amino acidLux Cellulose-2n-hexane:isopropanol (90:10)1.018.4[9]
Axially chiral amino acid derivativeChiralpak® IAn-hexane/chloroform/ethanolN/ABaseline[11]
NBI-98854 (drug substance)Lux Cellulose-2Reversed-phaseN/A~4.2[12]
Macrocyclic Glycopeptide-Based CSPs

These CSPs, such as those based on vancomycin, teicoplanin, or eremomycin, are particularly effective for separating ionizable and zwitterionic compounds like amino acids.[13][14] Their complex structure provides a multitude of interaction sites.

  • Mechanism: Chiral recognition is multimodal, involving hydrogen bonding, ionic interactions (between the analyte's amine/carboxyl groups and the CSP's acidic/basic sites), π-π stacking, and steric interactions within the macrocyclic "basket".[14]

  • Common Phases: Chirobiotic® series (V, T, R).

  • Mobile Phases:

    • Polar Ionic Mode (PIM): Primarily methanol or acetonitrile with a small percentage of acid and base (e.g., acetic acid and triethylamine, TEAA), which control the ionization states of both the analyte and the CSP.[15][16]

    • Reversed Phase (RP): Water/organic solvent mixtures with buffers. This mode is highly effective for underivatized amino acids.

Experimental Data: Macrocyclic Glycopeptide CSPs
Analyte TypeCSPMobile Phase ModeKey AdditivesGeneral ObservationReference
Fluorinated Tryptophan AnalogsTeicoShell, TagShellReversed Phase & PIMAcetic Acid (AcOH), TEAAMobile phase additives and temperature significantly affect retention and resolution.[15]
Various β-Amino AcidsTeicoplaninPIMTEAAEnthalpy-driven and entropy-driven separations observed depending on the analyte.[16]
Unusual β-Amino AcidsChirobiotic V, T, RPIM, RPN/AEffective for a wide range of cyclic and acyclic β-amino acids.[17]

Alternative Technique: Capillary Electrophoresis (CE)

CE offers a high-efficiency, low-consumption alternative for analytical enantioseparations. The separation occurs in a capillary filled with a background electrolyte (BGE) containing a chiral selector.

  • Mechanism: Enantiomers form transient diastereomeric complexes with the chiral selector, which alters their electrophoretic mobility, leading to different migration times.[18]

  • Common Selectors: Cyclodextrins (CDs) and their derivatives (e.g., sulfated-β-CD) are the most widely used selectors for amino acids.[1][5][19] Macrocyclic antibiotics can also be used.[4]

  • Advantages:

    • High Efficiency: Peak efficiencies can far exceed those of HPLC.

    • Low Consumption: Requires only nanoliters of sample and microliters of electrolyte.

    • Method Development: Screening different selectors is rapid as it only involves changing the BGE composition.

Experimental Data: Capillary Electrophoresis
AnalyteChiral SelectorBackground Electrolyte (BGE)Key FindingReference
Dansylated homoproline & homopipecolic acidSulfated-γ-CDpH 6.0 bufferBaseline separation achieved.[5]
Aromatic amino acidsSulfated-β-CD25 mM phosphate buffer, pH 2.5Baseline separation of Trp, Tyr, Phe.[19]
Various amino acidsβ-CD with derivatizationBorate buffer with SDSSDS enhanced the chemical selectivity of the chiral agent.[4]

Practical Guide to Chiral Method Development

A systematic approach is crucial for efficiently developing a robust enantioseparation method. The following workflow is a proven strategy for tackling a new cyclic β-amino acid.

Workflow for Chiral Method Development

Caption: Systematic workflow for chiral method development.

Step-by-Step Experimental Protocol: HPLC Screening on a Polysaccharide CSP

This protocol describes a typical initial screening experiment for a novel N-protected cyclic β-amino acid using a popular polysaccharide-based CSP.

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the racemic analyte in a suitable solvent (e.g., methanol or ethanol). Dilute to a working concentration of ~0.2 mg/mL with the initial mobile phase.

  • Column Selection: Install a Chiralpak® IA column (or similar immobilized amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Instrumentation Setup (HPLC):

    • Detector: UV, set to the λmax of the analyte (e.g., 254 nm).

    • Column Temperature: 25 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Initial Mobile Phase Screening (Isocratic):

    • Causality: The goal is to probe a range of interaction mechanisms. Normal phase often provides the strongest chiral recognition due to hydrogen bonding.

    • Condition 1 (Normal Phase): n-Hexane / Isopropanol (90/10, v/v). Equilibrate the column for at least 30 minutes. Inject the sample.

    • Condition 2 (Normal Phase): If retention is too long or resolution is poor, change the mobile phase to n-Hexane / Isopropanol (80/20, v/v).

    • Condition 3 (Polar Organic): If normal phase fails, switch to 100% Methanol with 0.1% Acetic Acid. This mode can be effective for polar analytes.

  • Data Analysis:

    • Trustworthiness: A successful separation is defined by a resolution factor (Rs) > 1.5. Calculate the retention factors (k), selectivity (α), and resolution (Rs) for any observed peak splitting.

    • If partial separation (Rs < 1.5) is observed, proceed to the optimization phase by systematically altering the solvent ratio, testing different alcohol modifiers (e.g., ethanol), or adjusting the temperature.[16][20]

Conclusion and Future Perspectives

The enantioseparation of cyclic β-amino acids is a mature field dominated by direct HPLC methods on polysaccharide and macrocyclic glycopeptide-based CSPs. These columns offer broad applicability and can be scaled from analytical quality control to preparative purification. The choice between CSPs and mobile phase modes must be made empirically, guided by the physicochemical properties of the analyte. For analytical challenges involving minute sample quantities or complex matrices, Capillary Electrophoresis with cyclodextrin selectors presents a highly efficient and orthogonal alternative.

As the complexity of drug candidates increases, we anticipate further development in CSP technology, particularly the expansion of phases on superficially porous particles (SPPs) to enable ultra-high-performance chiral chromatography (UHPLC).[15] Furthermore, the continued growth of Supercritical Fluid Chromatography (SFC) will offer greener and faster separations, especially at the preparative scale.[21] A thorough understanding of the comparative strengths and weaknesses of each technique, as outlined in this guide, will empower researchers to develop optimal, robust, and efficient enantioseparation methods for these critical chiral building blocks.

References

  • Gecse, Z. (2022). HPLC Enantioseparation of β-Amino Acids. University of Szeged. Available at: [Link]

  • Schulte, M., & Strube, J. (2006). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Journal of Chromatography A, 1121(1), 81-89. Available at: [Link]

  • Welch, C. J. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • Pál, D., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2038. Available at: [Link]

  • Berthod, A., et al. (2002). Temperature and enantioseparation by macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 958(1-2), 81-92. Available at: [Link]

  • Gampe, N., et al. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Chromatography A, 1675, 463089. Available at: [Link]

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  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Zhang, L., et al. (2020). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 11, 345-355. Available at: [Link]

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A Researcher's Guide to Computational Studies of Cyclodextrin-Mediated Enantioseparation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and analytical chemistry, the separation of enantiomers remains a critical challenge. Cyclodextrins (CDs), with their chiral, truncated cone-like structure, have emerged as highly effective chiral selectors in various enantioseparation techniques, including high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[1][2] The inherent chirality of these cyclic oligosaccharides allows them to form transient diastereomeric complexes with enantiomers, leading to differential interactions that can be exploited for separation.[3][4] Understanding the subtle differences in these interactions at a molecular level is paramount for the rational design of new chiral selectors and the optimization of separation methods. Computational modeling has become an indispensable tool in this endeavor, offering insights that are often difficult to obtain through experimental methods alone.[5]

This guide provides a comparative overview of the principal computational methods employed to study cyclodextrin-mediated enantioseparation: Molecular Docking, Molecular Dynamics (MD) simulations, and Quantum Mechanics (QM). We will delve into the theoretical underpinnings of each technique, evaluate their respective strengths and limitations, and provide supporting data from the literature. Furthermore, this guide will equip you with detailed, field-proven protocols to embark on your own in-silico investigations.

The Central Challenge: Deciphering Chiral Recognition

The fundamental principle of cyclodextrin-mediated enantioseparation lies in the formation of inclusion complexes where a guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[1] Chiral recognition arises from the different stability of the diastereomeric complexes formed between the cyclodextrin host and the two enantiomers of the guest molecule.[3] This stability is governed by a delicate balance of non-covalent interactions, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions.[4][6] The subtle differences in the three-dimensional arrangement of atoms in the enantiomers lead to distinct interaction patterns with the chiral environment of the cyclodextrin cavity, resulting in different binding affinities. The enantiomer that forms the less stable complex will elute first in a chromatographic separation.[7]

Molecular Docking: A Rapid Assessment of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the enantiomer) when bound to a receptor (the cyclodextrin) to form a stable complex.[8][9] It is a computationally efficient method that is well-suited for high-throughput screening of potential host-guest systems.

Theoretical Basis & Causality

Docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity for each generated pose. The scoring function is a mathematical model that approximates the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.[10] The choice of docking software and scoring function is critical, as their performance can vary depending on the system under investigation. For cyclodextrin-enantiomer complexes, scoring functions that accurately model non-covalent interactions, particularly hydrogen bonds and hydrophobic effects, are essential.

Strengths and Limitations

Strengths:

  • Computational Efficiency: Docking is significantly faster than MD or QM methods, making it ideal for initial screening of large numbers of compounds.

  • Predictive Power for Binding Modes: It can provide valuable insights into the likely binding orientation of the enantiomers within the cyclodextrin cavity.[10]

  • Qualitative Ranking: Docking can often correctly rank the binding affinities of a series of related ligands, although the absolute binding energies may not be accurate.

Limitations:

  • Receptor Rigidity: Most standard docking protocols treat the receptor as a rigid entity, which is a significant simplification for flexible molecules like cyclodextrins.[11]

  • Inaccurate Scoring: Scoring functions are approximations and may not always accurately predict the binding affinity, especially when the energy differences between enantiomers are small.[5]

  • Lack of Dynamic Information: Docking provides a static picture of the binding event and does not account for the dynamic nature of the complex in solution.

Experimental Protocol: Molecular Docking of Propranolol Enantiomers with β-Cyclodextrin using AutoDock Vina

This protocol outlines the steps for performing a molecular docking study of (R)- and (S)-propranolol with β-cyclodextrin using the widely used software AutoDock Vina.

G cluster_prep 1. System Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Results Analysis prep_cd Prepare β-Cyclodextrin Receptor (PDBQT) define_grid Define Grid Box around CD Cavity prep_cd->define_grid prep_enant Prepare (R)- and (S)-Propranolol Ligands (PDBQT) run_vina Run AutoDock Vina prep_enant->run_vina define_grid->run_vina analyze_poses Analyze Binding Poses and Scores run_vina->analyze_poses compare_enant Compare Binding Energies of Enantiomers analyze_poses->compare_enant correlate_exp Correlate with Experimental Elution Order compare_enant->correlate_exp

Caption: Workflow for molecular docking of enantiomers with cyclodextrin.

Step-by-Step Methodology:

  • Obtain Structures:

    • Download the 3D structure of β-cyclodextrin from a crystallographic database or build it using molecular modeling software.

    • Obtain the 3D structures of (R)- and (S)-propranolol.

  • Prepare Receptor and Ligands for AutoDock Vina:

    • Use AutoDock Tools (ADT) or a similar program to prepare the receptor and ligand files in the PDBQT format. This involves adding polar hydrogens, assigning partial charges, and defining rotatable bonds.

    • Command Line Example (using prepare_receptor4.py and prepare_ligand4.py from MGLTools):

  • Define the Grid Box:

    • In ADT, define a grid box that encompasses the entire cavity of the β-cyclodextrin. This defines the search space for the docking simulation.

    • Save the grid parameter file (grid.gpf).

  • Run AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box information.

    • Run the Vina executable from the command line:

    • Repeat for the (S)-enantiomer.

  • Analyze the Results:

    • The output PDBQT file contains the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).

    • Compare the binding energies of the most stable poses for the (R)- and (S)-enantiomers. The enantiomer with the less negative (weaker) binding energy is predicted to elute first.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Dance

Molecular dynamics simulations provide a more realistic and detailed picture of the host-guest interactions by simulating the movement of atoms over time.[12] This allows for the exploration of the conformational flexibility of both the cyclodextrin and the enantiomer, as well as the explicit consideration of solvent effects.

Theoretical Basis & Causality

MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular mechanics force field. The force field is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By integrating the equations of motion, a trajectory of the system is generated, which provides a time-resolved view of the molecular interactions. From this trajectory, various thermodynamic and structural properties can be calculated, including the binding free energy.

Strengths and Limitations

Strengths:

  • Flexibility and Solvation: Explicitly accounts for the flexibility of both the host and guest, as well as the role of the solvent.[13]

  • Detailed Mechanistic Insights: Provides a detailed understanding of the specific interactions that contribute to chiral recognition.[5]

  • More Accurate Binding Free Energies: Methods like MM/PBSA and MM/GBSA, applied to MD trajectories, can provide more accurate estimates of binding free energies than docking.[14]

Limitations:

  • Computational Cost: MD simulations are computationally expensive, requiring significant computational resources and time.

  • Force Field Dependence: The accuracy of the results is highly dependent on the quality of the force field used.

  • Sampling Challenges: Thoroughly sampling the conformational space of the system can be challenging, especially for large and flexible molecules.

Experimental Protocol: MD Simulation of a Cyclodextrin-Enantiomer Complex using GROMACS

This protocol provides a general workflow for setting up and running an MD simulation of a cyclodextrin-enantiomer complex using GROMACS.

G cluster_prep 1. System Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis prep_top Generate Topologies for CD and Enantiomer create_complex Create Initial Host-Guest Complex prep_top->create_complex solvate Solvate in a Water Box and Add Ions create_complex->solvate minimize Energy Minimization solvate->minimize equilibrate NVT and NPT Equilibration minimize->equilibrate production_md Production MD Run equilibrate->production_md analyze_traj Analyze Trajectory (RMSD, RMSF, H-bonds) production_md->analyze_traj calc_free_energy Calculate Binding Free Energy (MM/PBSA) analyze_traj->calc_free_energy compare_enant Compare Results for Both Enantiomers calc_free_energy->compare_enant

Caption: Workflow for molecular dynamics simulation of a cyclodextrin-enantiomer complex.

Step-by-Step Methodology:

  • Prepare Topologies:

    • Generate GROMACS topology files for the cyclodextrin and the enantiomers using a suitable force field (e.g., GLYCAM for carbohydrates, GAFF for the ligand).

  • Build the Initial Complex:

    • Use the best-ranked pose from a molecular docking study as the starting structure for the complex.

  • Set up the Simulation Box:

    • Place the complex in a simulation box of appropriate size and shape.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes in the initial configuration.

  • Equilibration:

    • Perform a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to allow the solvent to equilibrate around the solute.

    • Follow this with a longer simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to equilibrate the density of the system.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time to obtain a stable trajectory.

  • Analysis:

    • Analyze the trajectory to study the stability of the complex (RMSD), the flexibility of different regions (RMSF), and the formation of hydrogen bonds.

    • Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy.

Quantum Mechanics (QM): The Gold Standard for Accuracy

Quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), offer the highest level of accuracy for describing the electronic structure and energetics of molecular systems.[15][16]

Theoretical Basis & Causality

QM methods solve the Schrödinger equation to describe the behavior of electrons in a molecule. DFT is a widely used QM method that approximates the complex many-electron problem by using the electron density as the fundamental variable. By calculating the electronic energy of the system, DFT can provide highly accurate predictions of molecular properties, including binding energies.

Strengths and Limitations

Strengths:

  • High Accuracy: QM methods provide the most accurate description of intermolecular interactions and can predict binding energies with high precision.[15][16]

  • No Force Field Required: QM calculations are based on first principles and do not rely on empirical force fields.

  • Detailed Electronic Information: Provides detailed information about the electronic structure of the complex, such as charge distribution and orbital interactions.

Limitations:

  • Extremely High Computational Cost: QM calculations are computationally very demanding and are generally limited to relatively small systems and short timescales.[7]

  • Limited Sampling: Due to the high computational cost, it is often not feasible to perform extensive conformational sampling with QM methods.

Experimental Protocol: Single-Point Energy Calculation of a Cyclodextrin-Enantiomer Complex using Gaussian

This protocol describes how to perform a single-point energy calculation on a cyclodextrin-enantiomer complex using the Gaussian software package. This is often done on representative snapshots from an MD simulation.

G cluster_prep 1. System Preparation cluster_calc 2. QM Calculation cluster_analysis 3. Analysis extract_snapshot Extract Snapshot from MD Trajectory create_input Create Gaussian Input Files for Complex, Host, and Guest extract_snapshot->create_input run_gaussian Run Gaussian Calculation create_input->run_gaussian extract_energies Extract Electronic Energies run_gaussian->extract_energies calc_binding_energy Calculate Binding Energy extract_energies->calc_binding_energy

Caption: Workflow for a single-point QM energy calculation of a cyclodextrin-enantiomer complex.

Step-by-Step Methodology:

  • Prepare Input Structures:

    • Extract representative snapshots of the cyclodextrin-enantiomer complex, the isolated cyclodextrin, and the isolated enantiomer from an MD trajectory.

  • Create Gaussian Input Files:

    • Create separate input files (.gjf or .com) for the complex, the host, and the guest.

    • Specify the desired level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • Include keywords for a single-point energy calculation and to account for solvent effects (e.g., using a continuum solvation model like PCM).

    • Example Gaussian Input:

  • Run Gaussian:

    • Submit the input files to the Gaussian program.

  • Calculate Binding Energy:

    • Extract the final electronic energies from the output files.

    • Calculate the binding energy (ΔE) as: ΔE = E_complex - (E_host + E_guest)

Comparative Analysis and Performance

The choice of computational method depends on the specific research question, the available computational resources, and the desired level of accuracy.

MethodComputational CostAccuracyKey Application
Molecular Docking LowLow to MediumHigh-throughput screening, initial binding mode prediction
Molecular Dynamics Medium to HighMedium to HighDetailed mechanistic insights, binding free energy estimation
Quantum Mechanics Very HighHighAccurate binding energy calculation for specific conformations

Supporting Experimental Data:

A study on the enantioseparation of propranolol using carboxymethyl-β-cyclodextrin (CM-β-CD) in capillary electrophoresis demonstrated a good correlation between the difference in binding free energies calculated by molecular docking and the experimental chiral selectivity factor.[10] Similarly, a combined experimental and computational study on the interaction of equol enantiomers with β-cyclodextrin showed that both molecular mechanics and molecular dynamics calculations correctly predicted the more stable complex with the R-enantiomer, consistent with experimental findings.

Conclusion and Future Perspectives

Computational studies have become an invaluable tool for understanding and predicting cyclodextrin-mediated enantioseparation. Molecular docking provides a rapid means of assessing potential host-guest systems, while molecular dynamics simulations offer a more detailed and dynamic view of the chiral recognition process. Quantum mechanics calculations, though computationally expensive, provide the highest level of accuracy for determining binding energies.

The continued development of more accurate force fields, more efficient sampling algorithms, and more powerful computational hardware will undoubtedly enhance the predictive power of these methods. The integration of multiple computational techniques, such as using docking to generate initial poses for MD simulations, which are then refined with QM calculations, represents a powerful strategy for obtaining a comprehensive understanding of cyclodextrin-mediated enantioseparation. By bridging the gap between computational prediction and experimental validation, these in-silico approaches will continue to drive innovation in the design of novel chiral selectors and the optimization of enantioseparation processes.

References

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1-(Hydroxyamino)cyclohexanecarbonitrile vs. 1,1'-azobis(cyclohexanecarbonitrile) as a radical initiator

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) and 1-(Hydroxyamino)cyclohexanecarbonitrile (HACN) reveals a fascinating dichotomy in radical chemistry. While both compounds share a structural cyclohexanecarbonitrile core, their functional roles in polymerization and synthetic workflows are diametrically opposed.

This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic causality, performance metrics, and self-validating experimental protocols for advanced drug development and materials science applications.

Mechanistic Profiling & Causality

ACHN: The High-Temperature Thermal Initiator

1,1'-Azobis(cyclohexanecarbonitrile) (CAS: 2094-98-6) is a classical, highly efficient thermal free-radical initiator[1]. Upon heating, the azo bond undergoes homolytic cleavage to yield one equivalent of nitrogen gas and two equivalents of bulky 1-cyanocyclohexyl radicals[1].

  • Causality of Selection: ACHN is specifically selected over common alternatives like AIBN when higher operational temperatures are required[2]. Because its 10-hour half-life temperature is approximately 88 °C, it allows for steady, controlled radical generation in high-temperature Free-Radical Polymerization (FRP) without suffering from the rapid, premature decomposition that plagues lower-temperature initiators[2].

HACN: The Radical Mediator and Inhibitor

Conversely, 1-(Hydroxyamino)cyclohexanecarbonitrile (CAS: 5259-69-8)[3] contains a hydroxylamine (-NHOH) functional group rather than an azo linkage[4]. In radical environments, hydroxylamines do not spontaneously initiate polymerization; instead, they act as potent radical scavengers and mediators[5].

  • Causality of Selection: The relatively weak O-H bond in the hydroxylamine moiety allows it to undergo rapid Hydrogen Atom Transfer (HAT) when it encounters a highly reactive propagating radical[]. This terminates the active radical chain while oxidizing the HACN into a stable nitroxide radical[5]. This resulting nitroxide can reversibly trap other carbon-centered radicals to form a dormant alkoxyamine—a foundational mechanism utilized in Nitroxide-Mediated Polymerization (NMP) to maintain a low active radical concentration[7].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics distinguishing the two compounds in radical workflows.

Property / Metric1,1'-Azobis(cyclohexanecarbonitrile) (ACHN)1-(Hydroxyamino)cyclohexanecarbonitrile (HACN)
CAS Number 2094-98-6[1]5259-69-8[3]
Molecular Formula C14H20N4[1]C7H12N2O[4]
Primary Function Radical Initiator[2]Radical Inhibitor / Mediator[5]
Activation Mechanism Thermal Homolysis[1]Hydrogen Atom Transfer (HAT)[]
Active Species Generated 1-Cyanocyclohexyl radical[1]Nitroxide radical[7]
Optimal Operating Temp 80 °C – 100 °CBroad (Reaction-dependent)
Solubility Profile Soluble in DMF, Toluene, Methanol[2]Soluble in polar organic solvents

Mechanistic Visualizations

ACHN_Workflow ACHN ACHN (Thermal Initiator) Heat u0394 (>88°C) ACHN->Heat Radicals 1-Cyanocyclohexyl Radicals (2 R•) Heat->Radicals Homolytic Cleavage N2 N2 Gas (Byproduct) Heat->N2 Release Monomer Vinyl Monomer (M) Radicals->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Fig 1: Thermal homolysis of ACHN generating 1-cyanocyclohexyl radicals for FRP initiation.

HACN_Workflow HACN HACN (Hydroxylamine) Nitroxide Nitroxide Radical (Stable) HACN->Nitroxide HAT (Oxidation) ActiveRadical Active Radical (P•) DeadPolymer Terminated Chain (P-H) ActiveRadical->DeadPolymer Accepts H• Nitroxide->ActiveRadical Reversible Trapping Dormant Dormant Alkoxyamine (P-ON<) Nitroxide->Dormant Capping Dormant->ActiveRadical u0394 (Controlled Release)

Fig 2: HACN radical mediation via Hydrogen Atom Transfer (HAT) and nitroxide formation.

Experimental Workflows (Self-Validating Systems)

To empirically validate the distinct roles of these compounds, the following protocols utilize built-in causality checks to ensure system integrity.

Protocol A: High-Temperature Free-Radical Polymerization using ACHN

Objective: Synthesize polystyrene utilizing ACHN as the primary radical source.

  • Preparation: In a Schlenk flask, dissolve 10.0 g of purified styrene monomer and 0.05 g of ACHN in 10 mL of anhydrous dimethylformamide (DMF)[2].

  • Deoxygenation (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Causality Check: Dissolved oxygen acts as a potent radical scavenger (forming unreactive peroxy radicals). Removing it validates that any polymerization kinetics observed are strictly the result of ACHN initiation.

  • Thermal Initiation: Submerge the sealed flask in a pre-heated oil bath at 90 °C for 4 hours.

    • Causality Check: ACHN's decomposition kinetics peak near 88–90 °C[1]. Operating at this temperature ensures a linear, predictable radical flux.

  • Quenching & Isolation: Cool the flask rapidly in an ice bath to halt homolysis. Precipitate the polymer dropwise into excess cold methanol, filter, and dry under a vacuum.

Protocol B: Radical Scavenging and Mediation Assay using HACN

Objective: Quantify the inhibitory induction period caused by HACN in an actively initiating system.

  • Preparation: Prepare a standard polymerization mixture containing methyl methacrylate (MMA) and a low-temperature initiator (e.g., AIBN) in toluene.

  • Inhibitor Doping: Add a stoichiometric equivalent of HACN to the mixture[4].

  • Thermal Activation: Heat the system to 65 °C (optimal for AIBN) and monitor the reaction progress via dilatometry or in situ NMR spectroscopy.

  • Data Analysis (Induction Period):

    • Causality Check: The system will exhibit a distinct "induction period" where zero polymerization occurs. This self-validates the HAT efficiency of HACN. Polymerization will only commence once the HACN pool is fully oxidized to nitroxide and subsequently consumed by trapping the initial burst of propagating radicals[5],[7].

References

  • 1,1'-Azobis(Cyclohexanecarbonitrile) Properties and Safety | Sinochem |[Link]

  • 1-(Hydroxyamino)cyclohexanecarbonitrile Chemical Data (CAS 5259-69-8) | ChemSynthesis Database |[Link]

  • Inhibition of Free Radical Polymerization: A Review | MDPI - Polymers |[Link]

  • US11180578B2 - Polymerization inhibitor and retarder compositions with amine stabilizer | Google P

Sources

A Senior Application Scientist's Guide to the Physicochemical Investigation of Cyclodextrin Inclusion Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Characterizing Cyclodextrin Inclusion Compounds

Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2] These truncated cone-shaped molecules possess a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate a wide variety of guest molecules to form non-covalent inclusion complexes.[2][3] This encapsulation can significantly alter the physicochemical properties of the guest molecule, most notably increasing the aqueous solubility and dissolution rate of poorly soluble drugs, thereby enhancing their bioavailability and stability.[2][3]

The formation of an inclusion complex is a dynamic equilibrium, and a thorough physicochemical investigation is paramount to understanding and optimizing these host-guest systems for pharmaceutical applications.[3] The characterization of these complexes is not a trivial task and often necessitates the use of multiple analytical techniques to obtain a comprehensive understanding of the system in both solution and solid states.[3][4] This guide provides an in-depth comparison of the most common and powerful analytical techniques employed for this purpose, complete with experimental protocols and insights into the causality behind experimental choices.

I. Characterization in the Solution State

The investigation of cyclodextrin inclusion complexes in solution is crucial for determining the stoichiometry, binding affinity, and thermodynamic driving forces of the interaction.

Phase Solubility Studies: The Foundational Assessment

Phase solubility studies, as pioneered by Higuchi and Connors, are a fundamental technique to evaluate the effect of a cyclodextrin on the solubility of a guest molecule.[5] The resulting phase solubility diagram provides initial evidence of complex formation and can be used to determine the stoichiometry and apparent stability constant (K_s_) of the complex.[5]

Theoretical Underpinnings

An excess of the guest molecule is added to aqueous solutions containing increasing concentrations of cyclodextrin. The mixtures are allowed to equilibrate, and the total concentration of the dissolved guest is then quantified. The resulting plot of guest solubility versus cyclodextrin concentration is the phase solubility diagram. The shape of this diagram reveals the nature of the complex.[6][7] A-type diagrams indicate the formation of soluble complexes, while B-type diagrams suggest the formation of insoluble complexes.[6] For A-type systems, a linear relationship (A_L_ type) is indicative of a 1:1 complex.[6]

Experimental Protocol: Phase Solubility Diagram Construction
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the cyclodextrin at various concentrations in a relevant buffer system.

  • Addition of Guest Molecule: Add an excess amount of the guest molecule to each cyclodextrin solution in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature until equilibrium is reached. This can take from 24 to 72 hours, depending on the system.

  • Sample Collection and Analysis: After equilibration, filter the solutions to remove the undissolved guest molecule. Analyze the filtrate for the concentration of the dissolved guest using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the total concentration of the dissolved guest against the concentration of the cyclodextrin. Determine the stoichiometry and apparent stability constant (K_s_) from the slope of the linear portion of the curve for an A_L_-type diagram using the following equation:

    K_s_ = slope / (S_0_ * (1 - slope))

    where S_0_ is the intrinsic solubility of the guest in the absence of the cyclodextrin.

Causality Behind Experimental Choices

The choice of buffer and temperature is critical as these can influence the binding equilibrium. The equilibration time must be sufficient to ensure that the system has reached a true thermodynamic equilibrium.

UV-Visible Spectroscopy: A Rapid and Accessible Tool

UV-Vis spectroscopy is a widely used technique for studying cyclodextrin inclusion complexes, particularly when the guest molecule possesses a chromophore.[1] The formation of an inclusion complex can lead to changes in the absorption spectrum of the guest, such as a shift in the maximum absorption wavelength (λ_max_) or a change in the molar absorptivity.[8]

Theoretical Underpinnings

The change in the electronic environment of the guest molecule upon inclusion into the hydrophobic cyclodextrin cavity alters its light absorption properties. By monitoring these changes as a function of cyclodextrin concentration, the binding constant can be determined using methods like the Benesi-Hildebrand equation.[9][10]

Experimental Protocol: Benesi-Hildebrand Method
  • Preparation of Stock Solutions: Prepare a stock solution of the guest molecule and a stock solution of the cyclodextrin in a suitable buffer.

  • Preparation of Sample Series: Prepare a series of solutions with a constant concentration of the guest molecule and varying concentrations of the cyclodextrin.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.

  • Data Analysis: Plot 1/ΔA versus 1/[CD], where ΔA is the change in absorbance of the guest at a specific wavelength and [CD] is the concentration of the cyclodextrin. The binding constant (K_b_) can be calculated from the slope and intercept of the resulting linear plot.

Causality Behind Experimental Choices

The concentration of the guest should be kept low to ensure that the cyclodextrin is in large excess, a key assumption of the Benesi-Hildebrand method. The chosen wavelength for analysis should be one where the change in absorbance upon complexation is significant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Details

NMR spectroscopy is an exceptionally powerful technique for studying cyclodextrin inclusion complexes as it provides detailed information about the stoichiometry, binding constant, and the specific geometry of the complex in solution.[1][11]

Theoretical Underpinnings

Upon inclusion, the protons of the guest molecule experience a different magnetic environment within the cyclodextrin cavity, leading to changes in their chemical shifts.[12] Similarly, the inner protons of the cyclodextrin (H-3 and H-5) are also affected.[1] By monitoring these chemical shift changes during a titration, the binding constant can be determined. Furthermore, two-dimensional NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal through-space interactions between the host and guest protons, providing insights into the inclusion geometry.[13]

Experimental Protocol: 1H NMR Titration
  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the guest molecule and incrementally increasing concentrations of the cyclodextrin in a deuterated solvent (e.g., D_2_O).

  • NMR Data Acquisition: Acquire 1D ¹H NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shift changes (Δδ) of specific guest and/or host protons as a function of the cyclodextrin concentration. Fit the titration data to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the binding constant (K_b_).

  • Structural Elucidation (Optional): For a detailed structural analysis, acquire a 2D ROESY spectrum of a sample containing both the guest and cyclodextrin. The presence of cross-peaks between guest protons and the inner cyclodextrin protons (H-3 and H-5) confirms inclusion and reveals the orientation of the guest within the cavity.

Causality Behind Experimental Choices

The choice of protons to monitor is crucial; ideally, protons that experience the largest chemical shift changes upon complexation should be selected for the most accurate determination of the binding constant. The temperature should be carefully controlled as it can affect both the chemical shifts and the binding equilibrium.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with binding events.[14] It is considered the gold standard for thermodynamic characterization as it provides a complete thermodynamic profile of the interaction, including the binding constant (K_b_), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[15]

Theoretical Underpinnings

In an ITC experiment, a solution of the cyclodextrin is titrated into a solution of the guest molecule (or vice versa) in a highly sensitive calorimeter.[14] The heat released or absorbed upon each injection is measured. The resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction.[14]

Experimental Protocol: ITC Titration
  • Sample Preparation: Prepare solutions of the guest molecule and the cyclodextrin in the same, thoroughly degassed buffer. The buffer composition must be identical to minimize heats of dilution.

  • Instrument Setup: Load the guest solution into the sample cell and the cyclodextrin solution into the injection syringe of the ITC instrument. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the cyclodextrin solution into the guest solution. The heat change associated with each injection is measured.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of cyclodextrin to guest. Fit the resulting binding isotherm to a suitable binding model to determine n, K_b_, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

    ΔG = -RT ln(K_b_) ΔG = ΔH - TΔS

Causality Behind Experimental Choices

The choice of which component is in the cell and which is in the syringe can impact the quality of the data. It is often preferable to have the species with the lower concentration in the cell. Precise concentration determination of both guest and host is critical for accurate results.

II. Characterization in the Solid State

The analysis of cyclodextrin inclusion complexes in the solid state is essential to confirm that the complex has indeed formed after preparation methods such as co-precipitation, kneading, or freeze-drying, and to investigate its physical properties.[4]

Differential Scanning Calorimetry (DSC): Probing Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a valuable tool for confirming the formation of an inclusion complex in the solid state.[16]

Theoretical Underpinnings

The formation of an inclusion complex alters the thermal properties of the guest molecule. For a crystalline guest, its characteristic melting endotherm will typically disappear, decrease in intensity, or shift to a different temperature in the DSC thermogram of the inclusion complex, indicating that the guest is no longer present in its crystalline form but is encapsulated within the cyclodextrin cavity.[17][18]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of the sample (pure guest, pure cyclodextrin, their physical mixture, and the prepared inclusion complex) into an aluminum DSC pan.[19]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under an inert atmosphere (e.g., nitrogen).[16]

  • Data Analysis: Compare the thermograms of the inclusion complex with those of the pure components and the physical mixture. The absence or significant alteration of the guest's melting peak in the complex's thermogram is strong evidence of inclusion complex formation.

Causality Behind Experimental Choices

The heating rate can influence the appearance of the thermogram; a slower heating rate can provide better resolution of thermal events. The physical mixture serves as a critical control to ensure that any observed changes are due to complex formation and not simply a physical dilution effect.

X-ray Crystallography: The Definitive Structural Insight

X-ray crystallography, including both single-crystal and powder X-ray diffraction (PXRD), provides the most definitive evidence for the formation of an inclusion complex and offers detailed structural information.[1]

Theoretical Underpinnings

Crystalline materials produce a unique diffraction pattern when exposed to X-rays. The formation of an inclusion complex results in a new crystalline entity with a diffraction pattern that is distinct from the simple superposition of the patterns of the individual components.[1][20] Single-crystal X-ray diffraction can provide the precise three-dimensional structure of the inclusion complex, revealing the exact orientation of the guest within the cyclodextrin cavity and the nature of the intermolecular interactions.[1]

Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Prepare a finely powdered sample of the pure guest, pure cyclodextrin, their physical mixture, and the inclusion complex.

  • Data Acquisition: Mount the sample in the PXRD instrument and collect the diffraction pattern over a specific range of 2θ angles.

  • Data Analysis: Compare the diffraction pattern of the inclusion complex with those of the starting materials and the physical mixture. The appearance of new diffraction peaks and/or the disappearance of the characteristic peaks of the guest molecule in the pattern of the complex confirms its formation.[21]

Causality Behind Experimental Choices

Proper sample preparation is crucial to ensure random orientation of the crystallites. The physical mixture is an essential control to differentiate between a true inclusion complex and a simple mixture of the components.

III. Comparative Analysis of Techniques

The choice of analytical techniques depends on the specific information required, the nature of the guest and host molecules, and the available instrumentation. A multi-technique approach is often necessary for a comprehensive characterization.[3]

Comparison of Key Techniques
TechniqueInformation ProvidedSample StateAdvantagesDisadvantages
Phase Solubility Stoichiometry, Apparent Stability ConstantSolutionSimple, inexpensive, provides initial assessmentIndirect method, can be time-consuming
UV-Vis Spectroscopy Stoichiometry, Binding ConstantSolutionRapid, requires small sample amountsGuest must have a chromophore, indirect method
NMR Spectroscopy Stoichiometry, Binding Constant, Inclusion GeometrySolutionProvides detailed structural informationRequires expensive instrumentation, can be complex to analyze
Isothermal Titration Calorimetry (ITC) Stoichiometry, Binding Constant, ΔH, ΔSSolutionDirect measurement of thermodynamic parametersRequires specialized and sensitive equipment, sensitive to buffer mismatch
Differential Scanning Calorimetry (DSC) Confirmation of complex formation, thermal stabilitySolidRapid, relatively inexpensiveProvides indirect evidence of complexation
X-ray Crystallography Definitive confirmation of complex formation, 3D structureSolidProvides unambiguous structural informationRequires crystalline samples, can be time-consuming
Case Study: Ibuprofen and β-Cyclodextrin

A study on the inclusion complex of ibuprofen (IBF) with β-cyclodextrin (β-CD) provides a practical example of how different techniques yield complementary information. Phase solubility studies showed an A_L_-type diagram, indicating a 1:1 soluble complex.[21] DSC analysis of the complex prepared by freeze-drying showed the disappearance of the sharp endothermic peak of pure IBF, confirming the formation of the inclusion complex in the solid state.[21] Powder X-ray diffraction patterns of the complex were significantly different from the simple superposition of the patterns of IBF and β-CD, further validating the formation of a new crystalline phase.[21]

IV. Visualizing the Workflow

Experimental Workflow Diagrams
Phase Solubility Study Workflow

A Prepare CD Solutions of Varying Concentrations B Add Excess Guest to Each Solution A->B C Equilibrate at Constant Temperature B->C D Filter to Remove Undissolved Guest C->D E Analyze Guest Concentration in Filtrate D->E F Plot Guest Solubility vs. CD Concentration E->F G Determine Stoichiometry and Ks F->G

Caption: Workflow for Phase Solubility Studies.

Isothermal Titration Calorimetry (ITC) Workflow

A Prepare and Degas Guest and CD Solutions in Identical Buffer B Load Guest into Sample Cell and CD into Syringe A->B C Equilibrate to Desired Temperature B->C D Perform Sequential Injections C->D E Measure Heat Change per Injection D->E F Plot Heat Change vs. Molar Ratio E->F G Fit Data to Binding Model F->G H Determine n, Kb, ΔH, and ΔS G->H

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The physicochemical investigation of cyclodextrin inclusion compounds is a multifaceted process that relies on the judicious application of a suite of complementary analytical techniques. While methods like phase solubility studies and UV-Vis spectroscopy offer valuable initial insights, techniques such as NMR and ITC provide deeper mechanistic and thermodynamic understanding. In the solid state, DSC and X-ray crystallography are indispensable for confirming complex formation and elucidating structural details. By integrating the information obtained from these diverse methods, researchers and drug development professionals can gain a comprehensive understanding of their cyclodextrin-based systems, enabling the rational design and optimization of novel drug delivery platforms with enhanced efficacy and performance.

References

Sources

Experimental vs. Theoretical Reaction Mechanisms of Nitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Nitriles ( R−C≡N ) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) such as vildagliptin and letrozole, and serve as critical intermediates in organic synthesis. The transformation of nitriles—whether through hydration to amides or reduction to primary amines—presents a complex mechanistic challenge. The uncatalyzed hydration of nitriles in water is kinetically sluggish, with an activation barrier of approximately 35.6 kcal/mol[1]. However, biological enzymes like Nitrile Hydratase (NHase) and synthetic transition metal catalysts can dramatically lower this barrier to 13–15 kcal/mol[1].

To rationally design better catalysts and optimize reaction conditions, researchers must understand the exact molecular choreography of these transformations. As a Senior Application Scientist, I rely on a dual-pronged approach: Experimental Kinetics (spectroscopy, isotopic labeling) and Theoretical Modeling (Density Functional Theory [DFT], QM/MM). This guide objectively compares these two methodologies, detailing how their synergistic application creates a self-validating system for elucidating nitrile reaction mechanisms.

Theoretical Approaches: DFT and QM/MM

Theoretical chemistry acts as a computational microscope, allowing us to visualize short-lived transition states (TS) that are completely invisible to experimental instrumentation.

The Causality of Theoretical Choices

In theoretical modeling, we do not merely calculate energies; we map the potential energy surface (PES). For example, early DFT models of NHase assumed that the iron center simply coordinated the nitrile, activating it for a direct attack by a water molecule. However, DFT calculations revealed that this pathway possessed an activation barrier of 42.9 kcal/mol—higher than the uncatalyzed reaction[1]. This theoretical "failure" was critical; it proved that simple Lewis acid activation was insufficient. It forced researchers to model alternative pathways, eventually discovering that a first-shell oxygenated cysteine ligand ( Cys−SO− ) acts as the actual nucleophile, forming a cyclic intermediate and dropping the barrier to match experimental realities[1][2].

Protocol: Self-Validating DFT Workflow for Catalytic Cycles

To ensure theoretical integrity, a computational protocol must internally validate its own geometric and thermodynamic outputs.

  • Model Construction & Basis Set Selection: Extract the active site from X-ray crystallographic data. Use a mixed basis set approach: assign a high-level effective core potential (e.g., LANL2DZ) to transition metals (Fe, Ru, Mn) to account for relativistic effects, and a robust all-electron basis set (e.g., 6-311+G(d,p)) for the nitrile and surrounding ligands.

  • Geometry Optimization: Optimize the pre-catalytic complex using a functional that accounts for dispersion forces (e.g., M06-2X or B3LYP-D3).

  • Transition State (TS) Search: Employ the Berny algorithm to locate the saddle point of the reaction (e.g., the exact moment of C−O bond formation).

  • Frequency Validation (Critical Step): Perform a vibrational frequency calculation on the optimized TS. Causality: A mathematically valid transition state must possess exactly one imaginary frequency corresponding directly to the reaction coordinate. Zero imaginary frequencies indicate a stable intermediate; two or more indicate a higher-order saddle point (a non-physical artifact).

  • Intrinsic Reaction Coordinate (IRC) Mapping: Run an IRC calculation. Causality: This step algorithmically traces the reaction path forward and backward from the TS. It is mandatory to prove that the located TS genuinely connects the specific reactant and product, preventing the assignment of "phantom" reaction pathways.

Experimental Approaches: Kinetics and Spectroscopy

While DFT provides the geometric "how," experimental kinetics provide the macroscopic "what" and "how fast." Techniques like In Situ Fourier Transform Infrared Spectroscopy (ReactIR) and stopped-flow NMR are the gold standards for this work.

The Causality of Experimental Choices

Experimental techniques anchor computational models to physical reality. If a DFT model predicts a highly stable intermediate, experimental spectroscopy must be able to detect it. For instance, in the QueF-catalyzed biological reduction of nitriles to amines, QM/MM studies predicted a thioimide covalent intermediate[3]. Transient kinetic experiments and X-ray crystallography subsequently trapped and validated this exact thioimide adduct, proving the mechanism[4].

Protocol: Self-Validating In Situ IR Kinetic Profiling

This protocol is designed to extract the observed rate constant ( kobs​ ) and activation parameters while ensuring mass balance.

  • Baseline Initialization: Insert the ReactIR probe into the reaction vessel containing the solvent (e.g., aqueous buffer or nitromethane/water). Collect background spectra to digitally subtract solvent interference.

  • Substrate Injection & Mass Balance Tracking: Inject the nitrile substrate. Monitor the sharp, characteristic C≡N stretching frequency (typically around 2220 cm−1 ).

  • Catalyst Initiation: Inject the catalyst (e.g., Ru-complex or NHase). Continuously record spectra at 15-second intervals.

  • Dual-Wavelength Monitoring (Critical Step): Track both the decay of the nitrile peak (2220 cm−1 ) and the emergence of the primary amide C=O stretch (~1650–1690 cm−1 ). Causality: Monitoring both the reactant and product simultaneously ensures mass balance. If the nitrile disappears faster than the amide appears, it mathematically proves the buildup of a long-lived intermediate, which dictates that a simple pseudo-first-order kinetic fit is invalid.

  • Eyring Plot Derivation: Repeat the reaction across a 40°C temperature gradient. Plot ln(kobs​/T) versus 1/T to extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ). These values are directly compared against the Gibbs free energy ( ΔG‡ ) barriers calculated via DFT.

Comparative Analysis: Synergy of Disciplines

Neither approach is complete on its own. DFT suffers from inaccuracies in modeling bulk solvent entropy, while experimental kinetics cannot resolve sub-picosecond atomic movements. The table below summarizes their comparative performance.

ParameterExperimental Kinetics (In Situ IR / NMR)Theoretical Modeling (DFT / QM-MM)Synergistic Advantage (The "Self-Validating" Loop)
Spatial Resolution Low. Observes bulk molecular vibrations and macroscopic concentrations.Ultra-High. Maps exact 3D atomic coordinates and orbital overlaps.DFT proposes the structure of an unknown intermediate; IR confirms its vibrational signature.
Temporal Resolution Milliseconds to seconds (Stopped-flow) or minutes (Standard IR).Sub-femtosecond. Models the exact peak of the transition state.Kinetics determine the rate-limiting step; DFT explains why that specific step has the highest barrier.
Energetic Output Macroscopic activation parameters ( ΔH‡ , ΔS‡ ) via Eyring plots.Microscopic potential energy surface and single-molecule ΔG‡ .Experimental ΔG‡ (e.g., 13.8 kcal/mol) calibrates the DFT functional to ensure accurate modeling[1].
Mechanistic Proof Isotopic labeling (e.g., 18O water) proves the source of atoms.IRC calculations prove the sequence of bond breaking/making.DFT predicts an unexpected attack vector (e.g., attack at Phosphorus); Isotopic labeling confirms it[5].

Visualizing the Mechanistic Workflows

To fully grasp how these methods interact and how a nitrile hydration catalytic cycle functions, review the following system diagrams.

Workflow of Mechanistic Validation

The following diagram illustrates the cyclical, self-validating relationship between experimental data and theoretical modeling.

Workflow ExpData Experimental Kinetics (ReactIR, NMR) Intermediate Intermediate Detection & Rate Constants ExpData->Intermediate TheorModel Theoretical Modeling (DFT, QM/MM) TS Transition State & Energy Barriers TheorModel->TS Validation Mechanistic Validation (Synergy) Intermediate->Validation TS->Validation Validation->TheorModel Calibrates Model

Fig 1: The synergistic loop where experimental kinetics calibrate theoretical transition state models.

The Nitrile Hydration Catalytic Pathway

In both biological (NHase) and synthetic (Ru-SPO) systems, theoretical models have proven that direct water attack on the carbon is rarely the favored pathway. Instead, intramolecular attack by a coordinated ligand is preferred[2][5].

Pathway N1 Free Nitrile (R-CN) N2 Metal-Coordinated Nitrile [M]-N≡C-R N1->N2 Coordination N3 Intramolecular Nucleophilic Attack (e.g., Cys-SO⁻ or P-OH) N2->N3 Activation N4 Cyclic / Metallacycle Intermediate N3->N4 Rate-Limiting TS N5 Primary Amide Product (R-CONH2) N4->N5 Hydrolysis & Release

Fig 2: Generalized mechanistic pathway for catalyzed nitrile hydration via intramolecular attack.

Conclusion

Relying solely on experimental kinetics leaves researchers blind to the geometry of the transition state, while relying solely on DFT risks modeling elegant but physically inaccurate pathways. As demonstrated in the study of Nitrile Hydratase and QueF reductase, the true mechanism of nitrile transformation—often involving unexpected cyclic intermediates or thioimide adducts—can only be definitively mapped when the macroscopic ground-truth of experimental kinetics is used to calibrate the microscopic precision of quantum mechanics.

References
  • Hopmann, K. H., et al. "Theoretical Investigation of the First-Shell Mechanism of Nitrile Hydratase." Inorganic Chemistry, ACS Publications. 1

  • Hopmann, K. H. "Full Reaction Mechanism of Nitrile Hydratase: A Cyclic Intermediate and an Unexpected Disulfide Switch." Inorganic Chemistry, ACS Publications. 2

  • "Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond." NSF Public Access Repository. 5

  • "Insight into Biological Nitrile Reduction: A QM/MM Study of the Catalytic Mechanism." Nanyang Technological University (DR-NTU). 3

  • "Structural Basis of Biological Nitrile Reduction." National Institutes of Health (PMC). 4

Sources

Escaping Flatland: A Comparative Guide to Cyclohexyl Fragments as Phenyl Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich aliphatic frameworks—often termed "escaping flatland"—is a cornerstone of modern drug discovery. The phenyl ring is ubiquitous in medicinal chemistry due to its synthetic accessibility and strong target affinity via hydrophobic and π−π stacking interactions. However, over-reliance on phenyl rings frequently leads to poor aqueous solubility, rapid cytochrome P450 (CYP450) mediated metabolism, and promiscuous off-target binding.

As a non-classical bioisostere, the cyclohexyl fragment offers a volumetric, sp3 -hybridized alternative. By replacing a flat phenyl ring with a cyclohexyl moiety, medicinal chemists can fundamentally alter a drug candidate's physicochemical properties and toxicity profile. This guide objectively compares the cyclohexyl fragment against the traditional phenyl ring and emerging rigid bioisosteres like Bicyclo[1.1.1]pentane (BCP), providing the experimental rationale and self-validating protocols necessary for successful lead optimization.

Mechanistic Rationale: The Physics of the sp2→sp3 Transition

The decision to replace a phenyl ring with a cyclohexyl fragment is driven by specific geometric and thermodynamic causalities:

  • Volumetric Pocket Filling (Entropy Reduction): Phenyl rings are flat and often leave unoccupied space within deep, three-dimensional lipophilic binding pockets. A cyclohexyl ring, which predominantly adopts a flexible chair conformation, occupies a larger 3D volume. When this volume perfectly matches the target pocket, the rigidified structure reduces the entropic penalty of binding compared to a floppy alkyl chain, yielding superior affinity 1.

  • Mitigation of Promiscuous π−π Stacking: Planar aromatic rings frequently engage in non-specific π−π interactions with off-target proteins (e.g., hERG channels or adenosine receptors). Because cyclohexyl rings lack π -electrons, they entirely abrogate these interactions, providing a structural mechanism to engineer out toxicity.

  • Metabolic Shunting: Phenyl rings are highly susceptible to CYP-mediated epoxidation and aromatic hydroxylation. Transitioning to a cyclohexyl ring shifts the metabolic "soft spot" to aliphatic C-H bonds (typically C4-hydroxylation) [[2]](), which can be further blocked by fluorine substitution.

BioisostereLogic Start Phenyl Ring Liability (Toxicity, Poor Fsp3) Option1 Require 3D Flexibility & Deep Pocket Filling Start->Option1 Increase Fsp3 / Volume Option2 Require Rigid Linear Vectors (para-) Start->Option2 Maintain Geometry Cyclohexyl Cyclohexyl Fragment (Chair Conformation) Option1->Cyclohexyl BCP Bicyclo[1.1.1]pentane (Rigid Cage) Option2->BCP

Logical decision tree for selecting sp3-rich phenyl bioisosteres based on spatial requirements.

Comparative Analysis: Cyclohexyl vs. Alternatives

While the cyclohexyl fragment is a powerful tool, it is not a universal panacea. Replacing a phenyl with a cyclohexyl typically increases LogP by approximately 0.5 units 3, which can negatively impact aqueous solubility if not compensated for. For rigid, para-substituted geometries, Bicyclo[1.1.1]pentane (BCP) has emerged as a superior, highly rigid bioisostere that strictly mimics 180° exit vectors 4.

Quantitative & Structural Comparison Table
Property / FeaturePhenyl Ring ( sp2 )Cyclohexyl Fragment ( sp3 )Bicyclo[1.1.1]pentane (BCP)
Hybridization 100% sp2 100% sp3 100% sp3
3D Geometry Planar (Flat)Flexible (Chair/Boat)Highly Rigid Cage
Exit Vector Angle 180° (para-substituted)Variable (Axial vs. Equatorial)180° strict
Relative ΔLogP Baseline~ +0.5 Increase~ -0.2 to +0.2 (Neutral)
π−π Stacking YesNoNo
Primary Metabolic Soft Spot Epoxidation / Aromatic HydroxylationC4-Aliphatic HydroxylationBridgehead C-H Oxidation

Case Studies & Objective Performance Data

Success: BACE Inhibitor Affinity Enhancement

In the optimization of BACE inhibitors for Alzheimer's disease, researchers converted a fragment hit to an amide with a benzyl substituent, yielding an affinity of 72 µM. Replacing the planar benzyl ring with a volumetric cyclohexyl ring afforded a 10-fold increase in affinity . Crystallographic analysis (PDB ID: 3msl) confirmed the causality: the flexible cyclohexyl ring perfectly adapted to a deep hydrophobic pocket lined by Leu30, Ile110, Trp115, and Phe108, maximizing van der Waals contacts where a flat phenyl ring could not 5.

Off-Target Mitigation: Adenosine A2a Receptor (ADORA2A)

A large-scale, data-driven matched molecular pair analysis demonstrated the power of cyclohexyl fragments in reducing off-target toxicity. Substituting a phenyl ring with a cyclohexyl ring systematically reduced off-target binding at the ADORA2A receptor, resulting in a mean pChEMBL decrease of 0.86 across 17 distinct compound pairs 6. This proves the efficacy of removing aromaticity to disrupt unintended π -stacking.

The Nuance: SARS-CoV-2 Mpro Inhibitors

Cyclohexyl is not always the superior choice. In the development of noncovalent SARS-CoV-2 Mpro inhibitors, adding either a phenyl or cyclohexyl group led to similar improvements in target potency. However, the cyclohexane-based inhibitor exhibited unacceptable cellular cytotoxicity. Consequently, the phenyl-based compound was selected for further development, highlighting the necessity of empirical toxicity screening 7.

Experimental Protocol: Self-Validating ADME Profiling

Because transitioning from a phenyl to a cyclohexyl ring alters both lipophilicity and the mechanism of CYP450 metabolism, intrinsic clearance ( CLint​ ) must be empirically validated. The following Human Liver Microsome (HLM) stability protocol is designed as a self-validating system ; it uses internal controls to prove that the microsomes are active and that the observed stability differences are strictly due to the bioisosteric replacement.

ValidationWorkflow Syn 1. Synthesis (sp2 to sp3) Bind 2. Target Affinity (SPR/FRET) Syn->Bind ADME 3. ADME Profiling (HLM Stability) Bind->ADME OffTarget 4. Off-Target Panel (e.g., ADORA2A) ADME->OffTarget Lead 5. Lead Selection OffTarget->Lead

Step-by-step experimental workflow for validating cyclohexyl bioisosteric replacements.

Step-by-Step HLM Stability Methodology

1. System Validation & Preparation:

  • Causality: Microsomal enzymes degrade rapidly if mishandled. To validate the assay, co-run a high-clearance control (Verapamil, expected T1/2​<15 min) and a low-clearance control (Warfarin, expected T1/2​>60 min). If these controls fail, the assay data for the bioisosteres is void.

  • Prepare 10 mM stock solutions of the phenyl parent, cyclohexyl analog, and controls in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to keep final DMSO concentration ≤0.1% .

2. Incubation Setup:

  • Add Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture in a 37°C water bath for 5 minutes to ensure thermal equilibrium before initiating the enzymatic reaction.

3. Reaction Initiation:

  • Causality: CYP450 enzymes require electron transfer to function. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

4. Time-Course Quenching:

  • At specific time intervals ( t=0,5,15,30,60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.

5. LC-MS/MS Analysis:

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate the denatured proteins.

  • Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ).

  • Calculate intrinsic clearance: CLint​=(k×V)/Microsomal Protein , comparing the metabolic shift between the phenyl and cyclohexyl analogs.

References

  • "Cyclohexanes in Drug Discovery - PharmaBlock: Bridging Molecules for Innovative Medicines." pharmablock.com. 1

  • "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition." pressbooks.pub. 2

  • "Phenyl and Biphenyl Molecular Metaphors in Drug Design - Blumberg Institute." blumberginstitute.org. 3

  • "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au." acs.org. 4

  • "Aromatic Bioisosteres | Cambridge MedChem Consulting." cambridgemedchemconsulting.com. 5

  • "Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Publishing." rsc.org. 6

  • "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC." nih.gov. 7

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Hydroxyamino)cyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The handling of 1-(Hydroxyamino)cyclohexanecarbonitrile (CAS: 5259-69-8) presents a unique intersection of chemical hazards that demands rigorous, scientifically grounded safety protocols. As an α -hydroxyamino nitrile, this compound serves as a highly valuable intermediate in the synthesis of complex oximes, specialized nitrones, and non-natural amino acids[1][2]. However, its dual-functional nature—combining a labile nitrile group with a reactive hydroxyamino moiety—creates a complex risk profile.

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational framework for handling, reacting, and disposing of 1-(Hydroxyamino)cyclohexanecarbonitrile safely.

Causality of Hazards & Physicochemical Risk Profiling

To design an effective safety protocol, one must first understand the mechanistic causality behind the compound's hazards. The risks associated with 1-(Hydroxyamino)cyclohexanecarbonitrile are not merely additive; they are synergistic.

  • Cyanide Release (Retro-Strecker Decomposition): Under acidic conditions, elevated temperatures, or enzymatic cleavage, α -hydroxyamino nitriles can undergo a retro-Strecker-like decomposition. This hydrolysis pathway rapidly liberates highly toxic hydrogen cyanide (HCN) gas and cyclohexanone[1][3].

  • Dermal Sensitization & Oxidation: The hydroxyamino group is a potent nucleophile and a known skin sensitizer. Upon exposure to ambient oxygen or transition metals, it can spontaneously oxidize, potentially leading to exothermic runaway reactions if not properly solvent-damped[1][4].

Table 1: Physicochemical and Hazard Profile
Property / HazardValue / DescriptionOperational Implication
CAS Number 5259-69-8[5]Ensure SDS matches this exact isomer.
Molecular Weight 140.185 g/mol [5]Required for stoichiometric quenching calculations.
Thermal Stability Heat-sensitiveStore at 2–8°C under an inert atmosphere (Argon/N2).
Chemical Incompatibility Strong acids, strong oxidizersAcidic environments trigger rapid HCN off-gassing[6].
Primary Exposure Route Inhalation (HCN), Dermal (Sensitization)Requires strict barrier protection and active ventilation.

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling α -hydroxyamino nitriles. The following matrix is designed based on the specific penetration mechanics of the compound and its degradation products.

Table 2: Causative PPE Matrix
PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Nitrile provides tactile dexterity, while Butyl rubber is highly impermeable to both the organic nitrile and potential HCN gas permeation.
Respiratory Class II Type B2 Biological Safety Cabinet or Fume Hood (>100 fpm face velocity).Must be 100% exhausted to the outside. If weighing outside a hood, a PAPR with ABEK-P3 cartridges is mandatory to filter organic vapors and HCN[6].
Eye/Face Indirect-vented chemical splash goggles + full face shield.Protects mucous membranes from micro-aerosolization during powder transfer.
Body Protection Flame-resistant (FR) lab coat over Tyvek sleeves.The hydroxyamino moiety can act as a localized oxidizer; FR material prevents secondary ignition during a spill.

Operational Workflows & Handling Protocols

The following methodology ensures a closed-loop, self-validating system where every step confirms the safety of the next.

Protocol A: Safe Weighing and Transfer
  • Pre-Operation Verification: Activate the localized HCN gas monitor inside the fume hood. Ensure the baseline reads 0.0 ppm. Verify the hood's face velocity is 100 feet per minute (fpm).

  • Static Mitigation: 1-(Hydroxyamino)cyclohexanecarbonitrile powders can carry static charges. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use grounded, static-free spatulas (e.g., PTFE-coated).

  • Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable reaction vessel inside the fume hood. Do not transport open weigh boats across the laboratory.

  • Solvent Damping: Immediately dissolve the powder in the designated reaction solvent (e.g., anhydrous THF or DCM) to mitigate the risk of airborne dust and stabilize the thermal profile.

Workflow Start Pre-Operation HCN Monitor Active PPE Don PPE Matrix (Double Glove, Respirator) Start->PPE Hood Transfer to Fume Hood (Face Velocity >100 fpm) PPE->Hood React Execute Reaction (Avoid Strong Acids) Hood->React Quench In-Situ Quenching (Alkaline Oxidation) React->Quench Waste Aqueous Waste Disposal (Cyanate/Oxidized Organics) Quench->Waste

Figure 1: Operational workflow for safe handling of 1-(hydroxyamino)cyclohexanecarbonitrile.

Decontamination and Disposal Plan

Disposing of 1-(Hydroxyamino)cyclohexanecarbonitrile directly into organic waste streams is strictly prohibited due to the risk of cross-reacting with acidic waste, which would generate lethal HCN gas. The compound must be chemically quenched via alkaline chlorination or peroxidation prior to disposal[7][8].

The Chemistry of Quenching

The goal is to drive the oxidative cleavage of the molecule, converting the highly toxic cyanide radical into the significantly less toxic cyanate ( CNO− ) ion, while simultaneously oxidizing the hydroxyamino group[9][10].

Critical Safety Rule: The quenching solution must be strictly maintained at a pH > 10 . If the pH drops below 8.5 during oxidation, highly toxic cyanogen chloride (CNCl) or HCN gas will form[9][11].

Protocol B: In-Situ Alkaline Quenching
  • Preparation of Quench Bath: In a secondary containment vessel inside the fume hood, prepare a solution of 10% Sodium Hypochlorite (NaOCl) or 30% Hydrogen Peroxide ( H2​O2​ ).

  • Alkalization: Add 1M Sodium Hydroxide (NaOH) to the quench bath until the pH is confirmed to be strictly 10.5 using pH indicator strips.

  • Controlled Addition: Slowly, dropwise, add the residual 1-(Hydroxyamino)cyclohexanecarbonitrile reaction mixture to the stirred quench bath. Maintain the temperature below 20°C using an ice bath to prevent exothermic runaway.

  • Verification: Allow the mixture to stir for a minimum of 2 hours. The cyanide is first oxidized to cyanate, and prolonged exposure further degrades the cyanate into carbon dioxide and nitrogen gas[7][8].

  • Disposal: Once fully quenched, the resulting aqueous mixture can be safely transferred to the designated basic aqueous waste stream.

Quenching Substrate 1-(Hydroxyamino) cyclohexanecarbonitrile Intermediate Oxidative Cleavage (Retro-Strecker) Substrate->Intermediate Reagent Alkaline NaOCl / H2O2 (pH > 10) Reagent->Intermediate Cyanate Cyanate (CNO-) Low Toxicity Intermediate->Cyanate Ketone Cyclohexanone Derivative Intermediate->Ketone

Figure 2: Oxidative quenching pathway for the safe neutralization of alpha-hydroxyaminonitriles.

Emergency Response & Spill Containment

In the event of an accidental spill or exposure, immediate, pre-planned action is required.

  • Small Spills (Inside Hood): Do not sweep. Cover the powder with a spill-control absorbent pad dampened with the alkaline NaOCl quenching solution (pH > 10). Allow 30 minutes for in-situ oxidation before scooping the slurry into a hazardous waste container.

  • Personnel Exposure (Inhalation): If HCN monitor alarms or personnel report symptoms (dizziness, almond odor, shortness of breath), evacuate the lab immediately. Administer 100% oxygen. If trained and authorized, utilize a Cyanokit (Hydroxocobalamin) or amyl nitrite ampoules while awaiting emergency medical services.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use chemical antidotes directly on the skin.

References

  • ChemSynthesis Database. "Chemical Synthesis and Properties of Nitriles - 1-(hydroxyamino)cyclohexanecarbonitrile." ChemSynthesis. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Criteria for a Recommended Standard: Occupational Exposure to Nitriles." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Science of Synthesis. "Product Class 15: Oximes and Hydroxylamines." Thieme Connect. Available at:[Link]

  • United States Patent Office. "Methods of destruction of cyanide in cyanide-containing waste." US20030069462A1.
  • Advanced Sensor Technologies. "Cyanide Wastes: Significance and Destruction." ASTI Sensor. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.